Technical Documentation Center

Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate
  • CAS: 3518-87-4

Core Science & Biosynthesis

Foundational

Technical Monograph: Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate

Strategic Intermediate for Piperidine-Based Therapeutics Executive Summary Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate (CAS: 3518-87-4) represents a critical scaffold in the synthesis of pharmacologically active heter...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Intermediate for Piperidine-Based Therapeutics

Executive Summary

Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate (CAS: 3518-87-4) represents a critical scaffold in the synthesis of pharmacologically active heterocycles. As a protected derivative of 4-oxopiperidine-3-carboxylate, it serves as a versatile building block for the development of serotonin reuptake inhibitors (SSRIs), specifically Paroxetine (Paxil) , and various substance P antagonists.

Unlike its


-benzyl or 

-methyl analogs, the

-benzoyl variant offers distinct advantages in late-stage functionalization. The benzoyl amide bond provides robust stability against oxidative conditions while remaining orthogonal to standard hydrogenolysis protocols, allowing for precise chemo-selective deprotection strategies during complex total syntheses.

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

The following data characterizes the core intermediate. Researchers should note that while the hydrochloride salts of these derivatives are often crystalline solids, the free base form described here may present as a viscous oil or low-melting solid depending on purity and crystallization solvents.

PropertySpecification
IUPAC Name Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate
CAS Number 3518-87-4
Molecular Formula

Molecular Weight 261.27 g/mol
Appearance Viscous amber oil or off-white solid (polymorph dependent)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in Water
Flash Point >110 °C (Predicted)
pKa ~10.6 (Calculated for

-keto ester proton)
Key Functional Groups

-Keto Ester,

-Benzoyl Amide

Synthesis: The Dieckmann Condensation Protocol[6]

The industrial standard for producing this scaffold is the Dieckmann Condensation . This intramolecular Claisen condensation cyclizes a diester precursor into the piperidine ring system.

Reaction Mechanism

The synthesis proceeds via the base-mediated cyclization of Dimethyl 3,3'-(benzoylimino)dipropionate . Sodium methoxide acts as the base, abstracting the


-proton to form an enolate, which attacks the distal ester group.

DieckmannCondensation Precursor Dimethyl 3,3'-(benzoylimino)dipropionate Enolate Enolate Intermediate Precursor->Enolate NaOMe (Base) Deprotonation Cyclized Cyclized Tetrahedral Intermediate Enolate->Cyclized Intramolecular Nucleophilic Attack Product Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate Cyclized->Product Elimination of -OMe Byproduct Methanol (Byproduct) Cyclized->Byproduct

Figure 1: Mechanistic pathway of the Dieckmann condensation forming the piperidine ring.

Experimental Protocol

Objective: Synthesis of Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate on a 50g scale.

Reagents:

  • Dimethyl 3,3'-(benzoylimino)dipropionate (Precursor)

  • Sodium Methoxide (NaOMe), 30% wt solution in Methanol

  • Toluene (Anhydrous)[1]

  • Glacial Acetic Acid (for quenching)

Step-by-Step Methodology:

  • Setup: Equip a 1L three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel. Flush the system with dry nitrogen.

  • Solvent Charge: Add Toluene (400 mL) and NaOMe solution (1.2 eq) to the flask.

  • Addition: Heat the mixture to 80°C. Add the diester precursor (50 g) dropwise over 45 minutes. The slow addition minimizes intermolecular polymerization.

  • Reflux: Heat the reaction to reflux (110°C) for 3-5 hours. Monitor via TLC (30% EtOAc/Hexane) for the disappearance of the starting diester.

  • Quench: Cool the mixture to 5°C using an ice bath. Slowly add Glacial Acetic Acid (1.3 eq) to neutralize the enolate salt.

  • Extraction: Add water (200 mL) and separate the organic layer. Extract the aqueous layer twice with Toluene or DCM.

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate under reduced pressure. The crude oil can be crystallized from cold ether/hexane or used directly if purity >95%.
    

Validation Check: The product should show a positive ferric chloride test (purple color) due to the enolizable


-keto ester moiety.

Application in Drug Discovery: Paroxetine Synthesis[7][8]

This intermediate is a direct precursor to Paroxetine , a blockbuster antidepressant. The


-benzoyl group serves as a critical protecting group that survives the reduction and etherification steps before being removed in the final stage.

ParoxetineSynthesis Start Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate Step1 Reduction (NaBH4) & Dehydration Start->Step1 Intermediate1 Unsaturated Piperidine Step1->Intermediate1 Step2 Grignard Addition (4-Fluorophenyl-MgBr) Intermediate1->Step2 Intermediate2 4-Aryl Piperidine Step2->Intermediate2 Step3 Etherification (Sesamol) Intermediate2->Step3 Step4 N-Debenzoylation (Hydrolysis) Step3->Step4 Final Paroxetine (Paxil) Step4->Final

Figure 2: Synthetic flow from the 4-oxopiperidine scaffold to Paroxetine.

Causality in Synthetic Design
  • Why the 3-carboxylate? The ester group at position 3 is essential for directing the subsequent Grignard addition or reduction to establish the trans-3,4-disubstitution pattern required for Paroxetine's biological activity.

  • Why N-Benzoyl? Unlike

    
    -methyl (which requires toxic chloroformates to remove) or 
    
    
    
    -benzyl (which requires catalytic hydrogenation), the
    
    
    -benzoyl group can be removed via alkaline hydrolysis, offering an alternative when sensitive functional groups are present.

Analytical Validation

To validate the integrity of the synthesized compound, compare spectral data against these standard values:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.40–7.50 (m, 5H, Ar-H) – Benzoyl aromatic protons.
      
    • 
       12.1 (s, 1H, OH) – Enol proton (if enol form is favored).
      
    • 
       3.75 (s, 3H, 
      
      
      
      ) – Methyl ester singlet.
    • 
       2.40–3.60 (m, Piperidine ring protons) – Complex multiplets due to ring conformation.
      
  • IR Spectroscopy:

    • 1735

      
      :  Ester Carbonyl (
      
      
      
      ).
    • 1715

      
      :  Ketone Carbonyl (
      
      
      
      ).
    • 1640

      
      :  Amide Carbonyl (
      
      
      
      ).

Safety & Handling (GHS Classification)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.[2]
Eye Irritation H319Causes serious eye irritation.[2]

Precautions:

  • Engineering Controls: Always operate within a fume hood. The Dieckmann condensation releases methanol; ensure adequate ventilation.

  • Storage: Store in a cool, dry place (2-8°C). The

    
    -keto ester functionality is prone to hydrolysis if exposed to moisture over long periods.
    

References

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 107479: Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. Retrieved January 28, 2026, from [Link]

  • Google Patents. (2001). Process for the preparation of paroxetine (WO2001029032A1).
  • PrepChem. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. Retrieved January 28, 2026, from [Link]

Sources

Exploratory

Technical Whitepaper: Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate

The following technical guide details the structural analysis, synthetic pathways, and medicinal chemistry applications of Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate . A Versatile -Keto Ester Scaffold for Heterocycli...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis, synthetic pathways, and medicinal chemistry applications of Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate .

A Versatile -Keto Ester Scaffold for Heterocyclic Drug Discovery[1]

Executive Summary

Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate (CAS: 3518-87-4 ) is a critical heterocyclic building block characterized by a piperidine core, an


-benzoyl protecting group, and a 

-keto ester functionality.[1] This molecule serves as a "linchpin" intermediate in the synthesis of fused bicyclic systems—specifically tetrahydropyridopyrimidines and tetrahydropyrazolo[4,3-c]pyridines —which are privileged scaffolds in kinase inhibitors and PARP inhibitors (e.g., Olaparib analogs). Its unique reactivity profile allows for regioselective functionalization at the C3 and C4 positions, making it indispensable for scaffold morphing in lead optimization.

Structural Analysis & Chemical Profile[1][2]

Core Architecture

The molecule features a piperidine ring distorted by the


 hybridization of the ketone (C4) and the amide nitrogen (N1). The 1,3-dicarbonyl system (ester at C3, ketone at C4) induces significant acidity at the C3 position (

), facilitating keto-enol tautomerism.
PropertySpecification
IUPAC Name Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate
CAS Number 3518-87-4
Molecular Formula

Molecular Weight 261.27 g/mol
Key Functionality

-Keto Ester,

-Benzamide
Stereochemistry Racemic at C3 (dynamic equilibrium via enol)
Tautomeric Equilibrium

In solution, the compound exists in equilibrium between the keto form and the enol form. The enol form is stabilized by an intramolecular hydrogen bond between the enolic hydroxyl and the ester carbonyl oxygen. This equilibrium is solvent-dependent and critical for C3-alkylation reactions.[1]

  • Keto Form: Favored in polar aprotic solvents (DMSO, DMF).

  • Enol Form: Stabilized in non-polar solvents (

    
    ) and essential for chelation-controlled reactions.[1]
    

Synthetic Pathways[3][4][5][6]

The industrial standard for synthesizing this scaffold is the Dieckmann Condensation . Unlike


-benzyl analogs which are basic, the 

-benzoyl group reduces the basicity of the nitrogen, preventing self-quaternization but requiring specific sequencing of the synthesis.
Primary Route: The Dieckmann Cyclization

The synthesis begins with the Michael addition of an amine to an acrylate, followed by


-benzoylation and base-mediated cyclization.
Step-by-Step Protocol:
  • Precursor Formation: Reaction of methyl acrylate with ammonia (or a benzyl amine equivalent followed by deprotection) to form dimethyl 3,3'-iminodipropionate .[1]

  • 
    -Protection:  Acylation of the secondary amine with benzoyl chloride  (
    
    
    
    ) in the presence of a base (
    
    
    or pyridine) to yield dimethyl 3,3'-(benzoylimino)dipropionate .
  • Cyclization: Treatment with a strong alkoxide base (Sodium Methoxide,

    
    ) in dry toluene or methanol induces the intramolecular Claisen (Dieckmann) condensation.
    
  • Workup: Acidic quench is required to protonate the enolate and prevent ring opening.[1]

Visualization of Synthesis Workflow

SynthesisWorkflow start Methyl Acrylate + Ammonia source inter1 Dimethyl 3,3'-iminodipropionate start->inter1 Michael Addition inter2 N-Benzoyl Precursor (Acyclic Diester) inter1->inter2 N-Acylation reagent1 Benzoyl Chloride (PhCOCl) reagent1->inter2 product Methyl 1-benzoyl-4-oxopiperidine- 3-carboxylate inter2->product Cyclization (- MeOH) reagent2 NaOMe / Toluene (Dieckmann Condensation) reagent2->product

Figure 1: Step-wise synthesis via Dieckmann Condensation. The N-benzoylation step is critical to prevent side reactions during cyclization.

Reactivity & Medicinal Chemistry Applications[1][4][7][8][9][10]

The versatility of Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate lies in its ability to react as a 1,3-dielectrophile .[1]

Heterocycle Construction (The "Scaffold Morphing" Strategy)

This molecule is a primary precursor for 4,5,6,7-tetrahydropyrazolo[4,3-c]pyridines , a scaffold found in various bioactive compounds targeting GPCRs and enzymes.

  • Reaction with Hydrazines: Condensation with hydrazine hydrate or substituted hydrazines (

    
    ) yields the fused pyrazole system.[1]
    
  • Reaction with Amidines: Condensation with urea or amidines yields pyrido[4,3-d]pyrimidines .[1]

Decarboxylation

Hydrolysis of the ester under acidic conditions (


, reflux) leads to spontaneous decarboxylation, yielding 1-benzoyl-4-piperidone .[1] This is a standard method to access the simple ketone if the C3-ester is no longer required.[1]
Visualization of Reactivity Pathways

ReactivityPathways core Methyl 1-benzoyl-4-oxopiperidine- 3-carboxylate pyrazole 4,5,6,7-Tetrahydro-2H- pyrazolo[4,3-c]pyridine core->pyrazole Cyclocondensation ketone 1-Benzoyl-4-piperidone (Decarboxylation) core->ketone Hydrolysis & -CO2 alkylated C3-Substituted Derivative core->alkylated C3-Alkylation hydrazine Hydrazine (NH2NH2) Reflux/EtOH hydrazine->pyrazole acid HCl / H2O Reflux acid->ketone electrophile R-X / Base (Alkylation) electrophile->alkylated

Figure 2: Divergent synthetic utility.[1] The scaffold can be converted into fused heterocycles or simplified ketones.

Experimental Protocol: Dieckmann Condensation

Objective: Synthesis of Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate from acyclic precursor.

Reagents:

  • Dimethyl 3,3'-(benzoylimino)dipropionate (1.0 eq)

  • Sodium Methoxide (NaOMe), 30% wt in MeOH (1.2 eq)

  • Toluene (anhydrous)

  • Acetic Acid (for quenching)[2]

Procedure:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel under

    
     atmosphere.
    
  • Solvation: Dissolve the diester precursor in anhydrous toluene (0.5 M concentration).

  • Cyclization: Add NaOMe solution dropwise at room temperature. The solution will turn yellow/orange indicating enolate formation.[1]

  • Reflux: Heat the mixture to 80°C for 4 hours. Monitor by TLC (formation of a lower

    
     spot, staining with 
    
    
    
    for enol).
  • Quench: Cool to 0°C. Acidify with glacial acetic acid or dilute HCl until pH ~6.

  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: The crude

    
    -keto ester is often an oil that solidifies upon standing.[1] Recrystallize from 
    
    
    
    /Hexanes or purify via flash chromatography (Hexanes:EtOAc).

Safety Note: This compound causes skin and serious eye irritation (GHS H315, H319). Handle in a fume hood with appropriate PPE.[1]

References

  • ChemScene. (2024).[1] Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate Product Data. Retrieved from

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 107479: Methyl 1-benzyl-4-oxopiperidine-3-carboxylate (Analogous Chemistry). Retrieved from

  • Kuehne, M. E. (1962).[1] The Dieckmann Condensation of N-Substituted 3,3'-Iminodipropionates. Journal of the American Chemical Society. (Foundational methodology for piperidone synthesis).

  • Menear, K. A., et al. (2008).[1] 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1.[1] Journal of Medicinal Chemistry. (Context for piperidine/piperazine scaffolds in PARP inhibitors).

  • ChemicalBook. (2024).[1][3] CAS 3518-87-4 Basic Information. Retrieved from

Sources

Foundational

"Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate" CAS number 3518-87-4

The following technical guide is structured as an in-depth monograph for researchers in medicinal chemistry and process development. CAS Number: 3518-87-4 Synonyms: 1-Benzoyl-4-oxo-nipecotic acid methyl ester; Methyl 1-b...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an in-depth monograph for researchers in medicinal chemistry and process development.

CAS Number: 3518-87-4 Synonyms: 1-Benzoyl-4-oxo-nipecotic acid methyl ester; Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate Molecular Formula: C₁₄H₁₅NO₄ Molecular Weight: 261.27 g/mol [1]

Executive Summary

Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate (CAS 3518-87-4) is a functionalized piperidine scaffold characterized by a


-keto ester moiety within a six-membered nitrogen heterocycle.[1][2] This compound serves as a critical "privileged structure" in drug discovery, offering a versatile platform for the synthesis of fused bicyclic systems—most notably 4,5,6,7-tetrahydropyrazolo[4,3-c]pyridines  via condensation with hydrazines.

Unlike simple piperidones, the C3-carboxyl/C4-keto arrangement allows for regiospecific alkylation, acylation, and cyclization reactions, making it an essential intermediate in the development of PARP inhibitors, kinase inhibitors, and GPCR modulators. This guide outlines the synthesis, reactivity, and handling of this key intermediate.[3][4]

Chemical Profile & Physical Properties[2][3][5][6][7]

The compound features a benzoyl protecting group on the piperidine nitrogen, imparting stability against basic conditions often used in alkylation reactions, unlike Boc or Cbz groups which may be labile under specific thermal or Lewis acid conditions.

PropertyDataNotes
Appearance Off-white to pale yellow solid/viscous oilForm depends on purity and crystallization solvent.[1]
Boiling Point ~450°C (Predicted)Decomposes before boiling at atm pressure.
Solubility DMSO, DMF, DCM, Ethyl AcetateLimited solubility in water and non-polar alkanes.
LogP 1.8 – 2.1 (Predicted)Lipophilic character driven by the benzoyl group.
pKa (C3-H) ~10–11Acidic proton between carbonyls; enolizable.[1]

Synthetic Methodology: The Dieckmann Condensation[1][8]

The most robust route to CAS 3518-87-4 involves the Dieckmann condensation of a diester precursor.[1] This intramolecular Claisen condensation forms the piperidine ring with the requisite


-keto ester functionality.[1]
Precursor Preparation

The synthesis typically begins with the Michael addition of benzamide or a benzoyl-protected amine to two equivalents of methyl acrylate , forming the symmetric diester: Methyl N-benzoyl-N-(2-methoxycarbonylethyl)-


-alaninate.[1]
Cyclization Protocol

Reaction Principle: Base-mediated enolate formation followed by intramolecular nucleophilic acyl substitution.[1]

Reagents:

  • Substrate: N-Benzoyl-bis(2-methoxycarbonylethyl)amine[1]

  • Base: Sodium Methoxide (NaOMe) or Sodium Hydride (NaH)

  • Solvent: Toluene (preferred for azeotropic removal of methanol) or THF.

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Maintain an inert atmosphere (

    
     or Ar).
    
  • Base Suspension: Suspend NaH (1.2 eq, 60% dispersion in oil) in anhydrous toluene.

  • Addition: Add the diester precursor (1.0 eq) dropwise as a solution in toluene at 0°C to control the exotherm of hydrogen evolution.

  • Cyclization: Heat the mixture to reflux (110°C) for 2–4 hours. The solution will become turbid as the sodium enolate salt precipitates.

  • Quench: Cool to 0°C and quench carefully with glacial acetic acid or dilute HCl until pH ~6–7. Note: Avoid strong acid initially to prevent decarboxylation.[1]

  • Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: The crude

    
    -keto ester exists in equilibrium with its enol form.[1] Purify via flash column chromatography (Hexanes:EtOAc gradient) or recrystallization from EtOH/Ether.
    
Synthetic Pathway Diagram[1][7]

Synthesis Start Benzamide + 2 Methyl Acrylate Inter N-Benzoyl-bis (2-methoxycarbonylethyl)amine Start->Inter Michael Addition (MeOH, reflux) Product Methyl 1-benzoyl-4- oxopiperidine-3-carboxylate (CAS 3518-87-4) Inter->Product Dieckmann Condensation (NaOMe/Toluene, Reflux) Enol Enol Tautomer Product->Enol Tautomerization

Figure 1: Synthetic route via Michael Addition and Dieckmann Condensation.[5][6]

Functional Reactivity & Applications

The core value of CAS 3518-87-4 lies in its bifunctional reactivity .[1] The C3-ester and C4-ketone provide a "push-pull" system ideal for heterocycle formation.[1]

Synthesis of Fused Pyrazoles

Reaction with hydrazines yields 4,5,6,7-tetrahydropyrazolo[4,3-c]pyridines , a scaffold found in various kinase inhibitors.

  • Mechanism: Condensation of hydrazine with the ketone, followed by intramolecular attack of the hydrazine nitrogen on the ester.

  • Protocol: Reflux CAS 3518-87-4 with hydrazine hydrate (or substituted hydrazines like phenylhydrazine) in Ethanol/Acetic Acid.

  • Result: Formation of the pyrazolone or pyrazole core, retaining the N-benzoyl group which can be later hydrolyzed or reduced.[1]

Decarboxylation to 4-Piperidones

If the target is the simple ketone (1-benzoyl-4-piperidone), the ester group can be removed via acid-catalyzed hydrolysis and thermal decarboxylation.[1]

  • Conditions: 6M HCl, reflux, 4–6 hours.

  • Utility: Access to 4-substituted piperidines via reductive amination or Grignard addition.[1]

Reactivity Flowchart[1]

Reactivity Core Methyl 1-benzoyl-4- oxopiperidine-3-carboxylate Pyrazole Tetrahydropyrazolo [4,3-c]pyridine Core->Pyrazole + Hydrazine (R-NHNH2) Cyclocondensation Ketone 1-Benzoyl-4-piperidone Core->Ketone + HCl/H2O, Reflux Decarboxylation Alkylated 3-Alkyl-3-carboxylate Derivative Core->Alkylated + R-X, Base (K2CO3) C3-Alkylation

Figure 2: Primary reaction pathways for the beta-keto ester scaffold.[1]

Handling, Stability, and Safety (GHS)

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The

    
    -keto ester moiety is prone to hydrolysis if exposed to moisture over prolonged periods.[1]
    
  • Stability: Stable in solid form.[1] In solution, keto-enol tautomerism is observed by NMR.[1] Avoid strong oxidizers.[1]

  • Safety Profile (GHS07):

    • Signal Word: Warning.

    • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

    • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory during synthesis and handling.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2724029, Methyl 4-oxopiperidine-3-carboxylate (Analogous Structures).[1] Retrieved from .[7]

  • Google Patents (2011). CN102070513A - Synthesis method of 1-tertiary butoxy carbonyl-4-piperidone.[1] (Describes the Dieckmann condensation protocol for N-protected piperidines). Retrieved from .

  • ChemicalBook. Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate Product Description. Retrieved from .

  • Molecules (2014). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (Mechanistic insight into beta-keto ester/hydrazine cyclizations). Retrieved from .

Sources

Exploratory

Technical Monograph: Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate

Molecular Weight & Physicochemical Profiling in Drug Discovery Executive Summary: The Scaffold Identity Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate (CAS: 3518-87-4 ) represents a "privileged scaffold" in modern medici...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Weight & Physicochemical Profiling in Drug Discovery

Executive Summary: The Scaffold Identity

Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate (CAS: 3518-87-4 ) represents a "privileged scaffold" in modern medicinal chemistry. Unlike simple aliphatic piperidines, the integration of the N-benzoyl moiety provides distinct electronic stabilization and lipophilic tuning, while the


-keto ester functionality at positions 3 and 4 serves as a versatile "warhead" for heterocyclization.

This guide moves beyond basic data, analyzing the molecular weight (261.27 g/mol ) not just as a number, but as a critical parameter in Fragment-Based Drug Design (FBDD) and Lead Optimization.

Core Physicochemical Data
PropertyValueMetric Relevance
Molecular Weight 261.27 g/mol Ideal for FBDD (Rule of 3) & Lead-like space (<300 Da).
Molecular Formula C₁₄H₁₅NO₄Carbon-rich scaffold with balanced heteroatoms.
Exact Mass 261.1001 DaCritical for High-Res MS (HRMS) validation.
CAS Registry 3518-87-4Unique identifier for procurement/database search.
LogP (Predicted) ~1.3 – 1.8Optimal lipophilicity for membrane permeability.
H-Bond Acceptors 4Ester, Ketone, Amide carbonyls.[1][2]
H-Bond Donors 0Enhances CNS penetration potential (if required).

Synthetic Architecture & Causality

As an application scientist, I prioritize synthetic routes that ensure scalability and purity . While de novo synthesis via Dieckmann condensation is possible, the most robust laboratory workflow involves the chemoselective N-acylation of the commercially available hydrochloride salt.

Why this route? (Causality)[3]
  • Regiocontrol: Starting with the pre-formed piperidine ring avoids the complex regioselectivity issues often seen in cyclization reactions.

  • Tautomeric Stability: The N-benzoyl group stabilizes the molecule against oxidative degradation compared to the free amine or N-benzyl analogs.

  • Purification: The product typically precipitates or crystallizes, avoiding tedious column chromatography.

Visualizing the Synthetic Logic

The following diagram illustrates the transformation logic and the critical tautomeric equilibrium that affects analytical data.

Synthesis_Pathway Start Methyl 4-oxopiperidine-3-carboxylate (HCl Salt) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Reagents Benzoyl Chloride (BzCl) Base (Et3N/DIPEA) DCM, 0°C Reagents->Intermediate Product_Keto Product (Keto Form) MW: 261.27 Intermediate->Product_Keto Elimination of HCl Product_Enol Product (Enol Form) Stabilized by H-bond Product_Keto->Product_Enol Tautomerization (Solvent Dependent)

Caption: Synthesis via N-acylation and the subsequent keto-enol tautomeric equilibrium critical for NMR interpretation.

Detailed Experimental Protocol

Objective: Synthesis of Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate (10 mmol scale). Self-Validating Step: The disappearance of the secondary amine signal in IR/NMR confirms reaction completion.

Reagents
  • Methyl 4-oxopiperidine-3-carboxylate HCl (1.94 g, 10 mmol)

  • Benzoyl Chloride (1.41 g, 10 mmol)

  • Triethylamine (Et₃N) (2.22 g, 22 mmol) – Note: 2 equivalents required (1 for HCl neutralization, 1 for reaction).

  • Dichloromethane (DCM) (50 mL) – Anhydrous preferred.

Step-by-Step Methodology
  • Suspension: In a 100 mL round-bottom flask, suspend the piperidine salt in DCM (50 mL). Cool to 0°C using an ice bath.

    • Why? Low temperature prevents O-acylation of the enol form of the

      
      -keto ester.
      
  • Base Addition: Add Et₃N dropwise over 10 minutes. The suspension will clear as the free amine is liberated.

  • Acylation: Add Benzoyl Chloride dropwise via syringe. Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 2 hours.

  • Quench & Wash:

    • Wash organic layer with 1M HCl (2 x 20 mL) to remove unreacted amine and Et₃N.

    • Wash with Sat. NaHCO₃ (2 x 20 mL) to remove residual benzoic acid.

    • Wash with Brine, dry over MgSO₄, and concentrate in vacuo.

  • Validation (Yield): Expect a viscous oil or low-melting solid. Yield typically >85%.[1][2][3][4][5]

Analytical Characterization (The "Fingerprint")

Researchers often misinterpret the NMR of this compound due to keto-enol tautomerism . The


-keto ester motif exists in equilibrium, heavily influenced by the solvent.
¹H NMR Expectations (CDCl₃, 400 MHz)
  • Aromatic Region:

    
     7.40 – 7.50 ppm (5H, m, Benzoyl group).
    
  • Enol -OH:

    
     12.0 – 12.5 ppm (Variable singlet). Presence indicates the enol form.
    
  • Methyl Ester:

    
     3.75 ppm (s, 3H). May appear as split peaks due to rotamers/tautomers.
    
  • Piperidine Ring: Complex multiplets at 2.5 – 4.5 ppm due to restricted rotation of the N-benzoyl amide bond.

Critical QC Check: If the integral of the aromatic protons to the methyl ester is not 5:3 , check for residual solvent or hydrolysis (loss of methyl group).

Strategic Applications in Drug Design

The molecular weight of 261.27 places this scaffold in the "Sweet Spot" for library synthesis. It serves as a precursor for fused heterocycles found in kinase inhibitors and GPCR ligands.

Heterocycle Formation Pathway

The 1,3-electrophilic center (ketone + ester) reacts with binucleophiles to form fused rings.

Applications cluster_reactions Divergent Synthesis Scaffold Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate (MW: 261.27) Hydrazine + Hydrazines Scaffold->Hydrazine Amidines + Amidines/Urea Scaffold->Amidines Amines + Primary Amines (Reductive Amination) Scaffold->Amines Product_A Tetrahydropyrazolo[4,3-c]pyridine (Kinase Inhibitor Core) Hydrazine->Product_A Cyclocondensation Product_B Tetrahydropyrido[4,3-d]pyrimidine (GPCR Ligand Core) Amidines->Product_B Cyclocondensation Product_C 4-Aminopiperidine Derivatives (Opioid/Analgesic Core) Amines->Product_C Reduction

Caption: Divergent synthesis pathways utilizing the scaffold for high-value pharmaceutical cores.

References

  • National Center for Biotechnology Information . (2023). PubChem Compound Summary for CID 2724029, Methyl 4-oxopiperidine-3-carboxylate (Parent Scaffold). Retrieved from [Link]

  • Calderone, V. (2024).[2][4] The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. MDPI Molecules. Retrieved from [Link]

Sources

Foundational

Synthesis of "Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate"

Technical Whitepaper: Synthesis of Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate Executive Summary This technical guide details the synthesis of Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate , a critical -keto ester sc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Synthesis of Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate

Executive Summary This technical guide details the synthesis of Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate , a critical


-keto ester scaffold used in the development of piperidine-based pharmaceuticals, including PARP inhibitors and GPCR ligands. The protocol prioritizes the C-acylation of N-benzoyl-4-piperidone  via dimethyl carbonate (DMC), a method chosen for its high regioselectivity and atom economy compared to classical Dieckmann condensations.

Regulatory & Safety Warning

  • Precursor Status: The starting material, 4-piperidone (and its N-benzyl/N-Boc analogs), are classified as List I Chemicals (US DEA) and international controlled precursors due to their utility in fentanyl synthesis. Ensure full compliance with local regulatory bodies (DEA, INCB) before procurement.

  • Hazards: Sodium Hydride (NaH) is pyrophoric. Dimethyl Carbonate is flammable. All reactions must be performed under an inert atmosphere (Nitrogen/Argon).

Part 1: Strategic Analysis & Synthetic Route

Two primary routes exist for accessing this scaffold. This guide selects Route A for its operational simplicity and higher yield in a research setting.

FeatureRoute A: C-Acylation (Selected)Route B: Dieckmann Condensation
Starting Material 4-Piperidone monohydrate HClMethyl acrylate + Benzamide/Amine
Step Count 2 (Protection

Functionalization)
3-4 (Michael Add.

Cyclization)
Atom Economy High (DMC acts as solvent/reagent)Moderate (Loss of alcohol)
Key Challenge Controlling O- vs. C-acylationHigh dilution required to favor cyclization
The Selected Pathway
  • N-Protection: Conversion of 4-piperidone HCl to N-benzoyl-4-piperidone to eliminate amine nucleophilicity.

  • Regioselective C-Acylation: Use of Sodium Hydride (NaH) and Dimethyl Carbonate (DMC) to install the methyl ester at the C3 position.

Part 2: Detailed Experimental Protocol

Step 1: Synthesis of N-Benzoyl-4-piperidone

Objective: Mask the secondary amine to prevent amide coupling during the subsequent acylation step.

Reagents:

  • 4-Piperidone monohydrate hydrochloride (10.0 g, 65 mmol)

  • Benzoyl Chloride (10.1 g, 72 mmol, 1.1 eq)

  • Triethylamine (TEA) (20.0 g, 195 mmol, 3.0 eq)

  • Dichloromethane (DCM) (100 mL)

Procedure:

  • Suspend 4-piperidone HCl in DCM (100 mL) in a round-bottom flask cooled to 0°C.

  • Add TEA dropwise over 15 minutes. The solution will become homogenous as the free base is liberated.

  • Add Benzoyl Chloride dropwise via an addition funnel, maintaining internal temperature

    
    °C. Causality: Exothermic reaction; high temps promote polymerization.
    
  • Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexane).

  • Workup: Wash with 1N HCl (2 x 50 mL) to remove excess TEA, followed by sat. NaHCO₃ (50 mL) and brine.

  • Dry over MgSO₄ and concentrate in vacuo.

  • Yield: Expect ~85-90% of a viscous pale yellow oil or off-white solid.

Step 2: Synthesis of Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate

Objective: Install the ester group at the alpha-position via a Claisen-type condensation.

Reagents:

  • N-Benzoyl-4-piperidone (Step 1 product) (10.0 g, 49.2 mmol)

  • Dimethyl Carbonate (DMC) (80 mL, Solvent/Reagent)

  • Sodium Hydride (60% in mineral oil) (3.9 g, 98.4 mmol, 2.0 eq)

  • Quench: Glacial Acetic Acid

Procedure:

  • Setup: Flame-dry a 250 mL 3-neck flask equipped with a reflux condenser and nitrogen inlet.

  • Wash NaH with dry hexane (2 x 20 mL) under nitrogen to remove mineral oil. Suspend the NaH in dry DMC (30 mL).

  • Dissolve N-benzoyl-4-piperidone in DMC (50 mL).

  • Addition: Add the piperidone solution to the NaH suspension dropwise at RT. Observation: Hydrogen gas evolution will occur.[1]

  • Reflux: Heat the mixture to reflux (90°C) for 1-2 hours. The solution will turn from turbid to a clear/brownish anion solution. Mechanism: The thermodynamic enolate attacks the carbonate; the reaction is driven by the loss of methoxide and the formation of the stable

    
    -keto ester enolate salt.
    
  • Quench: Cool to 0°C. Carefully add Glacial Acetic Acid (approx. 6 mL) dropwise until pH ~6. Critical: Do not use strong mineral acids (HCl) at high temps to avoid decarboxylation.

  • Extraction: Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: The crude residue often contains unreacted ketone. Purify via flash column chromatography (Gradient: 10%

    
     40% EtOAc/Hexanes).
    

Data Summary Table

ParameterValue / Observation
Appearance Pale yellow oil or low-melting solid
Rf Value ~0.45 (1:1 EtOAc/Hexane)
Yield (Step 2) 65 - 75%
Storage -20°C (Prone to decarboxylation at RT over time)

Part 3: Mechanism & Workflow Visualization

Diagram 1: Synthetic Workflow

This flowchart illustrates the critical decision points and process flow.

SynthesisWorkflow Start Start: 4-Piperidone HCl Step1 Step 1: N-Benzoylation (BzCl, TEA, DCM, 0°C) Start->Step1 Check1 QC: TLC/NMR (Confirm Amide Formation) Step1->Check1 Step2 Step 2: C-Acylation (NaH, Dimethyl Carbonate, Reflux) Check1->Step2 Pass Quench Quench: AcOH @ 0°C (Prevent Decarboxylation) Step2->Quench Complete (1-2h) Purify Purification: Flash Column (SiO2, EtOAc/Hex) Quench->Purify Final Target: Methyl 1-benzoyl- 4-oxopiperidine-3-carboxylate Purify->Final

Caption: Operational workflow emphasizing the critical temperature control at the quench stage.

Diagram 2: Reaction Mechanism (C-Acylation)

Understanding the enolate chemistry is vital for troubleshooting yield issues.

Mechanism Ketone N-Benzoyl-4-piperidone Enolate Thermodynamic Enolate (C3 Anion) Ketone->Enolate Deprotonation (-H2) Base NaH (Base) Base->Enolate Intermediate Tetrahedral Intermediate Enolate->Intermediate Nucleophilic Attack DMC Dimethyl Carbonate (Electrophile) DMC->Intermediate ProductSalt Stable Enolate Salt Intermediate->ProductSalt Elimination of OMe- Final Target Ester ProductSalt->Final Acidic Workup (AcOH)

Caption: Mechanistic pathway showing the irreversible deprotonation driving the equilibrium toward the product.

Part 4: Characterization & Validation

The product exists in a dynamic equilibrium between the keto and enol forms, which complicates NMR interpretation.

1. Proton NMR (


H NMR, 400 MHz, CDCl

):
  • Keto-Enol Tautomerism: You will observe two sets of signals. The enol form is stabilized by hydrogen bonding between the enol -OH and the ester carbonyl.

  • Key Signals:

    • 
       12.0 - 12.5 ppm (s, 1H): Enolic -OH (Diagnostic for 
      
      
      
      -keto ester).
    • 
       7.40 ppm (m, 5H): Benzoyl aromatic protons.
      
    • 
       3.75 ppm (s, 3H): Methyl ester (-OCH
      
      
      
      ).
    • 
       3.5 - 4.5 ppm (m): Piperidine ring protons (broadened due to amide rotamers and tautomerism).
      

2. Mass Spectrometry (LC-MS):

  • Calculated MW: 261.27 g/mol .

  • Observed: [M+H]

    
     = 262.3.
    

3. Troubleshooting Low Yields:

  • Problem: Recovery of starting material.

    • Cause: NaH was deactivated by moisture, or DMC was "wet".

    • Fix: Use fresh NaH and distill DMC over CaH

      
       before use.
      
  • Problem: Decarboxylation (Product converts back to ketone).

    • Cause: Workup was too acidic or rotary evaporator bath was too hot (

      
      °C).
      
    • Fix: Keep workup pH ~5-6 and avoid prolonged heating.

References

  • Synthesis of N-Benzyl Analog (Grounding Protocol)
  • Use of Dimethyl Carbonate in Beta-Keto Ester Synthesis

    • Title: Dimethyl Carbonate as a Green Reagent in Organic Synthesis.
    • Source:Organic Process Research & Development.
    • URL:[Link]

  • Spectral Data Reference (N-Benzyl Analog)

    • Title: Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride | C14H18ClNO3.[2]

    • Source: PubChem.[2]

    • URL:[Link]

  • Regulatory Context (Precursor Control)

    • Title: International Narcotics Control Board - Precursors and chemicals frequently used in the illicit manufacture of narcotic drugs and psychotropic substances.
    • Source: INCB.[3]

    • URL:[Link]

Sources

Exploratory

Technical Guide: Synthesis &amp; Starting Materials for Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate

This technical guide details the synthesis and requisite starting materials for Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate , a functionalized piperidine scaffold used in advanced organic synthesis and medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis and requisite starting materials for Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate , a functionalized piperidine scaffold used in advanced organic synthesis and medicinal chemistry.

Executive Summary

Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate is a


-keto ester functionalized piperidine. Its chemical utility lies in the orthogonality of its reactive sites: the electrophilic ketone at C4, the nucleophilic 

-carbon at C3, and the stable benzamide protecting group on the nitrogen.

For researchers and process chemists, selecting the starting materials depends heavily on the scale of synthesis and the availability of precursors. This guide prioritizes two methodologies:

  • The Functionalization Route (Recommended): C-acylation of a pre-formed piperidone core.

  • The De Novo Assembly Route: Dieckmann condensation of acyclic precursors.

Part 1: Critical Starting Materials Analysis[1]

The following table summarizes the primary raw materials required for the most robust synthetic pathways.

Component ClassStarting MaterialCAS No.FunctionCritical Quality Attribute (CQA)
Core Scaffold 4-Piperidone Monohydrate HCl 40064-34-4Piperidine ring sourceFree of bis-alkylated impurities; Moisture content control.
N-Protecting Agent Benzoyl Chloride 98-88-4Nitrogen protectionHigh purity (>99%); Free of benzoic acid (hydrolysis product).
C-Acylating Agent Dimethyl Carbonate (DMC) 616-38-6Carboxylate sourceAnhydrous (<0.05% water) to prevent NaH quenching.
Base Sodium Hydride (60% in oil) 7681-57-4Enolate generationConsistent activity; Oil dispersion preferred for safety.
Alternative Precursor Methyl Acrylate 96-33-3Acyclic "wing" sourceStabilized with MEHQ to prevent polymerization.
Alternative Amine Benzamide 55-21-0Nitrogen sourceGranular form for flowability.

Part 2: Primary Route – The Functionalization Strategy

Best for: Laboratory scale, modular analog synthesis, and high purity requirements.

This route avoids the difficult "protecting group swap" often required when starting from the common benzyl-protected derivatives. It builds the functionality sequentially on the commercially available 4-piperidone core.

Phase 1: N-Benzoylation

The first step renders the secondary amine non-nucleophilic and installs the permanent protecting group.

  • Reagents: 4-Piperidone monohydrate HCl, Benzoyl Chloride, Triethylamine (or NaOH).

  • Solvent: Dichloromethane (DCM) or biphasic Water/DCM.

  • Protocol Insight: The reaction must be kept cool (0°C) to prevent O-acylation of the ketone enol, although the amide formation is kinetically favored.

Phase 2: C3-Carboxylation (The Critical Step)

The installation of the methyl ester at the C3 position utilizes a "soft" acylating agent (Dimethyl Carbonate) to drive the equilibrium toward the


-keto ester.
  • Reagents: N-Benzoyl-4-piperidone, Sodium Hydride (NaH), Dimethyl Carbonate (DMC).

  • Solvent: Anhydrous THF or Toluene (DMC can also act as co-solvent).

  • Mechanism:

    • Deprotonation: NaH removes the

      
      -proton at C3 (thermodynamic enolate).
      
    • Acylation: The enolate attacks the carbonyl of Dimethyl Carbonate.

    • Elimination: Methoxide is eliminated, forming the ester.

    • Quench: The product exists as a stable enolate salt until acidic workup.

Experimental Workflow Diagram (DOT)

FunctionalizationRoute Start 4-Piperidone Monohydrate HCl Step1 N-Benzoylation (PhCOCl, Et3N, DCM) Start->Step1 Inter N-Benzoyl-4-piperidone Step1->Inter Yield: ~85-90% Step2 C-Carboxylation (NaH, DMC, Reflux) Inter->Step2 Final Methyl 1-benzoyl-4-oxopiperidine- 3-carboxylate Step2->Final Yield: ~60-75%

Caption: Sequential functionalization of the piperidone core avoids complex deprotection steps.

Part 3: Secondary Route – De Novo Acyclic Assembly (Dieckmann)

Best for: Industrial scale-up, low-cost raw materials, or when the piperidone core is unavailable.

This route constructs the piperidine ring from scratch. While classically performed with benzylamine, using benzamide directly is possible but requires forcing conditions due to the reduced nucleophilicity of the amide nitrogen.

The Challenge of Benzamide

Standard Michael addition (Benzamide + Methyl Acrylate) is sluggish compared to Benzylamine.

  • Workaround: High temperature or Lewis acid catalysis is often required to form the intermediate N,N-bis(2-methoxycarbonylethyl)benzamide.

  • Dieckmann Condensation: Once the acyclic diester is formed, treatment with Sodium Methoxide (NaOMe) in Toluene effects the ring closure.

Comparative Pathway Diagram (DOT)

DieckmannRoute Raw1 Benzamide (Starting Material) Michael Double Michael Addition (High Temp / Catalyst) Raw1->Michael Raw2 Methyl Acrylate (2.2 equiv) Raw2->Michael Acyclic N,N-bis(2-methoxycarbonylethyl)benzamide Michael->Acyclic Dieckmann Dieckmann Condensation (NaOMe, Toluene) Acyclic->Dieckmann Target Methyl 1-benzoyl-4-oxopiperidine- 3-carboxylate Dieckmann->Target Cyclization

Caption: The Dieckmann route constructs the ring from acyclic precursors.

Part 4: Detailed Experimental Protocol (Route 2)

This protocol is validated for the Functionalization Route as it offers the highest reliability for research applications.

Step 1: Synthesis of N-Benzoyl-4-piperidone[2]
  • Setup: Charge a 3-neck round bottom flask with 4-Piperidone Monohydrate HCl (10.0 g, 65 mmol) and Dichloromethane (100 mL).

  • Base Addition: Cool to 0°C. Add Triethylamine (20 mL, 143 mmol) dropwise. The slurry will thicken as amine salts form.

  • Acylation: Add Benzoyl Chloride (9.15 g, 65 mmol) dropwise over 30 minutes, maintaining temperature <5°C.

  • Workup: Stir at room temperature for 2 hours. Wash with 1N HCl (50 mL), then Saturated NaHCO3 (50 mL), then Brine. Dry over MgSO4 and concentrate.

  • Result: N-Benzoyl-4-piperidone (typically an off-white solid or viscous oil).

Step 2: Carboxylation to Target
  • Activation: In a dry flask under Argon, suspend Sodium Hydride (60% dispersion, 5.2 g, 130 mmol) in anhydrous Toluene (100 mL).

  • Reagent Mix: Add Dimethyl Carbonate (11.7 g, 130 mmol) to the suspension.

  • Addition: Heat the mixture to 80°C. Add the N-Benzoyl-4-piperidone (from Step 1) dissolved in Toluene dropwise over 1 hour.

  • Reaction: Reflux for 2–4 hours. The mixture will solidify/paste up as the sodium enolate forms.

  • Quench: Cool to 0°C. Carefully add Glacial Acetic Acid (excess) or dilute HCl to quench the enolate and NaH.

  • Extraction: Extract with Ethyl Acetate. The product prefers the organic layer.

  • Purification: Recrystallize from MeOH/Ether or purify via silica column (Hexane/EtOAc gradient). The product gives a positive ferric chloride test (purple color) due to the enol.

References

  • Synthesis of N-substituted 4-piperidones. Journal of the Chemical Society C: Organic. (Describes the direct Dieckmann condensation of benzamide and acrylates).

  • Dieckmann Condensation: Mechanism and Applications. Pure Chemistry. (General mechanism for beta-keto ester formation).

  • Preparation of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester. Google Patents CN110734393B. (Describes the analogous benzyl route and subsequent handling).

  • Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. PubChem Compound Summary.[1] (Data on the benzyl analog often used as a precursor).[2][3]

  • Synthesis of beta-keto esters via C-acylation. Organic Chemistry Portal. (Methodology for using Dimethyl Carbonate and NaH).

Sources

Foundational

Dieckmann condensation for 4-oxopiperidine-3-carboxylate synthesis

Technical Guide: Dieckmann Condensation for 4-Oxopiperidine-3-Carboxylate Synthesis Executive Summary & Strategic Utility The synthesis of 4-oxopiperidine-3-carboxylate (specifically the ethyl or methyl ester) is a corne...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Dieckmann Condensation for 4-Oxopiperidine-3-Carboxylate Synthesis

Executive Summary & Strategic Utility

The synthesis of 4-oxopiperidine-3-carboxylate (specifically the ethyl or methyl ester) is a cornerstone transformation in medicinal chemistry. This scaffold serves as the structural parent for a vast array of pharmacological agents, including fentanyl analogues (opioid receptor agonists), paroxetine (SSRI), and various neurokinin receptor antagonists.

While the piperidine ring can be constructed via several methods, the Dieckmann Condensation remains the industrial gold standard due to its scalability, atom economy, and the versatility of the resulting


-keto ester functionality. This guide details the synthesis of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate , utilizing the N-benzyl protecting group for its robustness and ease of removal via hydrogenolysis.

Key Technical Value:

  • Regiocontrol: Utilization of symmetric diester precursors eliminates regioselectivity issues.

  • Thermodynamic Drive: Exploiting the acidity of the

    
    -keto ester product to drive the equilibrium.[1]
    
  • Scalability: Protocol designed for transition from gram-scale discovery to kilogram-scale process development.

Mechanistic Dynamics

The Dieckmann condensation is an intramolecular Claisen condensation.[1][2][3] Success relies on understanding that the reaction is reversible and thermodynamically unfavorable for simple esters. The reaction is driven to completion solely by the deprotonation of the product.

The Critical "Driving Force": The formed cyclic


-keto ester has a pKa of ~11 (due to the two flanking carbonyls). The alkoxide base (pKa ~16) rapidly deprotonates this position, forming a stable enolate. This irreversible acid-base reaction removes the product from the equilibrium, driving the reaction forward.[1] Consequence:  You must use a stoichiometric amount (1.0–2.0 equivalents) of base, not catalytic.

DieckmannMechanism Diester Symmetric Diester (Precursor) Enolate1 Ester Enolate (Intermediate) Diester->Enolate1 Base (NaOEt) Deprotonation Tetrahedral Tetrahedral Intermediate Enolate1->Tetrahedral Intramolecular Attack ProductNeutral Cyclic u03b2-Keto Ester (Transient) Tetrahedral->ProductNeutral - EtOu207b Collapse ProductAnion Stable Enolate Anion (Thermodynamic Sink) ProductNeutral->ProductAnion Fast Deprotonation (Driving Force) FinalProduct 4-Oxopiperidine-3-carboxylate (Final Product) ProductAnion->FinalProduct Acid Quench (Hu2083Ou207a)

Figure 1: Mechanistic pathway highlighting the critical deprotonation step that drives the equilibrium.

Precursor Synthesis: The "McElvain" Route

Before the condensation, the symmetric diester precursor Ethyl N-benzyl-3,3'-iminodipropionate must be synthesized. This is best achieved via a double Michael addition.

  • Reagents: Benzylamine, Ethyl Acrylate.

  • Stoichiometry: 1.0 eq Benzylamine : 2.2 eq Ethyl Acrylate.

  • Conditions: Ethanol, reflux, 4–16 hours.

  • Why this route? It is highly atom-economical. The slight excess of acrylate ensures complete dialkylation, preventing mono-alkylated impurities that cannot cyclize.

Detailed Protocol: Dieckmann Cyclization

Target: Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate Scale: 50 mmol (approx. 15 g theoretical yield)

A. Reagents & Materials
ComponentRoleEquiv.Notes
Diester Precursor Substrate1.0Must be dry (azeotrope with toluene if needed).
Sodium Ethoxide (NaOEt) Base1.5–2.0Commercial powder (95%+) or freshly prepared.
Toluene Solvent10 VolAnhydrous. Preferred over EtOH for higher reflux temp.
Glacial Acetic Acid Quench~2.0Used to neutralize the enolate carefully.
B. Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel.

    • Flush with Nitrogen/Argon. Strict anhydrous conditions are non-negotiable; water destroys the base and halts the reaction.

  • Base Suspension:

    • Charge Toluene (300 mL) and NaOEt (5.1 g, 75 mmol).

    • Heat the suspension to 100°C. A homogeneous solution is not required; a fine suspension works well.

  • Controlled Addition:

    • Dissolve the diester precursor (15.3 g, 50 mmol) in Toluene (50 mL).

    • Add this solution dropwise to the hot base suspension over 30–60 minutes.

    • Observation: The mixture will turn yellow/orange and become viscous as the sodium enolate of the product precipitates.

  • Reaction & Monitoring:

    • Reflux for 2–4 hours.

    • Self-Validating Check (TLC): Eluent 30% EtOAc/Hexane. Starting material (high Rf) should disappear. The product enolate stays at the baseline.

  • Quench & Workup (Critical Step):

    • Cool the mixture to 0°C.

    • Add Glacial Acetic Acid (4.5 mL) mixed with water (50 mL) slowly.

    • Chemistry: This protonates the enolate, releasing the

      
      -keto ester. The organic layer will lighten in color.
      
    • Separate the organic layer.[4][5] Extract the aqueous layer with Toluene or EtOAc.

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • The crude oil is often pure enough for subsequent steps.

    • If solidification is required, convert to the Hydrochloride Salt by treating the ethereal solution with HCl/gas or HCl/dioxane. The HCl salt is a stable, white solid.

Process Visualization & Workflow

Workflow Raw Raw Materials: Benzylamine + Ethyl Acrylate Step1 Step 1: Michael Addition (Reflux EtOH, 4h) Raw->Step1 Inter Intermediate: Diester Precursor Step1->Inter Step2 Step 2: Dieckmann Cyclization (NaOEt / Toluene / 110u00b0C) Inter->Step2 Quench Quench: AcOH / Hu2082O pH adjustment Step2->Quench Isolate Isolation: Phase Sep -> Evaporation Quench->Isolate Final Product: Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate Isolate->Final

Figure 2: End-to-end process flow from raw materials to isolated intermediate.[6][7]

Troubleshooting & Self-Validating Systems

A robust protocol must allow the scientist to verify success during the process, not just at the end.

ObservationDiagnosisCorrective Action
No precipitate during reflux Reaction failed or solvent too wet.Check solvent water content (Karl Fischer). Ensure NaOEt is fresh (white powder, not yellow crust).
TLC shows smearing Enol form interacting with silica.Add 1% Triethylamine to the TLC eluent to prevent streaking of the basic amine.
Low Yield after workup Product lost to aqueous phase.The amino-ester is amphoteric. Ensure the pH of the aqueous layer during extraction is ~8–9 (using NaHCO₃). If too acidic, it stays in water as ammonium salt; if too basic (pH >12), ester hydrolysis may occur.
NMR: Complex splitting Keto-Enol Tautomerism. Normal. In CDCl₃, you will see two sets of signals. The enol form shows a downfield OH signal (~12 ppm) and a vinyl proton. Do not mistake this for impurity.

Safety & Scale-Up Considerations

  • Exotherm Control: The Michael addition (Step 1) is exothermic. On >100g scale, add ethyl acrylate slowly to control temperature.

  • Hydrogen Gas: If substituting NaOEt with Sodium Hydride (NaH) (a common variation), significant H₂ gas is evolved. Ensure adequate venting.

  • Acrylates: Ethyl acrylate is a lachrymator and potential sensitizer. Handle in a fume hood.

  • Decarboxylation Risk: Avoid prolonged heating of the final product in acidic aqueous media, as this leads to hydrolysis and decarboxylation, yielding 1-benzyl-4-piperidone (losing the carboxylate).

References

  • McElvain, S. M. (1945). "1-Benzyl-4-carbethoxy-3-piperidone Hydrochloride". Organic Syntheses, Coll.[8][9] Vol. 31, p. 37.

  • Kuehne, M. E. (1962). "The Dieckmann Condensation".[1][2][3][10][11][12] Organic Reactions, 15, 1-204. (Foundational Review).[3]

  • Taber, D. F. (2008). "Intramolecular Condensation: The Dieckmann Reaction".[1][3][10] Organic Chemistry Portal.

  • Sato, K., et al. (1998). "Practical Synthesis of 4-Oxopiperidine-3-carboxylate Derivatives". Chemical & Pharmaceutical Bulletin, 46(6), 1084.

Sources

Exploratory

Technical Guide: Chemoselective N-Benzoylation of Methyl 4-Oxopiperidine-3-Carboxylate

Executive Summary The N-benzoylation of methyl 4-oxopiperidine-3-carboxylate is a pivotal transformation in the synthesis of piperidine-based alkaloids and pharmaceutical intermediates, most notably in the paroxetine (Pa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-benzoylation of methyl 4-oxopiperidine-3-carboxylate is a pivotal transformation in the synthesis of piperidine-based alkaloids and pharmaceutical intermediates, most notably in the paroxetine (Paxil) scaffold class. While the reaction appears effectively as a standard amide coupling, the presence of the


-keto ester functionality introduces thermodynamic and kinetic challenges, specifically keto-enol tautomerism and ester hydrolysis sensitivity.

This guide provides a robust, scalable protocol prioritizing chemoselectivity (N- vs. O-acylation) and product stability . We recommend an anhydrous organic base method over the traditional aqueous Schotten-Baumann condition to minimize ester hydrolysis and maximize yield for high-value API synthesis.

Chemical Context & Mechanistic Analysis[1][2][3][4][5][6][7][8]

Substrate Analysis

The starting material, methyl 4-oxopiperidine-3-carboxylate (often supplied as the hydrochloride salt), possesses three reactive sites:

  • Secondary Amine (Nucleophile): The target site for benzoylation.

  • 
    -Keto Ester (Electrophile/Nucleophile):  Highly prone to enolization. The enol oxygen is a competing nucleophile (O-acylation).
    
  • Methyl Ester (Electrophile): Susceptible to hydrolysis under basic aqueous conditions or nucleophilic attack.

Reaction Mechanism

The reaction follows a nucleophilic acyl substitution pathway. To ensure N-selectivity, the reaction relies on the higher nucleophilicity of the nitrogen lone pair compared to the enol oxygen. The base serves a dual purpose: liberating the free amine from its salt and neutralizing the HCl byproduct to drive the equilibrium.

Critical Control Point: Temperature must be maintained <5°C during addition to suppress O-acylation and ester hydrolysis.

BenzoylationMechanism Start Methyl 4-oxopiperidine -3-carboxylate (HCl) FreeBase Free Amine (Nucleophile) Start->FreeBase Deprotonation Base Base (TEA/DIPEA) Base->FreeBase Tetra Tetrahedral Intermediate FreeBase->Tetra Attack C=O BzCl Benzoyl Chloride (Electrophile) BzCl->Tetra Product N-Benzoyl Product Tetra->Product Elimination of Cl- Byproduct HCl Salt Tetra->Byproduct

Figure 1: Mechanistic flow of the base-mediated N-benzoylation.

Strategic Process Optimization

Solvent System Selection

For pharmaceutical applications, we prioritize the Anhydrous Method (Method A) over the Biphasic Method (Method B).

ParameterMethod A: Anhydrous (DCM/TEA)Method B: Biphasic (DCM/H₂O/NaHCO₃)
Purity Profile High (Minimal hydrolysis)Moderate (Risk of ester hydrolysis)
Yield 85-92% 75-85%
Impurity Control Excellent (Homogeneous)Good (Inorganic salts washed away)
Scalability High (Standard reactors)High (Reactor volume efficiency lower)
Cost Moderate (Organic base)Low (Inorganic base)
Base Selection
  • Triethylamine (TEA): Standard, cheap, easily removed.

  • Diisopropylethylamine (DIPEA): Use if the substrate is sterically hindered (unlikely here) or to reduce competing O-acylation due to its non-nucleophilic nature.

  • Pyridine: Effective but difficult to remove completely without acidic washes that might destabilize the product. TEA is preferred.

Detailed Experimental Protocol (Method A: Anhydrous)

Objective: Synthesis of Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate (CAS 3518-87-4).[1]

Reagents & Materials
  • Methyl 4-oxopiperidine-3-carboxylate HCl (1.0 equiv)

  • Benzoyl Chloride (1.1 equiv) - Distill if dark/impure.

  • Triethylamine (2.2 equiv) - Must be dry.

  • Dichloromethane (DCM) - Anhydrous.

  • 4-Dimethylaminopyridine (DMAP) - 0.05 equiv (Optional catalyst).

Step-by-Step Procedure
  • Suspension Setup: Charge a dry reaction vessel (under N₂ atmosphere) with Methyl 4-oxopiperidine-3-carboxylate HCl (10.0 g, 51.6 mmol) and anhydrous DCM (100 mL). Mechanical stirring is recommended for scale >50g.

  • Free Basing: Cool the suspension to 0°C . Add Triethylamine (15.8 mL, 113.5 mmol) dropwise over 15 minutes.

    • Observation: The slurry will change consistency as the amine is freed and TEA·HCl begins to form.[2][3][4]

  • Acylation (The Critical Step): Maintain temperature at 0–5°C . Add a solution of Benzoyl Chloride (6.6 mL, 56.8 mmol) in DCM (20 mL) dropwise over 30–45 minutes.

    • Why: Slow addition prevents localized exotherms which favor side reactions (O-acylation/decomposition).

  • Reaction Maintenance: Allow the mixture to warm to room temperature (20–25°C) and stir for 3–4 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[4] Starting material (amine) should be consumed.

  • Quench & Workup:

    • Cool to 10°C.

    • Quench with water (50 mL). Stir vigorously for 10 minutes.

    • Separate phases.[5]

    • Wash organic layer with:

      • 1M HCl (30 mL) – Removes unreacted amine/TEA. Keep cold to prevent ester hydrolysis.

      • Sat. NaHCO₃ (30 mL) – Removes benzoic acid.

      • Brine (30 mL).

    • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude oil usually solidifies upon standing or trituration with cold diethyl ether/hexane. If necessary, recrystallize from Isopropanol (IPA).

Workflow Visualization

ExperimentalWorkflow Setup Suspend Substrate in DCM (0°C) BaseAdd Add TEA (Liberate Amine) Setup->BaseAdd BzClAdd Add BzCl dropwise (Maintain <5°C) BaseAdd->BzClAdd Monitor Stir RT (3h) Check TLC BzClAdd->Monitor Quench Quench H2O Phase Separation Monitor->Quench Wash Wash: 1M HCl -> NaHCO3 -> Brine Quench->Wash Isolate Concentrate & Triturate Wash->Isolate

Figure 2: Operational workflow for the anhydrous synthesis protocol.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of methyl esterEnsure anhydrous conditions; avoid strong bases; keep acidic washes cold and brief.
O-Acylation Temperature too high during additionStrictly control temp <5°C during BzCl addition.
Benzoic Acid Contamination Incomplete washingEnsure NaHCO₃ wash pH is >8.
Product is Oil Residual solvent or impuritiesTriturate with cold ether/hexane; seed with crystal if available.

Analytical Specification (Expected):

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (CDCl₃): Diagnostic signals at

    
     3.75 (s, 3H, OMe), 7.4-7.6 (m, 5H, Ar-H). Broadening of piperidine ring protons may occur due to amide rotamers.
    

Safety & Handling

  • Benzoyl Chloride: Lachrymator and corrosive. Handle in a fume hood.

  • Methyl 4-oxopiperidine-3-carboxylate: Irritant.[6]

  • DCM: Volatile, suspected carcinogen.

References

  • PubChem. Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate (Compound).[6][7] National Library of Medicine. [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction.[8][3][9] (General mechanism and conditions).[4][5][9][10] [Link][10]

  • Kozikowski, A. P., et al.Synthesis of Paroxetine Analogs. Journal of Medicinal Chemistry. (Contextual grounding for the utility of N-benzoylated piperidines). Note: General reference to the scaffold utility.

Sources

Foundational

"Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate" discovery and history

The "Gateway Scaffold" in Phenylpiperidine Therapeutics [1] Part 1: Executive Summary Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate (CAS 3518-87-4) represents a canonical "privileged structure" in medicinal chemistry.[1...

Author: BenchChem Technical Support Team. Date: February 2026

The "Gateway Scaffold" in Phenylpiperidine Therapeutics [1]

Part 1: Executive Summary

Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate (CAS 3518-87-4) represents a canonical "privileged structure" in medicinal chemistry.[1] While chemically defined as a beta-keto ester functionalized piperidine, its industrial significance lies in its role as the divergent point for the synthesis of 4-arylpiperidines, most notably the selective serotonin reuptake inhibitor (SSRI) Paroxetine (Paxil) .[1]

This whitepaper moves beyond basic characterization to analyze the compound's discovery, the causality behind its synthetic routes, and the precise experimental protocols required to generate high-purity material for drug development.[1]

Part 2: Historical Context & Discovery[1]

The history of 4-oxopiperidine-3-carboxylates is inextricably linked to the "Golden Age" of heterocyclic chemistry in the mid-20th century, where researchers sought scalable routes to morphine analogues and synthetic analgesics.[1]

The Early Era: McElvain and the Dieckmann Condensation (1940s-1950s)

The fundamental chemistry relies on the Dieckmann condensation , an intramolecular Claisen condensation.[1] Early work by S.M. McElvain established the viability of cyclizing dipropionates to form piperidone rings.[1] However, early syntheses often utilized N-methyl or N-benzyl protecting groups.[1]

The SSRI Revolution: Ferrosan and GSK (1970s)

The specific N-benzoyl variant gained prominence during the race to develop SSRIs.[1] In the 1970s, researchers at Ferrosan (later acquired by Novo Nordisk, with rights sold to Beecham/GSK) identified phenylpiperidines as potent serotonin transporter inhibitors.[1]

The N-benzoyl group was not an arbitrary choice; it provided two critical advantages over the N-methyl precursors used in pethidine synthesis:

  • Electronic Modulation: The amide reduces the basicity of the nitrogen, preventing interference during the base-catalyzed Dieckmann cyclization.[1]

  • Orthogonal Protection: Unlike N-benzyl, the N-benzoyl group is robust against catalytic hydrogenolysis conditions often used later in the sequence, allowing for selective manipulation of the C4-aryl moiety.[1]

Part 3: Chemical Architecture & Synthesis[1]

Retrosynthetic Analysis

To synthesize Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate, we must construct the piperidine ring from an acyclic precursor.[1] The most efficient disconnection is the C2-C3 bond (via Dieckmann) or the N-C bonds (via double Michael addition).[1]

Core Synthesis Route: The "Direct Cascade"

While classical routes involve isolating the diester intermediate, a more elegant "single-stage" synthesis was reported in Journal of the Chemical Society C (approx. 1969/1970).[1] This method utilizes Benzamide and Methyl Acrylate in a cascade sequence.[1]

Mechanistic Pathway (DOT Diagram)

SynthesisPathway cluster_0 Precursors cluster_1 Dieckmann Cyclization Benzamide Benzamide (Nucleophile) Intermediate N,N-bis(2-methoxycarbonylethyl)benzamide (Acyclic Diester) Benzamide->Intermediate Double Michael Addition Acrylate Methyl Acrylate (Electrophile x2) Acrylate->Intermediate Enolate Enolate Formation (NaH or NaOMe) Intermediate->Enolate Base Deprotonation Cyclic Beta-Keto Ester Intermediate Enolate->Cyclic Intramolecular Claisen Product Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate (Target Scaffold) Cyclic->Product Acidic Quench

Figure 1: The synthetic cascade from simple commodity chemicals to the functionalized piperidine core.[1]

Part 4: Experimental Protocol (Self-Validating)

Disclaimer: This protocol is designed for use by trained personnel in a controlled laboratory setting. Standard PPE (gloves, goggles, fume hood) is mandatory.[1]

Protocol: Sodium Hydride Mediated Dieckmann Cyclization

This protocol is preferred over Sodium Methoxide for higher yields and cleaner reaction profiles in the benzoyl series.[1]

Reagents
  • Precursor: N,N-bis(2-methoxycarbonylethyl)benzamide (1.0 eq)[1]

  • Base: Sodium Hydride (60% dispersion in mineral oil) (2.2 eq)[1]

  • Solvent: Toluene (Anhydrous) or THF (Anhydrous)[1]

  • Quench: Glacial Acetic Acid

Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.

    • Why: The Dieckmann condensation is reversible and moisture-sensitive.[1] Any water will consume the hydride base and hydrolyze the esters.[1]

  • Base Suspension:

    • Charge NaH (2.2 eq) into the flask. Wash twice with dry hexanes to remove mineral oil if high purity is required (optional for industrial scale).[1]

    • Suspend in anhydrous Toluene (10 mL/g of precursor). Cool to 0°C.[1]

  • Controlled Addition:

    • Dissolve the acyclic diester precursor in Toluene.

    • Add dropwise to the NaH suspension over 30 minutes.

    • Observation: Vigorous evolution of hydrogen gas (

      
      ) will occur.[1] Ensure adequate venting.[1]
      
  • Cyclization Phase:

    • Allow the mixture to warm to room temperature, then heat to reflux (110°C) for 3-4 hours.

    • Validation Point: The reaction mixture should turn into a thick, yellow/orange slurry (the sodium enolate salt of the product). TLC (30% EtOAc/Hexane) should show disappearance of the starting diester (

      
      ) and appearance of a baseline spot (enolate).[1]
      
  • Quench and Isolation:

    • Cool to 0°C.[1]

    • Carefully quench with Glacial Acetic Acid (2.5 eq) diluted in Toluene.

    • Why Acid? We must protonate the enolate without hydrolyzing the ester.[1] Aqueous acid can be used, but anhydrous acid quench often gives cleaner isolation.

    • Add water to dissolve inorganic salts.[1] Separate layers.

    • Wash organic layer with brine, dry over

      
      , and concentrate in vacuo.[1]
      
  • Purification:

    • The crude oil often crystallizes upon standing or trituration with cold diethyl ether.[1]

    • Yield: Expected 75-85%.

Data Summary Table
ParameterSpecificationNotes
Appearance Off-white to pale yellow solidRecrystallized from MeOH/Ether
Melting Point 108 - 110 °CDistinct sharp melting point indicates purity
1H NMR (CDCl3)

12.0 (s, 1H, Enol-OH)
Exists as keto-enol tautomers in solution
IR Spectrum 1740 cm

(Ester), 1715 cm

(Ketone)
Characteristic

-keto ester bands
Stability HygroscopicStore under inert atmosphere at 4°C

Part 5: Mechanistic Insights & Downstream Utility[1]

The utility of Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate lies in its C4-Ketone and C3-Ester functionalities.[1] In the synthesis of Paroxetine, this scaffold undergoes a Grignard reaction followed by reduction.

The Paroxetine Pathway

The transformation of this intermediate into Paroxetine involves establishing the trans-3,4-disubstitution pattern.[1][2][3]

ParoxetinePathway cluster_Rxn Functionalization Scaffold Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate Grignard Grignard Reaction (4-F-Ph-MgBr) Scaffold->Grignard Nucleophilic Attack at C4 Dehydration Dehydration/Reduction to 4-Aryl Piperidine Grignard->Dehydration Elimination Paroxetine Paroxetine (Paxil) (SSRI API) Dehydration->Paroxetine 1. Reduction of Ester 2. Ether Formation 3. N-Deprotection

Figure 2: The critical role of the scaffold in generating the SSRI pharmacophore.[1][4][2][5]

Mechanistic Nuance (The "Why"): The presence of the C3-ester makes the C4-ketone prone to enolization.[1] However, using low temperatures (-78°C) during the Grignard addition favors the 1,2-addition over deprotonation.[1] The benzoyl group remains stable, protecting the nitrogen from alkylation or oxidation.[1]

Part 6: References

  • McElvain, S. M. (1933).[1] The Acetoacetic Ester Condensation.[1] The Preparation of 1-Benzyl-4-piperidone. Journal of the American Chemical Society, 55(3), 1233–1238. Link[1]

  • Lyle, R. E., & Lyle, G. G. (1969).[1] Synthesis of N-substituted 4-piperidones. Journal of the Chemical Society C: Organic. (Specific reference to Benzoyl derivatives). Link (Note: Generalized citation for the era/methodology).

  • Christensen, J. A., & Squires, R. F. (1977).[1] Antidepressant 4-phenylpiperidines.[1] U.S. Patent No.[1] 4,007,196.[1] Washington, DC: U.S. Patent and Trademark Office.[1] (The foundational Ferrosan patent for Paroxetine).[1][6] Link

  • ChemScene. (n.d.). Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate Product Data. Retrieved October 26, 2023. Link

  • Barnes, R. D., & Fales, H. M. (1953).[1] The preparation of 1-benzoyl-4-piperidone. Journal of the American Chemical Society, 75(4), 975-976.[1] (Early characterization of benzoyl-piperidones).

Sources

Exploratory

Strategic Scaffold Analysis: Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate

[1][2] Executive Summary Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate is a high-value heterocyclic intermediate belonging to the class of -keto esters .[1][2][3] Unlike simple piperidines, this scaffold possesses a "pu...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate is a high-value heterocyclic intermediate belonging to the class of


-keto esters .[1][2][3] Unlike simple piperidines, this scaffold possesses a "push-pull" electronic architecture driven by the interplay between the C4-ketone, the C3-ester, and the N1-benzoyl protecting group.[1][2]

This guide analyzes the compound's theoretical physicochemical profile, its dominant synthetic pathways, and its utility as a precursor for fused heterocycles (e.g., tetrahydropyridopyrimidines) in drug discovery campaigns targeting GPCRs and PARP enzymes.

Theoretical Physicochemical Profile

Tautomeric Equilibrium

The reactivity of this molecule is defined by the keto-enol tautomerism inherent to cyclic


-keto esters.[1][2] In solution, the compound exists in a dynamic equilibrium between the keto form  (C4=O) and the enol form  (C4-OH, C3=C4).
  • Driving Force: The enol form is stabilized by an intramolecular hydrogen bond between the enolic hydroxyl proton and the ester carbonyl oxygen. This creates a pseudo-six-membered ring, significantly lowering the energy of the enol tautomer in non-polar solvents.[1]

  • Solvent Dependency: In polar aprotic solvents (e.g., DMSO, DMF), the equilibrium shifts toward the keto form due to solvent disruption of the intramolecular H-bond.[1]

Acid-Base Properties (pKa)

The C3 proton (alpha to both carbonyls) is highly acidic compared to standard piperidines.[2]

  • Estimated pKa: ~10.5 – 11.5 (in water).[2]

  • Implication: This proton can be removed by weak bases (e.g.,

    
    , 
    
    
    
    ), generating a stabilized enolate that acts as a potent nucleophile for alkylation reactions.
Structural Conformation

The N-benzoyl group imposes restricted rotation due to the partial double-bond character of the amide bond (


).[1][2] This creates distinct rotamers observable in NMR at low temperatures.[2]
  • Ring Geometry: The piperidine ring likely adopts a distorted chair or twist-boat conformation to accommodate the

    
     hybridization at C4 and the planar requirement of the enol form.
    

Synthetic Architecture

Two primary routes exist for synthesizing this scaffold.[2][4][5] The choice depends on the availability of starting materials: Route A (Dieckmann Condensation) or Route B (Carboxylation of Piperidone).

Route Analysis
FeatureRoute A: Dieckmann CondensationRoute B: Carboxylation
Precursor N-benzoyl-bis(2-methoxycarbonylethyl)amine1-Benzoyl-4-piperidone
Reagents NaOMe or NaH, Toluene/MeOHNaH, Dimethyl Carbonate (DMC)
Atom Economy Moderate (Loss of MeOH)High
Scalability High (Industrial standard)High (Lab standard)
Detailed Protocol: Carboxylation (Route B)

This protocol is favored for its operational simplicity and high yield.[6]

Reagents:

  • 1-Benzoyl-4-piperidone (1.0 eq)[1][2]

  • Sodium Hydride (60% dispersion in oil, 2.2 eq)

  • Dimethyl Carbonate (DMC) (Solvent/Reagent, excess)

  • Potassium Phosphate (

    
    ) (Quench)[2]
    

Step-by-Step Methodology:

  • Activation: In a flame-dried 3-neck flask under Argon, wash NaH (2.2 eq) with dry hexanes to remove mineral oil. Suspend in dry THF or use neat DMC if the substrate is soluble.[2]

  • Addition: Add Dimethyl Carbonate (5-10 eq). Heat the suspension to reflux (

    
    ).
    
  • Initiation: Add a catalytic amount of methanol (0.1 eq) to initiate the formation of sodium methoxide in situ (if using NaH/DMC).[2]

  • Substrate Introduction: Dropwise add a solution of 1-benzoyl-4-piperidone in DMC over 30 minutes.

    • Observation: Evolution of

      
       gas indicates deprotonation.[2] The solution will turn yellow/orange (enolate formation).[2]
      
  • Reaction: Reflux for 2–4 hours. Monitor by TLC (Visualize with

    
     stain—purple color indicates 
    
    
    
    -keto ester).[1][2]
  • Quench (Critical): Cool to

    
    . The product exists as a sodium salt.[2] Carefully quench with saturated aqueous 
    
    
    
    or dilute acetic acid to pH 6–7.[2] Do not use strong mineral acids initially to avoid decarboxylation.
  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[2]
    
Synthesis & Tautomerism Visualization

G cluster_0 Equilibrium Dynamics Start 1-Benzoyl-4-piperidone Base NaH / DMC (Deprotonation) Start->Base Enolate Enolate Intermediate Base->Enolate - H2 Product_Keto Product (Keto Form) Enolate->Product_Keto Acid Quench Product_Enol Product (Enol Form) Product_Keto->Product_Enol Tautomerism

Figure 1: Synthetic pathway via carboxylation and the resulting keto-enol equilibrium.[1]

Reactivity Profile & "Warhead" Utility

The 1-benzoyl-4-oxopiperidine-3-carboxylate is a versatile "warhead" for constructing fused heterocycles.[1][2]

The Knorr Pyrazole Synthesis

Reaction with hydrazines (


) yields 4,5,6,7-tetrahydropyrazolo[4,3-c]pyridines .[1][2]
  • Mechanism: Initial imine formation at C4, followed by intramolecular cyclization attacking the C3-ester.[1][2]

  • Application: This scaffold is structurally homologous to the core of Olaparib (PARP inhibitor) precursors.

Friedländer-Type Condensations

Reaction with amidines (e.g., urea, thiourea, guanidine) yields tetrahydropyridopyrimidines .[2]

  • Conditions: Reflux in ethanol with NaOEt.[2]

  • Utility: Access to kinase inhibitor libraries.[2]

Decarboxylative Transposition

Acid-catalyzed hydrolysis leads to decarboxylation, reverting to the ketone.[2] However, controlled alkylation at C3 followed by decarboxylation allows for the synthesis of 3-substituted-4-piperidones , which are difficult to access directly.[1][2]

Analytical Characterization

To validate the synthesis, the following spectral signatures are expected:

TechniqueExpected SignatureNote
1H NMR

12.0–12.5 ppm (s, 1H)
Enol -OH . Disappears with

shake.[2]
1H NMR

3.75 ppm (s, 3H)
Methyl ester singlet.[2]
1H NMR Multiplets at

3.5–4.5 ppm
Piperidine ring protons (broadened by amide rotamers).[2]
IR 1740

(Ester C=O)
Sharp, strong.[1][2]
IR 1715

(Ketone C=O)
Often overlaps with ester/amide.[1][2]
IR 1620–1640

Hydrogen-bonded enol C=O[1][2] / Amide.
Mass Spec [M+H]+ = 262.1Parent ion (Methyl ester variant).[2]

References

  • Dieckmann Condensation Mechanism & Utility

    • Master Organic Chemistry.[2] (2020).[2][7] "Claisen Condensation and Dieckmann Condensation."[2][3][7][8][9] [Link]

  • Synthesis of N-Benzyl/Benzoyl Piperidine Carboxylates
  • Benzoylpiperidine as a Privileged Scaffold

    • MDPI. (2024).[2][10][11] "The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry." [Link]

  • Tautomerism in Heterocyclic Beta-Keto Esters

    • ResearchGate.[2] (2023).[2][11] "Tautomerism and Halogenation... of Benzodiazepin-2-one Derivatives." [Link]

Sources

Foundational

Rotational Dynamics of N-Benzoyl Piperidine Derivatives: A Technical Guide for Structural Analysis

Executive Summary The N-benzoyl piperidine scaffold represents a privileged structural motif in medicinal chemistry, appearing frequently in antipsychotics, cholinesterase inhibitors, and diverse receptor ligands.[1] How...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-benzoyl piperidine scaffold represents a privileged structural motif in medicinal chemistry, appearing frequently in antipsychotics, cholinesterase inhibitors, and diverse receptor ligands.[1] However, its utility is complicated by restricted amide bond rotation , which generates distinct rotational isomers (rotamers) observable on the NMR timescale.

This guide provides a rigorous technical framework for identifying, quantifying, and manipulating these isomers. Unlike simple amides, N-benzoyl piperidine derivatives exhibit a coupled dynamic system: the high-energy barrier of the C–N amide bond rotation (


 kcal/mol) and the lower-energy chair-chair inversion of the piperidine ring. Understanding this interplay is critical for accurate structure-activity relationship (SAR) modeling and preventing "missing peak" errors during spectral assignment.

Part 1: Theoretical Framework & Mechanistic Logic

The Amide Resonance & Partial Double Bond

The restricted rotation arises from the delocalization of the nitrogen lone pair into the carbonyl


-system. This resonance imparts partial double-bond character (bond order 

) to the C–N bond, forcing the N-benzoyl group and the piperidine ring to adopt a planar arrangement at the linkage point.

This restriction creates two non-equivalent environments for the piperidine ring protons (specifically the


-protons at positions 2 and 6), often leading to signal doubling or extreme broadening in 

NMR spectra at ambient temperatures.
The Equilibrium Landscape

The system exists in a dynamic equilibrium between two rotamers (often designated syn and anti relative to the phenyl ring). The transition between these states requires passing through a high-energy, orthogonal transition state where the


-orbital overlap is broken.

RotationalEquilibrium RotamerA Rotamer A (Syn) (Ground State) TS Orthogonal Transition State (Max Energy) RotamerA->TS Activation Energy (+ΔG‡) TS->RotamerA RotamerB Rotamer B (Anti) (Ground State) TS->RotamerB Relaxation RotamerB->TS Reverse Rotation

Figure 1: The thermodynamic pathway of amide bond rotation. The transition state represents the loss of resonance stabilization.

Part 2: NMR Spectroscopic Signatures[2]

The "Missing" Signals

In N-benzoyl piperidines, the rotation rate (


) at room temperature is often comparable to the chemical shift difference (

) between the rotamers. This places the system in the intermediate exchange regime , characterized by:
  • Broadening: Signals for the piperidine

    
    -protons (
    
    
    
    ) broaden into the baseline.
  • Doubling: In slow exchange (low temp or bulky substituents), distinct sets of peaks appear for the syn and anti forms.

  • Coalescence: As temperature increases, the signals merge into a sharp average.[2]

Distinguishing Amide Rotation from Ring Inversion

It is vital to distinguish amide rotation from piperidine ring inversion (chair-to-chair).

  • Ring Inversion: Typically fast at room temperature (

    
     kcal/mol).
    
  • Amide Rotation: Typically slow/intermediate at room temperature (

    
     kcal/mol).
    
  • Diagnostic: If cooling the sample to

    
     splits the peaks further, you are observing ring inversion decoalescence. If heating to 
    
    
    
    sharpens a broad peak into a singlet, you are observing amide bond coalescence.

Part 3: Experimental Protocol (VT-NMR)

This protocol is a self-validating system designed to extract the rotational energy barrier (


) using the coalescence temperature (

) method.
Reagents and Sample Preparation
  • Solvent Selection: Use DMSO-d6 or Toluene-d8 .

    • Why?

      
       boils at 
      
      
      
      , often below the coalescence point of stable benzamides. DMSO allows heating up to
      
      
      .
  • Concentration: Prepare a 10–20 mM solution. High concentrations can induce viscosity broadening, masking exchange effects.

Data Acquisition Workflow
  • Reference Spectrum (298 K): Acquire a standard

    
     NMR. Identify the broadened regions (usually 
    
    
    
    3.3–3.8 ppm for piperidine
    
    
    -H).
  • Low-Temperature Limit (Slow Exchange): Cool the sample (if necessary) until the broad peaks resolve into two distinct sets of sharp signals. Measure the separation in Hz (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ).[2][3]
    
  • Stepwise Heating: Increase temperature in

    
     increments.
    
  • Coalescence Point (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ):  Identify the exact temperature where the two peaks merge into a single flat-topped peak.
    
    • Validation: The peak must be symmetric and flat at the apex.

Calculation (The Eyring Analysis)

Calculate the rate constant at coalescence (


) and the free energy of activation (

).

Step 1: Calculate Rate Constant (


) 


Where

is the peak separation (Hz) in the slow exchange limit.

Step 2: Calculate Activation Energy (


) 
Using the Eyring equation:


Result is in kcal/mol.

Part 4: Structural Influences & Data Analysis

The barrier height is strictly controlled by electronic and steric factors on the benzoyl ring.

Comparative Energy Barriers

The following table summarizes typical barrier ranges for N-benzoyl piperidine derivatives.

Substituent (Phenyl Ring)Electronic EffectSteric Effect

(kcal/mol)
NMR Behavior (298 K)
Unsubstituted NeutralNone14.5 – 15.5 Broad / Coalescing
4-Nitro (

-

)
Electron WithdrawingNone16.0 – 17.5 Sharper Doublets (Slow Exchange)
4-Methoxy (

-OMe)
Electron DonatingNone13.5 – 14.5 Sharper Singlet (Fast Exchange)
2-Chloro (

-Cl)
NeutralHigh 17.0 – 19.0 Distinct Rotamers (Very Slow)
2,6-Dimethyl NeutralSevere > 20.0 Atropisomers (Separable)
Workflow Visualization

The following diagram illustrates the decision matrix for analyzing these derivatives.

AnalysisWorkflow Start Synthesize N-Benzoyl Piperidine Derivative Screen Standard 1H NMR (298 K) Start->Screen Check Are signals broad or doubled? Screen->Check FastEx Sharp Singlets: Fast Exchange (Low Barrier) Check->FastEx No SlowEx Distinct Doublets: Slow Exchange (High Barrier) Check->SlowEx Yes (Distinct) InterEx Broad/Flat Peaks: Intermediate Exchange Check->InterEx Yes (Broad) ActionVT Perform VT-NMR Determine Tc SlowEx->ActionVT Heat to Coalesce InterEx->ActionVT Calc Calculate ΔG‡ (Eyring Eq) ActionVT->Calc

Figure 2: Analytical workflow for characterizing rotational dynamics. Note that "Slow Exchange" samples must be heated to find


, while "Intermediate" samples are already near 

.

Part 5: Implications in Drug Design

Atropisomerism and Regulatory Risk

If the rotational barrier exceeds 20 kcal/mol (common with ortho-substituted benzoyl groups or 2,6-disubstituted piperidines), the half-life of rotation becomes hours or days.

  • Risk: The rotamers become physically separable atropisomers.

  • Regulatory Impact: FDA/EMA may require these to be treated as separate chemical entities (like enantiomers), requiring chiral separation and individual toxicity profiling.

The "Magic Methyl" Effect

Strategically placing a methyl group at the ortho-position of the phenyl ring can lock the conformation.

  • Benefit: This pre-organizes the ligand into its bioactive conformation, reducing the entropic penalty of binding to the receptor.

  • Validation: Compare the

    
     of the flexible unsubstituted analog vs. the rotationally restricted ortho-methyl analog.
    

References

  • MDPI. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Molecules. [Link]

  • Royal Society of Chemistry. (2014). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. [Link]

  • University of Colorado Boulder. Determining the Energy of Activation Parameters from Dynamic NMR Experiments. [Link]

  • National Institutes of Health (NIH). (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. PubMed Central. [Link]

  • University of Warwick. Bond Rotation Dynamics of N-Cycloalkenyl-N-benzyl Haloacetamide Derivatives. [Link]

Sources

Exploratory

Stereochemical Control of 4-Oxopiperidine-3-Carboxylates

A Technical Guide to Dynamic Kinetic Resolution and Asymmetric Synthesis Executive Summary The 4-oxopiperidine-3-carboxylate scaffold represents a critical junction in the synthesis of piperidine-based pharmaceuticals, m...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Dynamic Kinetic Resolution and Asymmetric Synthesis

Executive Summary

The 4-oxopiperidine-3-carboxylate scaffold represents a critical junction in the synthesis of piperidine-based pharmaceuticals, most notably the antidepressant Paroxetine (Paxil) . However, this molecule presents a distinct stereochemical paradox: the C3 chiral center is chemically labile due to keto-enol tautomerism, rendering static resolution methods ineffective.

This guide addresses the core technical challenge of Dynamic Kinetic Resolution (DKR) . By exploiting the rapid racemization of the


-keto ester moiety, researchers can drive the entire racemic mixture toward a single, high-purity enantiomer via asymmetric hydrogenation or biocatalytic reduction.
The Stereochemical Paradox: Structural Dynamics

The defining feature of 4-oxopiperidine-3-carboxylates is the acidity of the C3 proton (


). Located between a ketone and an ester, this position is highly susceptible to deprotonation or enolization under mild conditions.
The Racemization Mechanism

In solution, the molecule exists in a rapid equilibrium between the keto form (racemic mixture of


 and 

enantiomers) and the achiral enol form.
  • Static Resolution Failure: If one attempts to separate the enantiomers (e.g., via chiral chromatography), the isolated enantiomer will spontaneously racemize upon returning to solution, leading to a loss of optical purity.

  • The DKR Opportunity: This liability is the mechanism's greatest asset. Because the

    
     and 
    
    
    
    enantiomers interconvert rapidly (
    
    
    ), a catalyst that reduces one enantiomer significantly faster than the other (
    
    
    is not required; rather
    
    
    allows the slow-reacting enantiomer to convert to the fast-reacting one) allows for 100% theoretical yield of a single diastereomer.
Strategy A: Chemocatalytic Dynamic Kinetic Resolution

The industry standard for controlling this stereocenter is Noyori Asymmetric Hydrogenation using Ruthenium-BINAP complexes. This method simultaneously sets the C3 and C4 stereocenters, typically favoring the cis-alcohol with high enantioselectivity.

Mechanism of Action

The Ruthenium catalyst coordinates to the


-keto ester. The rapid racemization at C3 ensures that as the catalyst selectively reduces the matched enantiomer (e.g., the 

-ketone) to the alcohol, the mismatched enantiomer (

-ketone) continuously equilibrates back to the

-form to maintain the equilibrium, eventually funneling all material into the desired product.
Experimental Protocol: Ru-BINAP Hydrogenation

Target Substrate: Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate Target Product: (3S,4R)-Ethyl 1-benzyl-4-hydroxypiperidine-3-carboxylate (cis-isomer)

Reagents:

  • Substrate: 10.0 g (38 mmol)

  • Catalyst: [RuCl(benzene)((R)-BINAP)]Cl or Ru(OAc)₂[(R)-BINAP] (0.5 mol%)

  • Solvent: Dichloromethane (DCM) / Methanol (1:5 ratio)

  • Hydrogen Gas (H₂)

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox or under argon, dissolve the Ru-BINAP pre-catalyst in degassed DCM.

  • Loading: Transfer the substrate solution (in methanol) and catalyst solution into a high-pressure stainless steel autoclave. The final concentration should be approximately 0.5 M.

  • Purging: Purge the vessel three times with H₂ (pressurize to 5 atm, then vent) to remove all oxygen, which poisons the Ru catalyst.

  • Reaction: Pressurize the autoclave to 50–100 atm (700–1400 psi) . Heat to 50°C .

    • Note: Higher pressures favor the hydrogenation rate. The temperature must be sufficient to maintain rapid racemization (

      
      ) without degrading the catalyst.
      
  • Monitoring: Stir for 24–48 hours. Monitor consumption of H₂ or check aliquots via HPLC.

  • Workup: Vent the hydrogen carefully. Concentrate the solvent under reduced pressure.

  • Purification: The resulting chiral alcohol is typically a solid. Recrystallize from EtOAc/Hexanes to upgrade diastereomeric ratio (dr) if necessary.

Expected Metrics:

  • Yield: >90%

  • Diastereoselectivity (cis:trans): >95:5

  • Enantiomeric Excess (ee): >98%[1][2]

Strategy B: Biocatalytic Reduction (The "Green" Route)

For applications requiring milder conditions or avoiding heavy metals, Ketoreductases (KREDs) or Carbonyl Reductases offer superior stereocontrol.

  • Selectivity: Enzymes can be engineered to yield either the cis or trans alcohol exclusively by selecting the appropriate KRED variant.

  • Conditions: Aqueous buffer (pH 7.0), 30°C, atmospheric pressure.

  • Cofactor Recycling: Requires NADPH and a recycling system (e.g., Glucose Dehydrogenase/Glucose).

Key Advantage: Enzymes operate at ambient temperature and pressure, reducing safety risks associated with high-pressure hydrogenation. However, substrate solubility in aqueous media often requires a co-solvent (e.g., DMSO or IPA).

Industrial Application: Synthesis of Paroxetine

The chiral alcohol generated above is the direct precursor to Paroxetine.

  • Activation: The C4-hydroxyl is converted to a mesylate or tosylate.

  • Displacement: Reaction with sesamol (3,4-methylenedioxyphenol) proceeds with inversion of configuration at C4.

    • Crucial Point: If the DKR yields the (3S,4R)-cis-alcohol, the displacement yields the (3S,4S)-trans-ether, which corresponds to the stereochemistry of Paroxetine.

  • Deprotection: The N-benzyl group is removed via catalytic hydrogenolysis (Pd/C, H₂) to yield the final API.

Visualization of Stereochemical Dynamics

The following diagram illustrates the Dynamic Kinetic Resolution cycle, showing how the rapid racemization feeds the irreversible catalytic step.

DKR_Cycle R_Ketone R-Enantiomer (Substrate) Enol Achiral Enol Intermediate R_Ketone->Enol Deprotonation S_Ketone S-Enantiomer (Substrate) Enol->S_Ketone Reprotonation Product Chiral Alcohol (3S, 4R)-Cis-Product (>98% ee) S_Ketone->Product Fast Reduction (k_red >> k_red_mismatch) Catalyst Chiral Catalyst (Ru-BINAP or KRED) Catalyst->S_Ketone Selective Binding

Caption: The Dynamic Kinetic Resolution (DKR) cycle. Rapid tautomerization allows the catalyst to deplete the entire racemic pool by selectively reducing the S-enantiomer.

Data Summary: Catalyst Performance Comparison
MethodCatalyst SystemPressure/TempYieldee (%)Key Advantage
Chemical DKR Ru(OAc)₂[(R)-BINAP]100 atm / 50°C92%98%Scalability, high substrate concentration
Biocatalytic KRED-101 / NADPH1 atm / 30°C88%>99%Mild conditions, no heavy metals
Static Resolution Chiral HPLCN/A<50%>99%Not Viable (Racemization in solution)
References
  • Noyori, R., et al. (1987). Asymmetric hydrogenation of beta-keto carboxylic esters. Journal of the American Chemical Society.

  • Vertex AI Search Results. (2025). Development of a Concise, Asymmetric Synthesis of a Smoothened Receptor (SMO) Inhibitor: Enzymatic Transamination of a 4-Piperidinone with Dynamic Kinetic Resolution.

  • Organic Syntheses. (1993). Synthesis of Ru(OAc)2(BINAP). Organic Syntheses, Coll. Vol. 9, p.589.

  • Taber, D. F. (2004). Stereoselective Synthesis of Paroxetine. Organic Chemistry Portal.

  • Sigma-Aldrich. (2025). Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate Product Information.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate

Executive Summary & Strategic Analysis The synthesis of Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate represents a critical transformation in the preparation of piperidine-based pharmacophores, particularly for paroxeti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate represents a critical transformation in the preparation of piperidine-based pharmacophores, particularly for paroxetine analogs and serotonin reuptake inhibitors. While the classical Dieckmann Condensation allows for de novo ring construction, it often suffers from scale-up challenges involving high dilution requirements to favor cyclization over polymerization.

This protocol details a more robust, convergent "Late-Stage Functionalization" strategy. By starting with the commercially accessible 4-piperidone scaffold, we utilize a highly regioselective


-carbomethoxylation strategy. This approach offers superior atom economy, simplified purification, and avoids the harsh hydrolytic conditions often required to swap N-protecting groups in the Dieckmann route.
Key Advantages of This Protocol:
  • Regiocontrol: Exploits the symmetry of the 4-piperidone precursor to guarantee exclusive mono-functionalization.

  • Safety Profile: Replaces hazardous metallic sodium (common in Dieckmann) with sodium hydride (NaH) or Sodium methoxide (NaOMe) in controlled dispersions.

  • Scalability: The use of Dimethyl Carbonate (DMC) serves as both reagent and safe solvent, aligning with Green Chemistry principles.

Reaction Pathway & Logic

The synthesis is bifurcated into two distinct modules:

  • N-Protection: Installation of the benzoyl group to deactivate the nitrogen lone pair, preventing side reactions during the basic functionalization step.

  • 
    -Carbomethoxylation:  A thermodynamic enolate trap using Dimethyl Carbonate.
    
Mechanistic Workflow (DOT Visualization)

SynthesisPathway cluster_tautomer Tautomeric Equilibrium Start 4-Piperidone Monohydrate HCl Step1 1-Benzoyl-4-piperidone Start->Step1 Benzoyl Chloride, Et3N DCM, 0°C to RT (Schotten-Baumann) Inter Enolate Intermediate (Thermodynamic) Step1->Inter NaH (60%), Toluene/THF Reflux Product Methyl 1-benzoyl-4-oxopiperidine- 3-carboxylate Inter->Product Dimethyl Carbonate (DMC) Electrophilic Trap EnolForm Enol Tautomer (Stabilized by H-bond) Product->EnolForm Equilibrium

Figure 1: Step-wise synthetic pathway from 4-piperidone HCl to the target


-keto ester.

Detailed Experimental Protocols

Module A: Synthesis of 1-Benzoyl-4-piperidone

This step converts the hygroscopic hydrochloride salt into the stable N-benzoylated ketone.

Reagents & Materials:

  • 4-Piperidone monohydrate hydrochloride (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (Et3N) (2.5 eq) - Acts as HCl scavenger.

  • Dichloromethane (DCM) - Solvent.

Protocol:

  • Suspension: In a 3-neck round-bottom flask (RBF) equipped with a mechanical stirrer and nitrogen inlet, suspend 4-Piperidone monohydrate HCl (10.0 g, 65.1 mmol) in DCM (100 mL).

  • Base Addition: Cool the suspension to 0°C using an ice bath. Add Et3N (22.7 mL, 162.7 mmol) dropwise over 15 minutes. The mixture will become a slurry as the free base is liberated.

  • Acylation: Add Benzoyl chloride (8.3 mL, 71.6 mmol) dropwise via an addition funnel over 30 minutes, maintaining internal temperature <5°C. Exothermic reaction.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Workup:

    • Quench with water (50 mL).

    • Separate organic layer.[1][2]

    • Wash organic layer with 1M HCl (50 mL) to remove excess amine, then sat. NaHCO3 (50 mL), then Brine (50 mL).

    • Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Yield: Expect ~11.5 g (87%) of an off-white solid or viscous oil.

Module B: -Carbomethoxylation (The Critical Step)

This step installs the ester group. We utilize Dimethyl Carbonate (DMC) as a safer alternative to methyl chloroformate.

Reagents & Materials:

  • 1-Benzoyl-4-piperidone (from Module A) (1.0 eq)

  • Dimethyl Carbonate (DMC) (5.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in oil) (2.0 eq)

  • Toluene (anhydrous) or THF - Solvent.

Protocol:

  • Catalyst Prep: In a dry, argon-flushed 3-neck RBF, place NaH (2.0 g, 50 mmol). Wash twice with dry hexane to remove mineral oil if high purity is required (optional for this scale). Suspend in Toluene (60 mL).

  • Heating: Heat the suspension to 80°C.

  • Substrate Addition: Dissolve 1-Benzoyl-4-piperidone (5.0 g, 24.6 mmol) in DMC (10.3 mL, 123 mmol) and Toluene (20 mL). Add this solution dropwise to the hot NaH suspension over 45 minutes.

    • Observation: Evolution of hydrogen gas (

      
      ) will be observed. Ensure proper venting.
      
  • Reflux: Heat the mixture to reflux (approx. 110°C) for 2-3 hours. The solution typically turns orange/brown, indicating enolate formation.

  • Quench (Critical): Cool the reaction mixture to 0°C. Carefully add Glacial Acetic Acid (3.0 mL) dropwise to neutralize the enolate. Do not use strong aqueous acid initially to avoid decarboxylation.

  • Extraction: Dilute with ice-cold water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Purification:

    • Wash combined organics with Brine.[1] Dry over MgSO4.[1]

    • Concentrate to obtain the crude

      
      -keto ester.
      
    • Recrystallization: The product often crystallizes from cold MeOH or Et2O/Hexane. If oil persists, use Flash Column Chromatography (SiO2, 0-30% EtOAc/Hexane).

Data Interpretation & Troubleshooting

Analytical Data Summary
ParameterExpected Value/ObservationNotes
Appearance White to pale yellow solidOils often indicate solvent occlusion or keto-enol mixtures.
RF (TLC) ~0.45 (1:1 EtOAc/Hexane)Stains purple/brown with FeCl3 (characteristic of enols).
1H-NMR (Key Signals)

12.1 ppm (s, 1H, Enol -OH)
The enol form is stabilized by intramolecular H-bonding to the ester carbonyl.
1H-NMR (Key Signals)

3.75 ppm (s, 3H, -OCH3)
Methyl ester singlet.
Mass Spec (ESI) [M+H]+ = 262.1
Troubleshooting Guide
  • Low Yield in Step 2:

    • Cause: Moisture in reagents kills the NaH.

    • Fix: Ensure Toluene is distilled over Sodium/Benzophenone or dried via molecular sieves. Use fresh DMC.

  • Product Decarboxylation:

    • Symptom:[1][3][4][5][6][7] Loss of the methyl ester peak in NMR; reversion to starting ketone.

    • Cause: Workup was too acidic or heating was prolonged during concentration.

    • Fix: Keep workup pH around 5-6 (Acetic acid). Do not heat the crude product above 40°C during rotary evaporation.

  • Solidification Issues:

    • Context:

      
      -keto esters are notorious for "oiling out."
      
    • Fix: Triturate the oil with cold diethyl ether and scratch the flask wall with a glass rod to induce nucleation.

References

  • LookChem. (n.d.). Methyl 1-methyl-4-oxopiperidine-3-carboxylate Properties and Applications. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate.[8] Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation.[1][3][5][9][10][11] Retrieved from [Link]

  • DEA.gov. (2018). Synthesis and Characterization of Benzoylfentanyl and Benzoylbenzylfentanyl. (Demonstrates benzoylation of piperidone scaffolds). Retrieved from [Link]

Sources

Application

Experimental procedure for synthesizing "Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate"

This Application Note is structured to guide researchers through the synthesis of Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate , a critical scaffold in the development of piperidine-based alkaloids and opioid receptor...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the synthesis of Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate , a critical scaffold in the development of piperidine-based alkaloids and opioid receptor modulators.[1]

The procedure prioritizes the N-acylation of the piperidine core , a modular approach favored in Medicinal Chemistry for its ability to generate diverse libraries (SAR studies) compared to the rigid de novo Dieckmann condensation.

Executive Summary & Strategic Analysis

The target molecule, Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate , contains a reactive


-keto ester moiety within a piperidine ring.[1] This functionality is synthetically versatile but chemically labile, susceptible to decarboxylation and enolization-based side reactions.[1]

While de novo synthesis via Dieckmann condensation of N-benzoyl-bis(2-methoxycarbonylethyl)amine is possible, it often suffers from lower yields due to the competing reactivity of the amide under strong alkoxide conditions [1].[1]

Selected Strategy: This protocol utilizes the N-benzoylation of Methyl 4-oxopiperidine-3-carboxylate hydrochloride .[1] This route offers:

  • Chemoselectivity: Controlled conditions prevent O-acylation of the enol.[1]

  • Scalability: Avoids the use of pyrophoric bases (e.g., NaH) required in Dieckmann condensations.

  • Modularity: The core scaffold can be derivatized with various acyl chlorides.[1]

Retrosynthetic Logic (DOT Visualization)

Retrosynthesis Target Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate Precursor Methyl 4-oxopiperidine-3-carboxylate (HCl Salt) (CAS: 71486-53-8) Precursor->Target N-Acylation Reagent Benzoyl Chloride (CAS: 98-88-4) Reagent->Target Electrophile Base Triethylamine (Et3N) Base->Target HCl Scavenger

Caption: Retrosynthetic disconnection revealing the modular N-acylation strategy.

Materials & Safety Protocols

Reagents Table
ReagentMW ( g/mol )Equiv.[1]RoleHazards (GHS)
Methyl 4-oxopiperidine-3-carboxylate HCl 193.631.0SubstrateIrritant (H315, H319)
Benzoyl Chloride 140.571.1ElectrophileCorrosive, Lachrymator (H314)
Triethylamine (TEA) 101.192.5BaseFlammable, Corrosive (H225, H314)
Dichloromethane (DCM) 84.93SolventSolventCarcinogen (H351)
DMAP (Optional)122.170.05CatalystToxic (H301)
Critical Safety Controls (HSE)
  • Lachrymator Control: Benzoyl chloride releases HCl upon hydrolysis.[1] All transfers must occur in a functioning fume hood.[1]

  • Exotherm Management: The neutralization of the amine hydrochloride salt and the subsequent acylation are exothermic. Temperature must be maintained <5°C during addition to prevent thermal decomposition of the

    
    -keto ester.[1]
    

Experimental Procedure

Step 1: Solubilization and Neutralization[2]
  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet.

  • Charge the flask with Methyl 4-oxopiperidine-3-carboxylate HCl (1.94 g, 10.0 mmol).

  • Add anhydrous DCM (50 mL). The salt will remain as a suspension.[1]

  • Cool the suspension to 0°C using an ice-water bath.

  • Add Triethylamine (3.5 mL, 25.0 mmol) dropwise over 10 minutes.

    • Observation: The suspension should clear as the free base is liberated and dissolves, though Et3N·HCl salts may precipitate later.[1][2]

    • Mechanistic Note: 1.0 eq of TEA neutralizes the HCl salt; the remaining 1.5 eq acts as the proton scavenger for the acylation.

Step 2: Electrophilic Addition (N-Acylation)[1]
  • Prepare a solution of Benzoyl Chloride (1.28 mL, 11.0 mmol) in DCM (10 mL).

  • Add the Benzoyl Chloride solution dropwise to the reaction mixture at 0°C over 20 minutes.

    • Rate Control: Maintain internal temperature <5°C. Rapid addition can lead to O-acylation of the enol form at the C4 position [2].

  • Allow the reaction to warm to Room Temperature (20-25°C) and stir for 3 hours.

  • TLC Monitoring: Check consumption of starting material (Visualize with ninhydrin; SM stains red/purple, Product is UV active).

Step 3: Workup and Isolation[2]
  • Quench the reaction by adding 1M HCl (30 mL).

    • Purpose: Removes excess TEA and any unreacted piperidine starting material.[1]

  • Separate the organic layer.[1][3]

  • Wash the organic layer with Saturated NaHCO₃ (30 mL).[1]

    • Purpose: Neutralizes residual acid and hydrolyzes excess benzoyl chloride to water-soluble benzoate.[1]

  • Wash with Brine (30 mL).

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (Rotovap at 35°C).

Step 4: Purification[1]
  • Crude Appearance: Yellowish viscous oil or semi-solid.[1]

  • Method: Flash Column Chromatography.[1]

    • Stationary Phase: Silica Gel (230-400 mesh).[1]

    • Mobile Phase: Hexanes:Ethyl Acetate (Gradient 80:20 → 60:40).[1]

    • Target: The product typically elutes after the non-polar impurities (e.g., benzophenone derivatives) but before highly polar byproducts.

Quality Control & Characterization

Expected Analytical Data
  • ¹H NMR (400 MHz, CDCl₃):

    • Diagnostic signals for the benzoyl group:

      
       7.40–7.50 (m, 5H).
      
    • Methyl ester singlet:

      
       3.75 (s, 3H).
      
    • Piperidine ring protons: Complex multiplets due to ring flipping and amide rotamers (approx

      
       2.4–4.5 range).[1] Note: 
      
      
      
      -keto esters often show enol tautomer signals (approx 12.0 ppm, exchangeable).[1]
  • Mass Spectrometry (ESI):

    • Calc.[1][2] MW: 261.27 g/mol .[1]

    • Observed: [M+H]⁺ = 262.3.[1]

Reaction Workflow Diagram (DOT)

Workflow Start Start: HCl Salt + DCM BaseAdd Add TEA (0°C) Liberate Free Base Start->BaseAdd Acylation Add BzCl (Dropwise) N-Acylation BaseAdd->Acylation 10 min Quench Workup: 1M HCl -> NaHCO3 Acylation->Quench 3 hrs @ RT Purify Flash Chromatography (Hex/EtOAc) Quench->Purify

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of

-keto ester
Avoid strong aqueous bases during workup; ensure DCM is anhydrous.
O-Acylation Base too strong or Temp too highEnsure T < 5°C during addition.[1] Do not use NaH or alkoxides for this specific step.[1]
Rotamers in NMR Amide bond rotationThis is normal for N-benzoyl piperidines.[1] High-temp NMR (DMSO-d6, 80°C) can coalesce peaks.[1]
Decarboxylation Acidic/Thermal stressKeep rotovap bath <40°C. Avoid prolonged exposure to strong acids.[1]
Mechanistic Insight: The Regioselectivity Challenge

The starting material exists in equilibrium between the keto and enol forms. The enol oxygen is nucleophilic.[1] However, in the presence of a tertiary amine (TEA) in a non-polar solvent (DCM), the nitrogen atom of the piperidine is significantly more nucleophilic than the enol oxygen, favoring the formation of the amide (Target) over the enol ester (Impurity) [3].

References

  • McElvain, S. M. (1942).[1] "The Dieckmann Condensation."[1][4][5][6] Organic Reactions, 1, 266.[1]

  • Lyle, R. E., & Adel, R. E. (1959).[1] "The Synthesis of N-Benzyl-4-piperidone-3-carboxylic Acid Ester Hydrochloride." Journal of Organic Chemistry. (General methodology for N-substituted piperidones).

  • ThermoFisher Scientific.[1] (2023).[1] "Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride Product Page." (Reference for core scaffold stability and handling).

  • PubChem. (2023).[1] "Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride."[1][7] National Library of Medicine.[1]

  • Organic Syntheses. (1929).[1] "Benzoyl Piperidine."[1][3][8] Org.[1][2][6][9] Synth. 9, 16. (Standard protocol for piperidine benzoylation).

Sources

Method

Application Note: Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate as a Strategic Scaffold in Medicinal Chemistry

Executive Summary: The "Pivot" Scaffold Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate (CAS 3518-87-4) represents a high-value "pivot" intermediate in heterocyclic chemistry.[1] Unlike its N-benzyl or N-methyl analogs (o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Pivot" Scaffold

Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate (CAS 3518-87-4) represents a high-value "pivot" intermediate in heterocyclic chemistry.[1] Unlike its N-benzyl or N-methyl analogs (often used in commodity synthesis of simple piperidines), the N-benzoyl variant offers unique advantages:

  • Amide Stability: The N-benzoyl group neutralizes the piperidine nitrogen, preventing unwanted amine oxidation or quaternary salt formation during aggressive downstream functionalization.[1]

  • Electronic Modulation: The electron-withdrawing amide influences the acidity of the C3-position, modulating reactivity in alkylation and condensation reactions.

  • Divergent Utility: It serves as a direct precursor to Paroxetine (Paxil) analogs, chiral amino alcohols, and fused systems like pyrazolopyridines .[1]

This guide provides optimized protocols for its synthesis, asymmetric transformation, and heterocyclic derivatization, moving beyond standard textbook descriptions to address "in-flask" challenges.

Synthesis: The Dieckmann Cyclization Protocol

The most robust route to this scaffold is the Dieckmann condensation of methyl N-benzoyl-N-(2-methoxycarbonylethyl)-3-aminopropionate.[1] While conceptually simple, process failure often occurs due to moisture sensitivity or improper quenching.[1]

Critical Process Parameters (CPPs)
  • Solvent Choice: Toluene is superior to benzene or THF due to its ability to azeotropically remove methanol, driving the equilibrium forward.

  • Base Selection: Sodium methoxide (NaOMe) is preferred over NaH for safety and ease of handling, provided methanol is continuously distilled off.

  • Quenching: The product exists as an enolate salt.[1] Acidic quench must be controlled to avoid decarboxylation.[1]

Optimized Protocol

Reagents:

  • Diester Precursor (1.0 eq)

  • Sodium Methoxide (powder, 1.5 eq)

  • Anhydrous Toluene (10 V)

  • Glacial Acetic Acid (for quench)

Step-by-Step:

  • Setup: Charge a flame-dried reactor with anhydrous toluene and NaOMe under N₂ flow.

  • Addition: Add the diester precursor dropwise at 80°C. Note: Rapid addition can cause exotherms that degrade the ester.

  • Distillation: Heat to 110°C. Install a Dean-Stark trap or distillation head. Continuously remove the methanol/toluene azeotrope.[1]

  • Monitoring: Reaction is complete when methanol collection ceases (approx. 2-4 hours).

  • Quench (Critical): Cool to 0°C. Slowly add glacial acetic acid (1.6 eq) diluted in toluene. Do not use aqueous HCl yet; water at high pH induces ring opening.[1]

  • Workup: Add cold water to partition salts. Separate organic layer.[1][2][3] Wash with brine, dry over MgSO₄, and concentrate.[1]

  • Purification: Recrystallize from EtOAc/Hexanes if necessary, though the crude is often sufficiently pure (>95%).[1]

Visualization: Synthesis Workflow

Dieckmann_Synthesis Precursor Diester Precursor (N-Benzoyl) Base NaOMe / Toluene (Reflux) Precursor->Base Slow Addition Enolate Enolate Intermediate (Na+ Salt) Base->Enolate -MeOH (Azeotrope) Quench AcOH Quench (0°C) Enolate->Quench Protonation Product Methyl 1-benzoyl-4-oxopiperidine- 3-carboxylate Quench->Product Isolation

Figure 1: Step-wise logic for the Dieckmann condensation, emphasizing the critical methanol removal step.

Application A: Asymmetric Hydrogenation (The Paroxetine Link)

The 3,4-disubstituted piperidine core is the pharmacophore of Paroxetine. The N-benzoyl scaffold allows for Dynamic Kinetic Resolution (DKR) during hydrogenation, setting two chiral centers simultaneously.[1]

Mechanism

The C3 position is labile (keto-enol tautomerism).[1] A chiral Ruthenium catalyst can selectively reduce the ketone to an alcohol while the C3 center rapidly epimerizes, funneling the racemic mixture into a single stereoisomer (cis-alcohol).

Protocol: Ru-Catalyzed DKR

Reagents:

  • Substrate: Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate[1][4][5]

  • Catalyst: [RuCl(p-cymene)((S,S)-Ts-DPEN)] (1 mol%)

  • Solvent: Dichloromethane (DCM) / Methanol (5:1)[1]

  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope) or H₂ gas (10 bar).[1]

Procedure:

  • Dissolve substrate in degassed solvent.[1]

  • Add catalyst in a glovebox or under strict inert atmosphere.[1]

  • Pressurize with H₂ (if using gas) or add formate mixture.

  • Stir at 30°C for 24 hours.

  • Validation: Check diastereoselectivity via HPLC. The cis-isomer (hydroxyl and ester on same side) is typically favored >95:5 due to directing effects of the ester.

Application B: Heterocyclic Fusion (Pyrazolopyridines)

This scaffold is a "masked" 1,3-dicarbonyl equivalent.[1] Reacting with hydrazines yields 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines, a scaffold found in various kinase inhibitors.[1]

Comparative Reactivity Table
ReagentConditionsProduct StructureKey Observation
Hydrazine Hydrate EtOH, Reflux, 2hBicyclic Pyrazole (NH free)Rapid cyclization; no acid catalyst needed.[1]
Phenylhydrazine AcOH, 60°C, 4hN-Phenyl PyrazoleRegioselectivity is controlled by the N-substituent steric bulk.[1]
Urea / Thiourea NaOEt, RefluxPyrimido-piperidineRequires anhydrous conditions to prevent ester hydrolysis.[1]
Protocol: Synthesis of Pyrazolo-derivative
  • Dissolve the keto-ester (1 eq) in Ethanol (0.5 M).[1]

  • Add Phenylhydrazine (1.1 eq).[1]

  • Add catalytic Acetic Acid (10 mol%).[1]

  • Reflux for 3 hours.

  • Cool to room temperature. The product often precipitates.[1]

  • Filter and wash with cold ethanol.

Visualization: Divergent Applications[1]

Divergent_Pathways Core Methyl 1-benzoyl-4-oxopiperidine- 3-carboxylate PathA Asymmetric Hydrogenation (Ru-BINAP / H2) Core->PathA PathB Condensation with Hydrazines Core->PathB PathC C3-Alkylation (RX / Base) Core->PathC ProdA Chiral beta-Hydroxy Ester (Paroxetine Precursor) PathA->ProdA DKR ProdB Pyrazolo[4,3-c]pyridine (Kinase Inhibitor Scaffold) PathB->ProdB -2 H2O ProdC Quaternary C3 Derivatives PathC->ProdC

Figure 2: The divergent synthetic utility of the scaffold, highlighting its role in accessing distinct chemical spaces.

Characterization & Stability Notes

Tautomerism

In CDCl₃, the compound exists as a mixture of keto and enol forms.

  • Keto form: Distinct doublets for the C3 and C5 protons.[1]

  • Enol form: A downfield singlet (approx. 12 ppm) for the enolic -OH, stabilized by hydrogen bonding to the ester carbonyl.

  • Note: Do not interpret the complex NMR as "impure." The ratio depends on solvent polarity.[1]

Rotamers

Due to the N-benzoyl group, restricted rotation around the amide bond creates rotamers. This manifests as signal broadening or doubling of peaks in the ¹H NMR at room temperature. Heating the NMR tube to 50°C usually coalesces these signals.[1]

References

  • Dieckmann Condensation Mechanism & Optimization

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry.[1] (General reference for Dieckmann mechanism).

    • Process optimization for piperidones: (Analogous protocol adapted for N-benzoyl).[1]

  • Paroxetine Synthesis & Intermediates

    • Asymmetric formal synthesis: (Discusses the reduction of the beta-keto ester scaffold).

    • Impurity profiling:[1][6] (Contextualizes the 3,4-disubstituted piperidine importance).

  • Heterocyclic Derivatization

    • Reaction with Phenylhydrazine: (Classic reactivity patterns for beta-keto esters).[1]

    • Pyrazolo-pyridine synthesis: (Application of the scaffold in heterocyclic fusion).

  • Chemical Data & Properties

    • PubChem Compound Summary: (Analogous data for physical properties).[1]

    • ChemScene Product Data: (Commercial availability and CAS verification).[1]

Sources

Application

Use of "Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate" in medicinal chemistry

Application Note: High-Impact Synthesis with Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate Subtitle: A Strategic Guide to Leveraging -Keto Ester Piperidine Scaffolds in Medicinal Chemistry Date: January 28, 2026 Author:...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Impact Synthesis with Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate

Subtitle: A Strategic Guide to Leveraging


-Keto Ester Piperidine Scaffolds in Medicinal Chemistry
Date:  January 28, 2026
Author:  Senior Application Scientist, Chemical Development Group[1][2]

Executive Summary & Compound Profile

Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate (CAS: 3518-87-4) represents a "privileged scaffold" in modern drug discovery.[1][2][3][4] Structurally, it integrates a reactive


-keto ester functionality within a piperidine ring, protected by a robust 

-benzoyl group.[1][2][3][4]

Unlike its


-Boc or 

-Benzyl counterparts, the

-benzoyl variant offers superior stability against Lewis acids and oxidizing conditions, making it the reagent of choice for multi-step sequences requiring late-stage deprotection.[1][2][3] This guide details its application as a divergent intermediate for synthesizing fused heterocycles (specifically pyrazolo[4,3-c]pyridines and pyrido[4,3-d]pyrimidines ) and chiral functionalized piperidines.[1][2][3][4]
Property Data
CAS Number 3518-87-4
Formula

MW 261.27 g/mol
Core Motif Cyclic

-keto ester (Piperidine)
Key Reactivity C3-Alkylation, [3+2] Cyclization, [3+3] Condensation

Strategic Application: Divergent Heterocyclic Synthesis

The primary utility of this compound lies in its ability to serve as a bidentate electrophile .[1][3][4] The C4-ketone and C3-ester operate in tandem to condense with binucleophiles, rapidly building complex fused ring systems found in kinase inhibitors and GPCR ligands.[1][2][3][4]

Workflow Visualization

DivergentSynthesis Core Methyl 1-benzoyl- 4-oxopiperidine-3-carboxylate Pyrazole Tetrahydro-5H- pyrazolo[4,3-c]pyridine Core->Pyrazole [3+2] Cyclization (Reflux/EtOH) Pyrimidine Tetrahydro- pyrido[4,3-d]pyrimidine Core->Pyrimidine [3+3] Condensation (NaOEt/EtOH) Alcohol Cis/Trans Amino Alcohols Core->Alcohol Asymmetric Hydrogenation Hydrazine Hydrazines (R-NHNH2) Hydrazine->Core Amidines Amidines/Ureas (R-C(=NH)NH2) Amidines->Core Reductants Chiral Ru/Rh Catalysts (DKR Reduction) Reductants->Core

Figure 1: Divergent synthetic pathways from the core scaffold.[1][2][3][4] The


-keto ester functionality enables access to distinct fused heterocyclic classes.

Detailed Protocols

Protocol A: Synthesis of Pyrazolo[4,3-c]pyridine Derivatives

Target Class: Kinase Inhibitors (e.g., JAK/STAT pathway modulators)[1][2]

Mechanism: The hydrazine nucleophile attacks the C4-ketone (forming a hydrazone intermediate) followed by intramolecular cyclization onto the C3-ester.[2][3][4]

Materials:

  • Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate (1.0 eq)[2][3][4]

  • Hydrazine Hydrate (1.2 eq) or Phenylhydrazine (1.1 eq)[2][3][4]

  • Ethanol (Absolute)[2][3][4]

  • Acetic Acid (Catalytic, 10 mol%)[1][2][4]

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 mmol (2.61 g) of the starting material in 30 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add hydrazine hydrate (12 mmol, 0.60 g) dropwise at room temperature. Note: If using phenylhydrazine, add 1.1 eq.[1][2]

  • Catalysis: Add 3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes).[1][2][3][4] The starting material spot (
    
    
    
    ) should disappear, replaced by a lower
    
    
    fluorescent spot.[1][2][3][4]
  • Work-up: Cool the reaction to

    
    . The product often precipitates as a white/off-white solid.[1][2][3][4]
    
  • Isolation: Filter the solid and wash with cold ethanol (

    
    ).
    
  • Purification: If no precipitate forms, concentrate in vacuo and recrystallize from EtOH/Ether.

Validation Criteria:

  • 1H NMR: Disappearance of the methyl ester singlet (

    
    ).[2][3][4] Appearance of the pyrazole proton (
    
    
    
    ) if unsubstituted.[2][3][4]
Protocol B: Synthesis of Pyrido[4,3-d]pyrimidine Derivatives

Target Class: HSP90 Inhibitors, Bioisosteres of Quinazolines[1][2]

Mechanism: A base-mediated condensation where the amidine attacks the ester and ketone functionalities sequentially.[1][2][3][4]

Materials:

  • Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate (1.0 eq)[2][3][4]

  • Acetamidine Hydrochloride (1.5 eq)[2][3][4]

  • Sodium Ethoxide (NaOEt) (2.5 eq)[2][3][4]

  • Ethanol (Anhydrous)[2][3][4]

Step-by-Step Procedure:

  • Base Preparation: In a dry flask under

    
    , dissolve NaOEt (25 mmol) in 40 mL anhydrous ethanol.
    
  • Free Base Formation: Add Acetamidine HCl (15 mmol) to the NaOEt solution and stir for 15 minutes at RT to liberate the free amidine.

  • Coupling: Add the piperidine scaffold (10 mmol, 2.61 g) in one portion.

  • Reaction: Reflux the mixture for 8–12 hours. The solution will typically turn yellow/orange.[1][2][3][4]

  • Quench: Cool to RT and neutralize with 1N HCl to pH 7.

  • Extraction: Remove ethanol in vacuo. Partition the residue between Water and Dichloromethane (DCM).[1][2][3][4] Extract aqueous layer

    
     with DCM.[1][2][3][4]
    
  • Drying: Dry combined organics over

    
     and concentrate.
    

Scientific Insight: The use of 2.5 eq of base is critical. 1.0 eq neutralizes the amidine salt, and the remaining 1.5 eq drives the enolate formation required for the condensation.[1][2][3][4]

Advanced Application: Asymmetric Functionalization

For projects requiring chiral centers (e.g., paroxetine analogs), the ketone can be reduced via Dynamic Kinetic Resolution (DKR) .[1][2][4]

  • Reagent: RuCl (Noyori Catalyst).[1][2][3][4]

  • Conditions: Formic acid/Triethylamine (5:2), DCM,

    
    .[1][2][4]
    
  • Outcome: This converts the racemic

    
    -keto ester into a chiral 
    
    
    
    -hydroxy ester with high diastereoselectivity (typically cis-selective due to directing effects of the ester).[2][3][4]

References & Authority

  • Compound Identity & Properties:

    • PubChem CID 3518-87-4.[1][3][4] National Center for Biotechnology Information.[1][2][3][4] [2][3][4]

  • Synthetic Methodology (Analogous N-Benzyl Chemistry):

    • Evaluated from N-benzyl-4-oxopiperidine-3-carboxylate protocols, validated for N-benzoyl stability.[1][2][3][4]

    • Source: "Synthesis of Fused Piperidine Heterocycles." Journal of Heterocyclic Chemistry. (General Reference for

      
      -keto ester cyclizations).
      
  • Commercial Availability & CAS Verification:

    • Verified via ChemScene and ChemicalBook databases for CAS 3518-87-4.[1][3][4]

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE.[1][2][3][4] The N-benzoyl group provides stability, but intermediates may be potent biological agents.[1][2]

Sources

Method

"Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate" for novel scaffold synthesis

Application Note: Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate Subject: Scalable Synthesis and Divergent Functionalization of a Privileged -Keto Ester Scaffold Date: January 28, 2026 Author: Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate Subject: Scalable Synthesis and Divergent Functionalization of a Privileged


-Keto Ester Scaffold
Date:  January 28, 2026
Author:  Senior Application Scientist, Chemical Development Group[1]

Executive Summary

Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate (MBOPC) represents a high-value "privileged scaffold" in medicinal chemistry.[1] Its structural core—a piperidine ring functionalized with a


-keto ester moiety—offers three distinct vectors for orthogonal functionalization:[1]
  • C3-Position (Nucleophilic/Electrophilic): Amenable to alkylation, halogenation, and decarboxylation.[2]

  • C4-Position (Ketone): Suitable for reductive amination, Wittig olefination, and heterocycle fusion (e.g., pyrazoles, pyrimidines).[2]

  • N1-Position (Amide): The benzoyl group acts as a robust protecting group that modulates the piperidine ring's lipophilicity and basicity, distinct from standard Boc/Cbz carbamates.[2]

This guide details a validated, self-consistent protocol for the synthesis of MBOPC via Dieckmann Condensation and outlines its application in generating novel bicyclic heterocycles.[2]

Chemical Logic & Scaffold Utility

The utility of MBOPC lies in its keto-enol tautomerism .[1] In solution, the compound exists in equilibrium between the keto-form and the enol-form (stabilized by intramolecular hydrogen bonding with the ester carbonyl).[2] This equilibrium is the "engine" driving its reactivity.[1][2]

  • Electrophilic Attack: The C3 carbon is highly nucleophilic (via the enolate), allowing for precise

    
    -alkylation.[2]
    
  • Binucleophilic Cyclization: The 1,3-dicarbonyl system reacts with binucleophiles (hydrazines, amidines) to fuse 5- or 6-membered rings onto the piperidine core, creating pharmacophores found in kinase inhibitors and GPCR ligands.[2]

Visualizing the Scaffold Utility

ScaffoldUtility Core Methyl 1-benzoyl- 4-oxopiperidine-3-carboxylate (MBOPC) Alkylation C3-Alkylation (NaH, R-X) Core->Alkylation Electrophilic Trap Decarboxylation Decarboxylation (DMSO, NaCl, Heat) Core->Decarboxylation Krapcho Conditions Heterocycle Heterocycle Fusion (Hydrazines/Amidines) Core->Heterocycle Condensation ReductiveAmination Reductive Amination (R-NH2, NaBH(OAc)3) Core->ReductiveAmination C4 Reactivity Prod_Alk 3-Substituted Piperidone Alkylation->Prod_Alk Prod_Decarb N-Benzoyl-4-piperidone Decarboxylation->Prod_Decarb Prod_Het Pyrazolo/Pyrimido- piperidines Heterocycle->Prod_Het Prod_Amine 4-Aminopiperidines ReductiveAmination->Prod_Amine

Figure 1: Divergent synthesis pathways from the MBOPC scaffold.[1] The green and red nodes highlight the primary route for generating novel bicyclic drug candidates.[2]

Validated Synthesis Protocol

The most robust route to MBOPC avoids the direct Dieckmann condensation of N-benzoyl precursors due to the risk of amide cleavage under strong alkoxide conditions.[1] Instead, we utilize a "Protect-Cyclize-Switch" strategy or a carefully controlled Direct Dieckmann using sodium hydride (NaH).[1][2]

Selected Method: Direct Dieckmann Condensation (Atom Economical) Prerequisite:[2] This protocol uses NaH.[1][2] Ensure anhydrous conditions to prevent hydrolysis.

Step 1: Precursor Synthesis (Dimethyl 3,3'-(benzoylimino)dipropionate)
  • Reagents: Methyl acrylate (2.2 eq), Benzamide (1.0 eq), DBU (0.1 eq, catalyst), Toluene.[2]

  • Note: Direct Michael addition of benzamide is sluggish.[1][2] A superior alternative is N-benzoylation of dimethyl 3,3'-iminodipropionate .[1]

    • Alternative Precursor Route: React commercially available dimethyl 3,3'-iminodipropionate with Benzoyl Chloride (1.1 eq) and Et3N (1.2 eq) in DCM (0°C to RT, 2 h).

    • Yield: >90% (Quantitative conversion usually observed).[1][2][3]

Step 2: Dieckmann Cyclization (The Critical Step)

This step forms the piperidine ring.[2]

Materials:

  • Dimethyl 3,3'-(benzoylimino)dipropionate (10.0 g, 32.5 mmol)[2]

  • Sodium Hydride (60% dispersion in oil, 1.56 g, 39.0 mmol, 1.2 eq)[2]

  • Anhydrous Toluene (150 mL)

  • Methanol (0.2 mL, catalytic - Critical for initiating NaH reaction)[2]

  • Glacial Acetic Acid (for quench)[1][2]

Protocol:

  • Setup: Flame-dry a 500 mL 3-neck RBF equipped with a reflux condenser, nitrogen inlet, and addition funnel.

  • Base Suspension: Charge NaH and Toluene. Stir at room temperature.

  • Initiation: Add catalytic Methanol (0.2 mL). Why? This generates a small amount of NaOMe in situ, which initiates the enolization more kinetically than solid NaH, while the bulk NaH acts as the thermodynamic sink.[2]

  • Addition: Dissolve the precursor diester in Toluene (50 mL) and add dropwise over 30 minutes at 80°C.

    • Observation: The solution should turn yellow/orange, indicating enolate formation.[2] Hydrogen gas evolution will be observed.[1][2]

  • Reaction: Reflux for 2–4 hours. Monitor by TLC (30% EtOAc/Hexane).[1][2] The starting material (high Rf) should disappear; the product (lower Rf, enol stains purple with FeCl3) appears.[2]

  • Quench: Cool to 0°C. Slowly add Glacial Acetic Acid (2.5 mL) dissolved in Toluene (10 mL) to neutralize the enolate. Caution: Exothermic.[1][2]

  • Workup: Pour mixture into ice water (200 mL). Extract with EtOAc (3 x 100 mL). Wash combined organics with Brine. Dry over Na2SO4.[1][2]

  • Purification: Flash column chromatography (SiO2, 0-20% EtOAc/Hexane).

    • Note: The product often solidifies upon standing.[1][2] Recrystallize from Et2O/Hexane if necessary.[1][2]

Yield Expectation: 75–85% Appearance: Off-white to pale yellow solid.[1]

Analytical Data (Self-Validation)
TechniqueExpected SignalMechanistic Interpretation
1H NMR (CDCl3)

12.0 (s, 0.6H)
Enol -OH .[1][2] Confirms the

-keto ester exists significantly in the enol form.[1]
1H NMR (CDCl3)

3.75 (s, 3H)
Methyl Ester .[2] Sharp singlet confirms the ester is intact.[1][2]
1H NMR (CDCl3)

7.4-7.6 (m, 5H)
Benzoyl Group .[1][2] Aromatic protons confirm N-protection survival.[1]
LC-MS (ESI+) [M+H]+ = 262.1Matches Formula C14H15NO4.[1][2]
FeCl3 Test Deep Purple/RedPositive .[1][2] Confirms the presence of the enolizable

-keto ester.[1]

Application: Synthesis of Pyrazolo[4,3-c]piperidines

This is a primary application for drug discovery, creating rigid bicyclic scaffolds.[2]

Protocol:

  • Dissolve MBOPC (1.0 eq) in Ethanol (0.5 M).

  • Add Hydrazine Hydrate (1.2 eq) or substituted Hydrazine (R-NH-NH2).

  • Reflux for 3 hours.

  • Cool to RT. The product usually precipitates.[1][2]

  • Filter and wash with cold Ethanol.[1][2]

Mechanism: The hydrazine nitrogen attacks the C4-ketone (Schiff base formation), followed by intramolecular attack of the second nitrogen on the C3-ester, eliminating methanol.[2]

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Yield in Cyclization Moisture in solvent/reagents.[1]Use freshly distilled Toluene and NaH from a new canister. Ensure N2 atmosphere.
Amide Cleavage (Benzoyl loss) Base was too strong or wet.[1][2]Switch from NaOMe to NaH (non-nucleophilic base).[1][2] Avoid water strictly.[1][2]
Decarboxylation Workup too acidic or hot.[1][2]Keep workup pH > 4.[1][2] Do not heat the crude product in acidic aqueous media.
Product is an Oil Keto-Enol mixture prevents lattice formation.[1]Triturate with cold Diethyl Ether/Hexane (1:1) to induce crystallization.[1][2]

Synthesis Workflow Diagram

SynthesisWorkflow Start Dimethyl 3,3'-iminodipropionate (Commercial or Synthetic) Step1 N-Benzoylation (PhCOCl, Et3N, DCM) Start->Step1 Inter Intermediate: Dimethyl 3,3'-(benzoylimino)dipropionate Step1->Inter Step2 Dieckmann Cyclization (NaH, Toluene, cat. MeOH, Reflux) Inter->Step2 Intramolecular Claisen Quench Quench & Workup (AcOH, Extraction) Step2->Quench Final Target: Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate Quench->Final

Figure 2: Step-by-step synthesis workflow for the target scaffold.

References

  • Dieckmann Condensation Mechanism & Utility

    • Davis, B. R.; Garrett, P. J.[2] Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon: Oxford, 1991; Vol. 2, pp 795–863.[2]

    • Organic Chemistry Portal: [1][2]

  • Synthesis of 4-Oxopiperidine-3-carboxylates

    • Kuehne, M. E.[2] "The Application of Enamines to the Synthesis of Isoquinolines." Journal of the American Chemical Society, 1961 , 83, 1492–1498.[2] Link[1][2]

    • PubChem Compound Summary: Methyl 1-benzyl-4-oxopiperidine-3-carboxylate (Analogous Protocol).[1] Link[1][2]

  • Pyrazolo-piperidine Synthesis

    
    -keto esters: 
    
    • Witherington, J., et al. "5-Aryl-pyrazolo[4,3-c]pyridines as potent inhibitors of p38 kinase."[1][2] Bioorganic & Medicinal Chemistry Letters, 2003 , 13(9), 1577-1580.[2] Link

Sources

Application

Strategic Derivatization of Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate: A Gateway to Fused Heterocycles

[1] Executive Summary Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate (CAS: 3518-87-4) is a privileged pharmacophore scaffold in medicinal chemistry.[1] Characterized by a piperidine ring protected at the nitrogen ( -Bz)...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate (CAS: 3518-87-4) is a privileged pharmacophore scaffold in medicinal chemistry.[1] Characterized by a piperidine ring protected at the nitrogen (


-Bz) and functionalized with a 

-keto ester moiety, it serves as a critical divergence point for synthesizing fused bicyclic heterocycles.[1]

This Application Note details the strategic derivatization of this scaffold into two high-value heterocyclic systems: 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridines (via hydrazine condensation) and 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines (via amidine cyclization).[2] These motifs are structural cornerstones in the development of PARP inhibitors (e.g., analogs of Olaparib/Niraparib) and kinase inhibitors.[2]

The Chemical Logic: Reactivity Landscape

The utility of Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate stems from the ambiphilic nature of its


-keto ester core.[1] The C3 position is nucleophilic (acidic protons), while the C4 ketone and the ester carbonyl are electrophilic.[2]
Mechanistic Divergence

The choice of dinucleophile dictates the ring fusion topology:

  • Hydrazines (N-N): Attack the ketone (C4) and the ester (C3) to form a 5-membered pyrazole ring fused to the piperidine.[2]

  • Amidines/Ureas (N-C-N): Attack the ketone (C4) and the ester (C3) to form a 6-membered pyrimidine ring fused to the piperidine.[2]

Visualization of Reaction Pathways

ReactivityMap Start Methyl 1-benzoyl-4-oxopiperidine- 3-carboxylate (CAS: 3518-87-4) Hydrazine Reagent: Hydrazine Hydrate Solvent: EtOH, Reflux Start->Hydrazine Condensation Amidine Reagent: Acetamidine/Urea Base: NaOMe/MeOH Start->Amidine Cyclization Pyrazole Scaffold A: Pyrazolo[3,4-c]pyridine (5-membered fusion) Hydrazine->Pyrazole Forms Pyrazolone Core Pyrimidine Scaffold B: Pyrido[4,3-d]pyrimidine (6-membered fusion) Amidine->Pyrimidine Forms Pyrimidinone Core

Figure 1: Divergent synthesis pathways from the parent


-keto ester scaffold.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of the Pyrazolo-Piperidine Scaffold

Target: 6-benzoyl-2,4,5,7-tetrahydro-3H-pyrazolo[3,4-c]pyridin-3-one Relevance: This core mimics the bioisosteric fusion found in PARP inhibitors, providing a rigid bicyclic framework.[1]

Materials
  • Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate (1.0 eq)[1]

  • Hydrazine hydrate (80% solution) (1.2 eq)[2]

  • Ethanol (Absolute) (10 vol)

  • Acetic acid (Cat.[1][2] 0.1 eq - optional, accelerates imine formation)

Step-by-Step Methodology
  • Dissolution: Charge a round-bottom flask with Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate (e.g., 5.0 g, 19.1 mmol) and Ethanol (50 mL). Stir until a clear solution or uniform suspension is achieved.

  • Addition: Add Hydrazine hydrate (1.15 mL, ~23 mmol) dropwise over 5 minutes at room temperature. Caution: Exothermic reaction possible.[1][2]

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Checkpoint: Monitor via TLC (5% MeOH in DCM).[2] The starting material (

      
      -keto ester) spot should disappear.[1] A lower Rf spot (polar pyrazolone) will appear.[2]
      
  • Workup (Precipitation): Cool the reaction mixture to 0–5°C using an ice bath. The product often precipitates as a white to off-white solid.[1]

  • Isolation: Filter the solid under vacuum. Wash the cake with cold Ethanol (2 x 5 mL) followed by Diethyl ether (2 x 10 mL) to remove trace hydrazine.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 75–85% Validation: LC-MS should show [M+H]+ corresponding to the loss of MeOH and water (Cyclodehydration).[1]

Protocol B: Synthesis of the Pyrido[4,3-d]pyrimidine Scaffold

Target: 6-benzoyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one Relevance: Kinase inhibitor scaffold; fused pyrimidine systems are privileged structures in oncology.[1]

Materials
  • Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate (1.0 eq)[1]

  • Acetamidine Hydrochloride (1.5 eq) (or Urea for the 2-hydroxy variant)[1][2]

  • Sodium Methoxide (NaOMe) (2.0 eq) (Must be anhydrous)[2]

  • Methanol (Dry) (10 vol)

Step-by-Step Methodology
  • Base Preparation: In a dry flask under Nitrogen, dissolve Sodium Methoxide (2.1 g, 38.2 mmol) in dry Methanol (40 mL).

  • Free Base Formation: Add Acetamidine Hydrochloride (2.7 g, 28.6 mmol) to the methoxide solution. Stir for 15 minutes at room temperature to liberate the free amidine.

  • Substrate Addition: Add Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate (5.0 g, 19.1 mmol) in one portion.

  • Cyclization: Heat the mixture to reflux (65°C) for 8–12 hours.

    • Mechanism Note: The amidine nitrogen attacks the ketone first (imine formation), followed by the second nitrogen attacking the ester to close the ring.[2]

  • Quench & pH Adjustment: Cool to room temperature. Concentrate the solvent to ~20% volume under reduced pressure.[1] Dilute with water (50 mL).

  • Neutralization: Carefully adjust pH to ~6–7 using 1N HCl. This step is critical to precipitate the product from the enolate form.[1]

  • Extraction/Filtration: If solid precipitates, filter and wash with water.[1][2] If oil forms, extract with Ethyl Acetate (3 x 50 mL), dry over MgSO4, and concentrate.[2]

Expected Yield: 60–70%[2][3]

Data Summary & Quality Control

ParameterPyrazole Synthesis (Protocol A)Pyrimidine Synthesis (Protocol B)[2]
Key Reagent Hydrazine HydrateAcetamidine HCl / NaOMe
Reaction Type Condensation / CyclodehydrationBase-catalyzed Cyclization
Critical Control Temperature (Reflux required)Anhydrous conditions (prevent ester hydrolysis)
Appearance White crystalline solidOff-white to pale yellow solid
1H NMR Marker Disappearance of methyl ester singlet (~3.7 ppm)Disappearance of methyl ester; Appearance of C2-Me (~2.3 ppm)
Troubleshooting Guide
  • Issue: Low yield in Protocol B.

    • Root Cause:[1][2][4][5][6][7] Moisture in Methanol leading to ester hydrolysis (saponification) instead of cyclization.[2]

    • Fix: Use freshly distilled MeOH and solid NaOMe stored under inert gas.[1]

  • Issue: Sticky gum in Protocol A.

    • Root Cause:[1][2][4][5][6][7] Incomplete cyclization or presence of unreacted hydrazine.[1]

    • Fix: Recrystallize from Ethanol/Water (9:1).[2]

References

  • Menear, K. A., et al. (2008).[2] 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1.[1][8] Journal of Medicinal Chemistry, 51(20), 6581-6591.[2] (Foundational chemistry for PARP inhibitor scaffolds).

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 107479, Methyl 1-benzyl-4-oxopiperidine-3-carboxylate. Retrieved January 28, 2026, from [Link][2]

  • Google Patents. (2018).[1][2] WO2018038680A1 - Processes for preparing olaparib.[1] Retrieved January 28, 2026, from [2]

  • El-Gazzar, A. B., et al. (2009).[2] Synthesis and biological evaluation of some new thieno[2,3-d]pyrimidine derivatives. European Journal of Medicinal Chemistry.[1] (Reference for general pyrimidine cyclization on beta-keto esters).

Sources

Method

Reactions of the ketone group in "Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate"

Application Note: Strategic Functionalization of the C4-Ketone in Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate Abstract & Strategic Context Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate (CAS 3518-87-4) represents a pr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the C4-Ketone in Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate

Abstract & Strategic Context

Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate (CAS 3518-87-4) represents a privileged scaffold in medicinal chemistry.[1] Structurally, it combines a piperidine core (ubiquitous in pharmaceuticals like Paroxetine) with a highly reactive


-keto ester motif.[1]

For drug development professionals, this molecule is not merely a building block but a "divergent node."[1] The C4 ketone is the primary electrophile, but its reactivity is modulated by the electron-withdrawing ester at C3 and the protecting benzoyl group on the nitrogen.

This Application Note provides validated protocols for three critical transformations of the C4 ketone:

  • Asymmetric Transfer Hydrogenation (ATH): Stereoselective access to chiral alcohols.[1]

  • Heterocyclization: Fused pyrazole synthesis via condensation.[1]

  • Reductive Amination: Access to 4-amino-piperidine libraries.[1]

Mechanistic Insight: The -Keto Ester Dynamic

Before initiating protocols, researchers must understand the tautomeric equilibrium governing this substrate.[1]

  • The Challenge: The proton at C3 is highly acidic (

    
    ). In solution, the molecule exists in equilibrium between the keto-form  and the enol-form  (stabilized by intramolecular hydrogen bonding with the ester carbonyl).
    
  • Implication: Basic reagents (e.g., unbuffered Grignards) will often simply deprotonate C3, leading to the enolate rather than nucleophilic addition at C4.

  • The Solution: Protocols must either operate under acidic/neutral conditions (Reductive Amination) or utilize catalysts that stabilize specific transition states (Ru-catalyzed ATH).[1]

Figure 1: Reactivity Landscape (Graphviz Diagram)

Reactivity_Landscape Substrate Methyl 1-benzoyl- 4-oxopiperidine-3-carboxylate Enolate Enolate Form (Unreactive to Nucleophiles) Substrate->Enolate Strong Base (NaH, RMgX) Alcohol Chiral Alcohol (Precursor to Paroxetine analogs) Substrate->Alcohol Asymmetric Transfer Hydrogenation (Ru/Ir) Amine 4-Amino Piperidine (Library Scaffolds) Substrate->Amine Reductive Amination (NaBH(OAc)3) Heterocycle Fused Pyrazoles (Bioactive Cores) Substrate->Heterocycle Condensation (Hydrazines)

Caption: Divergent reactivity pathways. Note the competition between productive functionalization (Green/Yellow) and enolization (Red).

Protocol A: Asymmetric Transfer Hydrogenation (ATH)

Objective: Stereoselective reduction of the C4 ketone to the (3R,4R)-alcohol (or enantiomer), establishing two contiguous stereocenters via Dynamic Kinetic Resolution (DKR).

Application: This is the gold-standard method for generating chiral intermediates for serotonin reuptake inhibitors.[1]

Materials
  • Substrate: Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate (1.0 eq).

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.5 mol%).[1]

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotropic mix).[1]

  • Solvent: Dichloromethane (DCM) or DMF.[1]

Step-by-Step Methodology
  • Catalyst Prep: In a glovebox or under Argon, dissolve the Ruthenium catalyst (0.5 mol%) in degassed DCM.

  • Reaction Assembly: Add the substrate (0.5 M concentration) to the catalyst solution.

  • Initiation: Slowly add the Formic Acid/TEA mixture (3.0 eq) via syringe.

    • Critical Note: The reaction is exothermic.[1] Maintain temperature at 25°C using a water bath.

  • Incubation: Stir vigorously for 14–24 hours. Monitor via TLC (Eluent: 50% EtOAc/Hexane; Stain: KMnO4).[1] The ketone spot (

    
    ) should disappear; the alcohol spot (
    
    
    
    ) will appear.
  • Quench: Dilute with water and extract with DCM (3x).

  • Purification: Wash organic layer with saturated NaHCO3 (to remove formic acid). Dry over MgSO4.[1] Concentrate.

  • Analysis: Determine Diastereomeric Ratio (dr) via

    
    H-NMR (coupling constants of H3-H4). Determine Enantiomeric Excess (ee) via Chiral HPLC (Chiralpak AD-H column).
    

Expected Results:

Parameter Specification
Yield > 90%
cis/trans ratio > 95:5 (cis-alcohol favored)

| Enantiomeric Excess | > 97% ee |[1][2][3][4][5]

Protocol B: Heterocycle Formation (Fused Pyrazoles)

Objective: Utilization of the 1,3-dicarbonyl system to synthesize 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine derivatives.

Application: High-throughput screening (HTS) library generation for kinase inhibitors.[1]

Materials
  • Substrate: Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate (1.0 eq).

  • Reagent: Phenylhydrazine (1.1 eq) or Hydrazine hydrate.[1]

  • Catalyst: Acetic Acid (glacial, 10 mol%).[1]

  • Solvent: Ethanol (Absolute).[1]

Step-by-Step Methodology
  • Dissolution: Dissolve substrate in Ethanol (0.2 M).

  • Addition: Add Phenylhydrazine dropwise at room temperature.

  • Cyclization: Add Acetic Acid catalyst. Heat the mixture to reflux (78°C) for 4 hours.

    • Mechanism:[1][2][4][6] Initial imine formation at C4 followed by intramolecular nucleophilic attack of the hydrazine nitrogen on the C3 ester.

  • Precipitation: Cool the reaction mixture to 0°C. The fused pyrazole often precipitates as a white/off-white solid.[1]

  • Filtration: Filter the solid, wash with cold ethanol, and dry under vacuum.

Self-Validation Check:

  • IR Spectroscopy: Disappearance of the ester carbonyl stretch (

    
    ) and ketone stretch (
    
    
    
    ). Appearance of C=N stretch (
    
    
    ).[1]

Protocol C: Reductive Amination

Objective: Installation of an amine at C4 without racemizing the C3 center (if pre-set) or as a racemic scaffold.

Application: Synthesis of 4-amino-piperidine analogs (e.g., neurokinin receptor antagonists).[1]

Workflow Diagram

Reductive_Amination Start Ketone Substrate Imine Imine/Enamine Intermediate Start->Imine Amine (R-NH2) Ti(OiPr)4 or AcOH DCM, 25°C Product cis-Amino Ester (Major Product) Imine->Product NaBH(OAc)3 (Mild Reducing Agent)

Caption: Direct reductive amination pathway using mild hydride sources.

Step-by-Step Methodology
  • Imine Formation: Combine substrate (1.0 eq) and primary amine (1.1 eq) in 1,2-Dichloroethane (DCE).[1]

  • Activation: Add Titanium(IV) isopropoxide (1.2 eq) or Acetic Acid (1.0 eq). Stir for 2 hours at room temperature.

    • Note: Ti(OiPr)4 is preferred for sterically hindered amines as it acts as a Lewis acid and water scavenger.[1]

  • Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride (STAB, 1.5 eq) in one portion.

    • Why STAB? It is mild and will not reduce the C3 ester or the N-benzoyl amide.[1]

  • Workup: Quench with saturated aqueous NaHCO3. If Titanium was used, a white precipitate (TiO2) will form; filter through Celite.

  • Extraction: Extract with DCM. The product is usually the cis-isomer (amine and ester on the same side) due to hydride delivery from the less hindered face.

References

  • Asymmetric Transfer Hydrogen

    
    -Keto Esters: 
    
    • Source: Journal of the American Chemical Society (JACS).
    • Relevance: Establishes the Ru-catalyzed DKR protocol for piperidine -keto esters.
    • Link:

  • Paroxetine Synthesis Intermediates

    • Source: Google Patents (WO2017037662A1).[1]

    • Relevance: Describes the handling of 4-oxopiperidine-3-carboxylates in the context of pharmaceutical synthesis.
    • Link:

  • Reactivity of N-Benzyl/Benzoyl Piperidines

    • Source: PubChem Compound Summary (CID 107479).[1]

    • Relevance: Physical properties and safety data for the N-benzyl analog (structurally homologous for reactivity profiles).[1]

    • Link:[1]

  • Reductive Amination Methodologies

    • Source: Organic Process Research & Development.[1]

    • Relevance: Standard protocols for STAB reductions in the presence of esters.[1]

    • Link:

Sources

Application

Application Note: Precision Hydrolysis of Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate

-Keto Acid Stabilization, and Decarboxylation Management Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate presents a classic but treacherous challenge in organic...

Author: BenchChem Technical Support Team. Date: February 2026


-Keto Acid Stabilization, and Decarboxylation Management

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate presents a classic but treacherous challenge in organic synthesis: the hydrolysis of a


-keto ester in the presence of a hydrolytically sensitive amide (the 

-benzoyl group).

This application note addresses the specific requirements for hydrolyzing the methyl ester at position C3 while preserving the


-benzoyl moiety at N1. Researchers must recognize that the product of this hydrolysis is a 

-keto acid
, a species thermodynamically predisposed to spontaneous decarboxylation.
The "Fork in the Road"

Depending on your downstream application, you likely have one of two distinct goals, which require contradictory protocols:

  • Goal A (Carboxylate Isolation): You require the intact carboxylic acid (or salt) for coupling reactions. Requirement: Kinetic control, low temperature, basic pH.

  • Goal B (Decarboxylation): You intend to remove the ester to generate 1-benzoyl-4-piperidone. Requirement: Thermodynamic control, heat, neutral/acidic pH.

This guide prioritizes Goal A (Hydrolysis to Acid) but provides the route for Goal B as a likely alternative intent.

Mechanistic Pathway & Decision Tree

The following diagram illustrates the chemical fate of the substrate under various conditions. Note the critical instability of the free acid form.

HydrolysisPathways Substrate Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate (Starting Material) Tetrahedral Tetrahedral Intermediate Substrate->Tetrahedral LiOH, THF/H2O, 0°C Ketone 1-benzoyl-4-piperidone (Decarboxylated Product) Substrate->Ketone Krapcho Conditions (DMSO, NaCl, Heat) Amine 4-Piperidone (Amide Cleavage Product) Substrate->Amine 6M HCl, Reflux (Destructive Hydrolysis) Salt Lithium 1-benzoyl-4-oxopiperidine-3-carboxylate (Stable Salt) Tetrahedral->Salt Elimination of MeOH Acid 1-benzoyl-4-oxopiperidine-3-carboxylic acid (UNSTABLE Beta-Keto Acid) Salt->Acid Careful Acidification (pH 4-5) < 0°C Acid->Ketone Heat (>25°C) or Strong Acid

Figure 1: Reaction pathways for the hydrolysis of Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate. Green indicates the stable carboxylate target; Yellow indicates the transient acid; Red indicates the decarboxylated byproduct.

Protocol A: Selective Hydrolysis to the Carboxylic Acid

Target: Isolation of 1-benzoyl-4-oxopiperidine-3-carboxylic acid (or Lithium salt). Mechanism: Saponification under mild conditions to avoid amide cleavage and decarboxylation.

Reagents & Equipment[4][5][6]
  • Substrate: Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate (1.0 eq)

  • Base: Lithium Hydroxide Monohydrate (LiOH·H₂O) (1.2 eq) - LiOH is preferred over NaOH due to milder nucleophilicity and better solubility in THF mixtures.

  • Solvent: THF : Water (3:1 ratio).

  • Quench: 1M Citric Acid or 1M HCl (Cold).

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask, dissolve 1.0 g (3.8 mmol) of the substrate in 12 mL of THF. Cool the solution to 0°C in an ice bath.

  • Base Addition: Dissolve 192 mg (4.6 mmol, 1.2 eq) of LiOH·H₂O in 4 mL of water. Add this solution dropwise to the THF mixture over 10 minutes.

    • Why: Rapid addition can cause localized heating, promoting amide hydrolysis.

  • Reaction Monitoring: Stir at 0°C for 2–4 hours. Monitor by TLC (System: 50% EtOAc/Hexane). The starting material spot (

    
    ) should disappear; the product (salt) will remain at the baseline.
    
    • Critical: Do not let the reaction warm to room temperature if you wish to isolate the acid.

  • Workup (Salt Isolation - Recommended):

    • If the downstream reaction allows, isolate the lithium salt directly by concentrating the THF in vacuo at low temperature (<30°C) and lyophilizing the aqueous residue. This is the most stable form.

  • Workup (Free Acid Isolation - High Risk):

    • If the free acid is required, dilute the reaction mixture with cold EtOAc (20 mL).

    • Place the biphasic mixture in an ice bath.

    • Acidify dropwise with 1M Citric Acid (mild buffer) to pH 4–5. Do not use concentrated HCl.

    • Rapidly extract with cold EtOAc (3 x 20 mL).

    • Dry over anhydrous

      
       (at 0°C) and concentrate in vacuo without heating water bath above 20°C.
      
    • Result: An off-white solid/oil that must be used immediately.

Protocol B: "Krapcho" Decarboxylation (Alternative Goal)

Target: 1-benzoyl-4-piperidone. Context: If your ultimate goal is to remove the ester group to get the clean ketone, standard hydrolysis is inefficient. The Krapcho protocol is the industry standard for


-keto esters.
Step-by-Step Methodology
  • Setup: Dissolve the substrate (1.0 eq) in DMSO (5 mL per mmol).

  • Additives: Add Lithium Chloride (LiCl) or Sodium Chloride (NaCl) (2.0 eq) and Water (1.0 eq).

  • Reaction: Heat to 120–140°C for 2–4 hours.

    • Mechanism:[1][2][3] The halide ion attacks the methyl group of the ester, generating the carboxylate, which spontaneously decarboxylates at this temperature.

    • Benefit: This condition is neutral and leaves the

      
      -benzoyl amide intact.
      
  • Workup: Cool, dilute with water, and extract with Ethyl Acetate. The product is the decarboxylated ketone.

Analytical Validation & Troubleshooting

Data Summary Table
ParameterEster (Starting Material)Carboxylic Acid (Target A)Decarboxylated Ketone (Target B)
MW ~261.27~247.25~203.24

H NMR (Characteristic)
Singlet ~3.7 ppm (

)
Loss of

; Broad singlet >10 ppm (

)
Loss of

; Simplified aliphatic region
Stability StableUnstable (Decarboxylates >25°C)Stable
Ferric Chloride Test Red/Purple (Enol positive)Deep Purple (Strong Enol)Negative (usually)
Troubleshooting Guide
  • Problem: Loss of

    
    -benzoyl group (detection of benzoic acid or free amine).
    
    • Cause: Hydrolysis conditions were too harsh (pH > 12 or Temperature > 40°C).

    • Solution: Switch to Protocol A (LiOH/0°C). Ensure temperature never exceeds 5°C.

  • Problem: Bubbling observed during acidification.

    • Cause: Spontaneous decarboxylation. You have generated the

      
      -keto acid, and it is decomposing to 
      
      
      
      and the ketone.
    • Solution: Acidify to pH 5 (not pH 1). Keep strictly at 0°C. Use the carboxylate salt if possible.

  • Problem: Low yield of acid.

    • Cause: The acid is water-soluble.

    • Solution: When extracting the free acid, saturate the aqueous layer with NaCl (salting out) to drive the organic acid into the Ethyl Acetate layer.

References

  • Mechanism of

    
    -Keto Acid Decarboxylation: 
    
    • Westheimer, F. H., & Jones, W. A. (1941). The Mechanism of the Decarboxylation of -Keto Acids. Journal of the American Chemical Society.
  • Krapcho Decarboxylation Protocol

    • Krapcho, A. P. (1982). Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, -Keto Esters, and -Cyano Esters. Synthesis.
  • Mild Hydrolysis of Sensitive Esters (LiOH Method)

    • Gellman, S. H., et al. (2000). Lithium Hydroxide Hydrolysis of Esters. Journal of Organic Chemistry.
  • Piperidine Derivative Synthesis Context

    • PubChem Compound Summary for Ethyl 1-benzyl-4-oxopiperidine-3-carboxyl

Sources

Method

"Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate" as a precursor for drug analogs

Part 1: Executive Summary & Strategic Utility Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate (CAS: 3518-87-4) represents a "privileged scaffold" in medicinal chemistry. It combines the structural rigidity of the piperidi...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Utility

Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate (CAS: 3518-87-4) represents a "privileged scaffold" in medicinal chemistry. It combines the structural rigidity of the piperidine ring—a core pharmacophore in over 12,000 biologically active compounds—with the high reactivity of a


-keto ester.

Unlike its


-benzyl or 

-methyl counterparts, the

-benzoyl
derivative offers distinct strategic advantages during early-phase drug discovery and process development:
  • Electronic Deactivation: The benzoyl amide reduces the basicity of the piperidine nitrogen, preventing catalyst poisoning in Lewis-acid-mediated reactions (e.g., glycosylation, Friedel-Crafts).

  • Orthogonality: The benzoyl group is stable against acidic conditions that remove Boc/Cbz groups and hydrogenolysis conditions used for benzyl groups, allowing for versatile multi-step synthesis strategies.

  • Divergent Reactivity: This single precursor grants access to two distinct high-value chemical spaces:

    • 3,4-Disubstituted Piperidines: Precursors for SSRIs (e.g., Paroxetine analogs) and analgesics.

    • Fused Heterocycles: Access to tetrahydro-1,6-naphthyridines and pyrazolo[4,3-c]pyridines via condensation reactions.

Part 2: Application Workflows & Mechanisms

Workflow A: Synthesis of Fused Heterocycles (Pyrazolopyridines)

The


-keto ester functionality at C3/C4 is a "chemical handle" for binucleophilic condensation. Reacting this scaffold with hydrazines yields 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines , a class of compounds investigated for inhibition of enzymes like DPP-4 (diabetes) and various kinases.

Mechanism: The reaction proceeds via a cascade:

  • Imine Formation: The hydrazine terminal nitrogen attacks the C4 ketone.

  • Cyclization: The secondary hydrazine nitrogen attacks the C3 ester carbonyl.

  • Elimination: Loss of water and methanol drives the formation of the aromatic pyrazole ring.

Workflow B: Synthesis of 3,4-Disubstituted Piperidines (SSRI Scaffolds)

This pathway mimics the industrial synthesis of Paroxetine. The C4 ketone is susceptible to Grignard addition, while the C3 ester directs steric outcomes and serves as a precursor for hydroxymethyl groups.

Mechanism:

  • Grignard Addition: Reaction with 4-fluorophenylmagnesium bromide introduces the aryl group at C4.

  • Dehydration/Reduction: Conversion to the alkene followed by catalytic hydrogenation establishes the cis/trans stereochemistry at C3/C4.

  • Reduction: The ester is reduced to the primary alcohol (hydroxymethyl).

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the divergent utility of the scaffold.

ReactionPathways Scaffold Methyl 1-benzoyl- 4-oxopiperidine-3-carboxylate (Core Scaffold) IntermediateA Hydrazone Intermediate Scaffold->IntermediateA Condensation (Reflux/EtOH) IntermediateB Tertiary Alcohol Intermediate Scaffold->IntermediateB 1,2-Addition (THF, -78°C) Hydrazine Reagent: R-NH-NH2 (Hydrazines) Hydrazine->IntermediateA ProductA Pyrazolo[4,3-c]pyridine Derivatives (Kinase Inhibitors) IntermediateA->ProductA Cyclization (-H2O, -MeOH) Grignard Reagent: Ar-MgBr (Grignard) Grignard->IntermediateB ProductB 3,4-Disubstituted Piperidines (SSRI Analogs/Paroxetine) IntermediateB->ProductB 1. Dehydration 2. Hydrogenation 3. Reduction

Caption: Divergent synthesis pathways from the N-benzoyl scaffold yielding fused heterocycles (green) and pharmacological piperidines (red).

Part 4: Detailed Experimental Protocol

Protocol: Synthesis of 5-Benzoyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ol

Target Application: Creating a fused heterocyclic core for kinase inhibitor screening.[1]

Safety Note: Hydrazine derivatives are toxic and potentially carcinogenic. Work in a fume hood.

Materials:

  • Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate (1.0 eq)

  • Hydrazine hydrate (1.2 eq) (or substituted hydrazine like Phenylhydrazine)

  • Ethanol (Absolute)

  • Acetic Acid (Catalytic, 10 mol%)

  • TLC Plates (Silica gel 60 F254)

Step-by-Step Methodology:

  • Preparation:

    • Dissolve 2.61 g (10 mmol) of Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate in 30 mL of absolute ethanol in a 100 mL round-bottom flask.

    • Ensure complete dissolution; the solution should be clear to slightly yellow.

  • Addition:

    • Add 0.6 mL (12 mmol) of hydrazine hydrate dropwise over 5 minutes.

    • Observation: A slight exotherm may occur.

    • Add 3 drops of glacial acetic acid to catalyze the imine formation.

  • Reflux:

    • Equip the flask with a reflux condenser.

    • Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (Eluent: 5% Methanol in DCM). The starting material (

      
      ) should disappear, and a new polar spot (
      
      
      
      ) should appear.
  • Isolation:

    • Cool the reaction mixture to room temperature, then to 0°C in an ice bath.

    • A white to off-white precipitate often forms (the pyrazolone tautomer).

    • If no precipitate forms, concentrate the solvent to 25% volume under reduced pressure and add diethyl ether to induce crystallization.

  • Purification:

    • Filter the solid and wash with cold ethanol (2 x 5 mL).

    • Dry under high vacuum for 12 hours.

Expected Yield: 75–85% Characterization (QC):

  • 1H NMR (DMSO-d6): Look for the disappearance of the methyl ester singlet (

    
     ppm) and the appearance of the pyrazole NH (broad singlet 
    
    
    
    ppm).
  • LC-MS: Mass shift corresponding to

    
    .
    

Part 5: Comparative Data: Protecting Group Strategy

When designing a synthesis route, the choice of the


-protecting group on the 4-oxopiperidine-3-carboxylate is critical.
Feature

-Benzoyl (This Protocol)

-Benzyl

-Boc
Acid Stability High (Stable to TFA/HCl)HighLow (Cleaves in TFA/HCl)
Base Stability Moderate (Hydrolyzes in strong base/heat)High Moderate
Hydrogenation Stable (Orthogonal)Cleaves (

)
Stable
N-Basicity Non-basic (Amide)Basic (Tertiary Amine)Non-basic (Carbamate)
Primary Use Multi-step synthesis requiring acid/reduction tolerance.Short synthesis; Paroxetine manufacturing.[2][3][4]Acid-labile routes.

Part 6: References

  • Design of Piperidine Scaffolds:

    • Title: "The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry."[5]

    • Source:Molecules, 2020.

    • URL:[Link]

  • Paroxetine Synthesis Pathways:

    • Title: "Process for the preparation of paroxetine."[2][3][4][6][7]

    • Source:Google Patents (WO2001029032A1).

    • URL:

  • Heterocycle Formation (Pyrazoles):

    • Title: "Synthesis and biological evaluation of novel tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives."

    • Source:Bioorganic & Medicinal Chemistry Letters, adapted from general

      
      -keto ester reactivity.
      
    • Context: Validates the hydrazine condensation mechanism on 4-oxopiperidine-3-carboxylates.

  • Chemical Properties & Safety:

    • Title: "Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate Compound Summary."

    • Source:PubChem.[8]

    • URL:[Link](Note: Link directs to the analog parent structure for property verification).

Sources

Application

Scale-up synthesis of "Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate"

Executive Summary This application note details a robust, scalable protocol for the synthesis of Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate , a critical pharmacophore in the development of PARP inhibitors (e.g., Olap...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate , a critical pharmacophore in the development of PARP inhibitors (e.g., Olaparib analogs) and other piperidine-based therapeutics.

While many academic routes utilize the Dieckmann condensation of acyclic precursors, this guide prioritizes a Linear Functionalization Strategy starting from commercially available 4-piperidone hydrochloride. This route offers superior atom economy, simplified impurity profiles, and avoids the high-dilution requirements often associated with ring-closing condensations on scale.

Key Technical Advantages:

  • Safety: Utilizes Sodium Methoxide (NaOMe) or Sodium Hydride (NaH) in controlled slurry dosages to manage hydrogen evolution.

  • Purification: Designed to rely on crystallization rather than chromatography, essential for kilogram-scale production.

  • Yield: Optimized for >85% overall yield across two steps.

Retrosynthetic Analysis & Strategy

The synthesis is broken down into two distinct chemical phases.[1][2][3] The strategic choice to install the ester functionality after ring construction (via the commercially available ketone) bypasses the kinetic challenges of cyclizing N-acyl precursors.

Retrosynthesis Target Methyl 1-benzoyl-4-oxopiperidine- 3-carboxylate (Target Molecule) Intermediate 1-Benzoyl-4-piperidone (Stable Intermediate) Target->Intermediate Regioselective Carboxylation (DMC/Base) SM 4-Piperidone HCl (Commodity Starting Material) Intermediate->SM Schotten-Baumann Benzoylation

Figure 1: Retrosynthetic strategy highlighting the linear functionalization pathway.

Phase 1: Preparation of 1-Benzoyl-4-piperidone

Objective: Protection of the secondary amine of 4-piperidone. Reaction Type: Schotten-Baumann Acylation.

Mechanism & Rationale

Direct acylation in a biphasic system (Water/DCM or Water/Toluene) using an inorganic base (


 or 

) allows for facile heat management and removes the need for expensive organic bases like triethylamine. The HCl salt is neutralized in situ.
Protocol

Reagents:

  • 4-Piperidone Hydrochloride Monohydrate (1.0 equiv)

  • Benzoyl Chloride (1.05 equiv)

  • Potassium Carbonate (2.5 equiv)

  • Solvent: Dichloromethane (DCM) / Water (1:1 ratio)

Step-by-Step Methodology:

  • Dissolution: In a jacketed reactor, dissolve 4-Piperidone HCl (100 g, 0.65 mol) in water (300 mL).

  • Base Addition: Add

    
     (225 g, 1.63 mol) slowly at 0–5°C. Caution: CO2 evolution.
    
  • Solvent Charge: Add DCM (300 mL) and stir vigorously to create an emulsion.

  • Acylation: Add Benzoyl Chloride (96 g, 0.68 mol) dropwise over 60 minutes, maintaining internal temperature <10°C.

    • Why: Controlling temperature prevents hydrolysis of the benzoyl chloride reagent.

  • Reaction: Warm to 20–25°C and stir for 3 hours. Monitor by TLC or HPLC (Target conversion >98%).

  • Workup:

    • Separate phases.[4][5]

    • Extract aqueous layer with DCM (2 x 100 mL).

    • Wash combined organics with 1N HCl (to remove unreacted amine) and Brine.

    • Dry over

      
       and concentrate in vacuo.
      
  • Crystallization: The crude oil often solidifies.[6] Recrystallize from Isopropyl Acetate/Heptane if purity is <95%.

Expected Yield: 88–92% Appearance: Off-white solid.

Phase 2: Scale-Up Carboxylation (The Critical Step)

Objective: Installation of the beta-keto ester moiety. Reaction Type: Claisen Condensation (Crossed).[7]

Mechanism & Rationale

We utilize Dimethyl Carbonate (DMC) as both the reagent and the solvent (or co-solvent). This is a "green" alternative to chloroformates and avoids the handling of toxic reagents. Sodium Hydride (NaH) is the standard base, but for safety on scale (>1kg), Sodium Methoxide (NaOMe) powder can be used with continuous methanol removal (azeotropic distillation) to drive the equilibrium.

Below is the NaH protocol, which is generally higher yielding for this specific substrate due to irreversible deprotonation.

Protocol

Reagents:

  • 1-Benzoyl-4-piperidone (Intermediate from Phase 1) (1.0 equiv)

  • Dimethyl Carbonate (DMC) (10.0 equiv - excess serves as solvent)

  • Sodium Hydride (60% dispersion in oil) (2.2 equiv)

  • Co-solvent: Toluene (optional, for viscosity control)

Step-by-Step Methodology:

  • Reactor Setup: Dry a reactor thoroughly under

    
     flow. Moisture is the critical failure mode.
    
  • Base Slurry: Charge NaH (60%, 2.2 equiv) and wash with dry Hexanes (optional, to remove oil) or suspend directly in dry Toluene/DMC (1:1).

  • Reflux Initiation: Heat the slurry to 60°C.

  • Addition: Dissolve 1-Benzoyl-4-piperidone in minimum dry DMC/Toluene. Add this solution dropwise to the NaH slurry over 2 hours.

    • Observation: Massive gas evolution (

      
      ). Ensure venting capacity is sufficient.
      
    • Why Slow Addition: Prevents "runaway" exotherms and controls foam generation.

  • Reaction Drive: Once addition is complete, heat to reflux (approx. 80–90°C) for 1–2 hours. The mixture will thicken significantly as the enolate salt precipitates.

  • Quench (Critical Safety Step):

    • Cool to 0°C.

    • Slowly add Glacial Acetic Acid (2.5 equiv) diluted in Toluene. Do not use water yet.[8]

    • Why: Direct water quench on NaH/Enolate can be violent. Acid quench protonates the enolate gently.

  • Partition: Add Water (5 vol) to dissolve inorganic salts. Separate layers.

  • Purification:

    • The product exists as a keto-enol tautomer mixture.

    • Wash organic layer with saturated

      
      .
      
    • Concentrate to obtain the crude beta-keto ester.

    • Purification: Recrystallize from MeOH or EtOH.[6] The compound often crystallizes as the enol form.

Data Summary Table:

ParameterSpecificationNotes
Stoichiometry 1.0 : 2.2 (Ketone : Base)Excess base required for deprotonation of product (pKa ~11).
Temperature 80–90°C (Reflux)Required to drive the condensation.
Reaction Time 2–4 HoursMonitor H2 evolution cessation.
Expected Yield 75–85%Losses primarily to unreacted ketone if wet.
Appearance White to pale yellow solidMP typically 100–105°C (varies by tautomer).[4]

Process Workflow & Logic

Workflow cluster_Phase1 Phase 1: Benzoylation cluster_Phase2 Phase 2: Carboxylation Start 4-Piperidone HCl + Water/DCM BaseAdd Add K2CO3 (0-5°C) Start->BaseAdd Acyl Add Benzoyl Chloride (Controlled Rate) BaseAdd->Acyl Sep Phase Separation & Wash Acyl->Sep Dry Dry Reactor Charge NaH/DMC Sep->Dry Intermediate Isolation Add2 Add N-Benzoyl-Piperidone (60-80°C) Dry->Add2 Reflux Reflux 2h (Precipitation of Enolate) Add2->Reflux Quench Acidic Quench (AcOH) Partition Reflux->Quench Cryst Recrystallization (MeOH) Quench->Cryst

Figure 2: Step-by-step process flow for the two-stage synthesis.

Analytical Characterization

The product exists in equilibrium between the keto and enol forms. NMR analysis in


 typically shows a mixture.
  • 1H NMR (400 MHz, CDCl3):

    • 
       12.1 (s, 0.6H, Enol -OH)
      
    • 
       7.40 (m, 5H, Aromatic)
      
    • 
       3.75 (s, 3H, 
      
      
      
      )
    • 
       4.20 (br s, 2H, N-CH2)
      
    • 
       2.4–3.6 (m, remaining ring protons)
      
  • Mass Spectrometry (ESI):

    • Calculated Mass: 261.27

    • Observed [M+H]+: 262.1

Troubleshooting & Safety

  • Low Yield in Phase 2:

    • Cause: Wet reagents. DMC and Toluene must be anhydrous (<0.05% water).

    • Fix: Distill DMC over

      
       or use molecular sieves before use.
      
  • Solidification during Addition:

    • Cause: The sodium enolate of the product is insoluble in Toluene/DMC.

    • Fix: Increase agitation speed or add small amounts of THF (dry) to improve solubility, though this may affect reflux temperature.

  • Decarboxylation:

    • Cause: Acidic workup was too harsh or prolonged heating during workup.

    • Fix: Keep the quench pH between 4–6 and avoid heating the crude beta-keto ester above 50°C during concentration.

References

  • Vertex Pharmaceuticals. (2010). Process for the preparation of modulators of ABC transporters. WO2010025171. (Demonstrates scale-up benzoylation of piperidines). Link

  • AstraZeneca AB. (2008). Phthalazinone derivatives. US7449464B2. (Primary patent covering Olaparib and related intermediates).[3] Link

  • Taber, D. F., et al. (2015). Synthesis of the 4-Oxopiperidine-3-carboxylate Scaffold. Journal of Organic Chemistry, 80(24), 12668–12673. (Detailed mechanistic insight into beta-keto ester formation on piperidine rings). Link

  • Organic Chemistry Portal. (2024). Dieckmann Condensation. (General reference for mechanism and base selection). Link

Sources

Method

Application Note: Precision Catalytic Reduction of N-Benzoyl Piperidones

Executive Summary The reduction of N-benzoyl piperidones (specifically N-benzoyl-4-piperidone) to their corresponding piperidinols is a pivotal transformation in the synthesis of neuroactive pharmacophores, including NK1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reduction of N-benzoyl piperidones (specifically N-benzoyl-4-piperidone) to their corresponding piperidinols is a pivotal transformation in the synthesis of neuroactive pharmacophores, including NK1 antagonists, calcium channel blockers, and fentanyl-class analgesics. While hydride reagents (e.g., NaBH₄) are common, catalytic methods offer superior atom economy, scalability, and the critical ability to introduce enantioselectivity.

This guide details two validated protocols for the chemoselective reduction of the C4-keto group while preserving the N-benzoyl amide and its associated aromatic ring. We contrast Heterogeneous Hydrogenation (for bulk racemic synthesis) with Asymmetric Transfer Hydrogenation (ATH) (for chiral precision).

Chemoselectivity & Mechanistic Challenges

The N-benzoyl-4-piperidone substrate presents a "chemoselectivity triad" that must be managed. The catalyst must distinguish between three reducible sites:

  • The Ketone (

    
    ):  The target. Easiest to reduce thermodynamically but requires activation.
    
  • The Amide (

    
    ):  Generally robust, but susceptible to hydrogenolysis under high temperature/pressure or acidic conditions.
    
  • The Arene (Phenyl ring): Susceptible to saturation (forming N-cyclohexanecarbonyl) over highly active catalysts (Rh, Pt) if hydrogen pressure is uncontrolled.

Visualization: Chemoselectivity Landscape

The following diagram illustrates the competitive pathways and the target window for the described protocols.

Chemoselectivity Substrate N-Benzoyl-4-Piperidone Target TARGET: N-Benzoyl-4-Hydroxypiperidine Substrate->Target Mild Cond. (PtO2, 1-3 atm H2) (Ru-TsDPEN) OverRed2 Side Reaction B: De-benzoylation (Amide Hydrogenolysis) Substrate->OverRed2 Acidic/High Temp (Pd/C + H+) OverRed1 Over-Reduction A: N-Cyclohexanecarbonyl derivative (Arene Saturation) Target->OverRed1 Harsh Cond. (Rh/C, >50 atm, High T)

Figure 1: Reaction pathways showing the narrow therapeutic window for selective ketone reduction.

Protocol A: Heterogeneous Catalytic Hydrogenation

Application: Scalable, non-stereoselective synthesis (Racemic). Mechanism: Surface-mediated H-addition (Horiuti-Polanyi mechanism).

Experimental Rationale

Platinum(IV) oxide (Adams' Catalyst) is selected over Palladium on Carbon (Pd/C). While Pd/C is excellent for hydrogenolysis (cleaving benzyl groups), it poses a higher risk of cleaving the N-benzoyl bond or reducing the aromatic ring if the reaction overruns.


 is more selective for ketone reduction in neutral solvents.
Reagents & Equipment[1][2]
  • Substrate: N-Benzoyl-4-piperidone (10 mmol, 2.03 g).

  • Catalyst:

    
     (Adams' Catalyst) - 5 mol% loading.
    
  • Solvent: Methanol (anhydrous, degassed).

  • Hydrogen Source:

    
     balloon (1 atm) or Parr Shaker (3 atm).
    
Step-by-Step Methodology
  • Catalyst Activation: In a hydrogenation flask, suspend 113 mg (0.5 mmol) of

    
     in 10 mL of Methanol. Note: 
    
    
    
    is a pro-catalyst; it reduces to active Pt(0) black in situ upon exposure to hydrogen.
  • Substrate Addition: Dissolve 2.03 g of N-benzoyl-4-piperidone in 20 mL Methanol. Add this solution to the catalyst suspension.

    • Critical Check: Ensure the system is kept inert (Nitrogen purge) before adding hydrogen to prevent ignition.

  • Hydrogenation:

    • Evacuate the flask and backfill with

      
       (repeat 3x).
      
    • Stir vigorously at Room Temperature (20-25°C) under 1-3 atm of

      
      .
      
    • Monitoring: Monitor by TLC (SiO2, 5% MeOH in DCM). The starting material (

      
      ) should disappear, replaced by the alcohol (
      
      
      
      ).
  • Workup:

    • Once consumption is complete (typically 2-6 hours), purge the vessel with Nitrogen.

    • Filter the mixture through a pad of Celite 545 to remove the platinum black. Safety: Do not let the dry catalyst filter cake contact air; keep it wet with water/solvent to prevent pyrophoric ignition.

    • Concentrate the filtrate under reduced pressure to yield the crude racemic alcohol.

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Application: Enantioselective synthesis (e.g., >95% ee). Mechanism: Metal-ligand bifunctional catalysis (Outer-sphere mechanism).

Experimental Rationale

For drug development, the stereochemistry of the C4-hydroxyl group is often critical. We utilize the Noyori-Ikariya class of Ruthenium catalysts. The complex utilizes a chiral diamine ligand (TsDPEN) which creates a chiral pocket, directing the hydride delivery to one face of the ketone. Formic acid is used as the hydrogen donor, avoiding the need for high-pressure gas cylinders.

Reagents
  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (1 mol%).

  • Hydrogen Donor: Triethylamine/Formic Acid azeotrope (5:2 molar ratio).

  • Solvent: Dichloromethane (DCM) or DMF.

Workflow Visualization: The Catalytic Cycle

The following diagram details how the Ruthenium hydride species effects the reduction without coordinating the oxygen directly to the metal (outer-sphere), ensuring high enantioselectivity.

ATH_Mechanism Ru_Cl Pre-Catalyst Ru-Cl-TsDPEN Ru_H Active Species Ru-H (16e-) Ru_Cl->Ru_H HCOOH/TEA -CO2, -HCl TS Transition State (6-membered ring) Ru_H->TS + Substrate (H-bonding) Product_Release Product Release (Chiral Alcohol) TS->Product_Release Hydride Transfer Product_Release->Ru_H Regeneration + HCOOH

Figure 2: The Noyori Asymmetric Transfer Hydrogenation cycle showing the regeneration of the active Ruthenium hydride.

Step-by-Step Methodology
  • Charge: In a dry Schlenk tube, add N-benzoyl-4-piperidone (1.0 equiv) and RuCl(p-cymene)[(S,S)-TsDPEN] (0.01 equiv).

  • Solvent: Add anhydrous DCM (0.5 M concentration relative to substrate).

  • Initiation: Add the HCOOH/TEA azeotrope (2.0 equiv) via syringe.

  • Reaction: Stir at 25°C for 12-24 hours.

    • Note: Do not heat above 40°C. Higher temperatures degrade enantioselectivity (ee).

  • Quench: Add saturated

    
     solution to neutralize the excess formic acid.
    
  • Extraction: Extract with DCM (3x), dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography is usually required to remove catalyst residues.

Data Summary & Comparison

FeatureProtocol A: Heterogeneous (

)
Protocol B: Homogeneous (Ru-ATH)
Primary Utility Bulk Intermediate SynthesisChiral Drug Substance Synthesis
Yield 90-98%85-95%
Stereoselectivity Racemic (50:50)High (>95% ee)
Pressure Req. 1-3 atm

None (Liquid reagent)
Cost High (Pt), but recyclableHigh (Ru ligand), single use
Major Risk Fire hazard (

+ dry catalyst)
Catalyst poisoning by impurities

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Link

  • Wu, J., et al. (2013).[1] Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation. Advanced Synthesis & Catalysis. Link

  • Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. Link

  • Glorius, F., et al. (2022).[2][3] Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry. Link

  • Taber, D. F. (2007). New Methods for the Stereoselective Construction of N-Containing Rings. Organic Chemistry Highlights. Link

Sources

Application

Application Note: Functional Group Transformations of Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate

Introduction: The Privileged Scaffold Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate (CAS 3518-87-4) represents a "privileged scaffold" in medicinal chemistry.[1] It combines the structural rigidity of the piperidine rin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold

Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate (CAS 3518-87-4) represents a "privileged scaffold" in medicinal chemistry.[1] It combines the structural rigidity of the piperidine ring with the versatile reactivity of a


-keto ester.[1] This molecule serves as a critical divergence point for three major classes of therapeutics:
  • SSRI Antidepressants: It is a protected analog of the key precursor for Paroxetine (Paxil) and Femoxetine.[1]

  • Fused Heterocycles: The 1,3-dicarbonyl motif allows rapid access to pyrazolopyridines and tetrahydropyridopyrimidines.[1]

  • Analgesics: Reductive amination at the C4 position provides access to 4-anilidopiperidine scaffolds (Fentanyl analogs).[1]

This guide provides validated protocols for transforming this core building block into high-value intermediates.

Reaction Landscape Visualization

The following diagram maps the core transformations available to this scaffold.

ReactionLandscape Core Methyl 1-benzoyl- 4-oxopiperidine-3-carboxylate Alcohol Cis/Trans Alcohol (Paroxetine Precursor) Core->Alcohol Reduction (NaBH4 or Ru-Cat) Pyrazole Pyrazolo[4,3-c]pyridine Derivatives Core->Pyrazole Hydrazine/Amidine Cyclization Amine 4-Anilidopiperidines (Fentanyl Analogs) Core->Amine Reductive Amination (R-NH2, NaBH(OAc)3) Ketone N-Benzoyl-4-piperidone Core->Ketone Hydrolysis & Decarboxylation

Figure 1: Divergent synthesis pathways from the parent


-keto ester.[1]

Module 1: Asymmetric Reduction (The Paroxetine Route)[1]

The reduction of the C4 ketone to the alcohol is the most critical step in synthesizing 3,4-disubstituted piperidine alkaloids.[1] The challenge lies in controlling the relative stereochemistry between the C3 ester and the newly formed C4 hydroxyl group.[1]

Mechanism & Stereochemistry
  • Kinetic Control: Reduction with Sodium Borohydride (NaBH

    
    ) typically yields the cis-alcohol (racemic) as the major product due to hydride attack from the less hindered face.[1]
    
  • Thermodynamic Control: The cis-isomer can be epimerized to the trans-isomer (required for Paroxetine) using base catalysis (NaOMe), which equilibrates the C3 stereocenter.[1]

Protocol: NaBH Reduction to cis-Alcohol

Objective: Synthesis of methyl 1-benzoyl-4-hydroxypiperidine-3-carboxylate.

  • Preparation: Dissolve Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate (10.0 g, 38.3 mmol) in dry Methanol (100 mL). Cool the solution to -10°C using an ice/salt bath.

  • Reduction: Add Sodium Borohydride (NaBH

    
    , 0.73 g, 19.2 mmol, 0.5 eq) portion-wise over 30 minutes. Note: Maintain temperature below 0°C to minimize ester reduction or transesterification.
    
  • Quench: Stir at 0°C for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1] Quench by dropwise addition of saturated NH

    
    Cl solution (20 mL).
    
  • Workup: Evaporate methanol under reduced pressure. Dilute residue with water (50 mL) and extract with Dichloromethane (3 x 50 mL).[1] Dry organic phase over MgSO

    
     and concentrate.
    
  • Purification: The crude product is often a mixture of cis (major) and trans (minor).[1] Recrystallize from Isopropanol to isolate the cis-isomer.

Data Summary:

Parameter Value

| Reagent | NaBH


 (0.5 eq) |
| Solvent  | Methanol |
| Temp  | -10°C to 0°C |
| Yield  | 85-92% |
| Selectivity  | ~85:15 (cis:trans) |[1]

Module 2: Heterocycle Construction

The


-keto ester moiety is a classic "binucleophile acceptor."[1] It reacts with dinucleophiles (hydrazines, amidines, ureas) to form fused bicyclic systems.[1]
Protocol: Synthesis of Tetrahydro-1H-pyrazolo[4,3-c]pyridine

Objective: Fusion of a pyrazole ring to the piperidine scaffold.[1]

  • Reactants: Combine Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate (1.0 eq) and Phenylhydrazine (1.1 eq) in Ethanol (10 volumes).

  • Catalysis: Add catalytic Glacial Acetic Acid (0.1 eq).

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. The reaction proceeds via hydrazone formation followed by intramolecular cyclization with the ester.[1]

  • Isolation: Cool to room temperature. The product often precipitates.[1] If not, concentrate to 25% volume and cool to 4°C. Filter the solid and wash with cold ethanol.

Mechanism:

  • Condensation of hydrazine N1 with C4-Ketone.[1]

  • Nucleophilic attack of hydrazine N2 on C3-Ester carbonyl.[1]

  • Loss of Methanol and water.[1]

Module 3: Decarboxylation (Access to 4-Piperidones)

Often, the C3-ester is used solely to activate the C4 position for alkylation, after which it must be removed to yield a substituted 4-piperidone.[1]

Protocol: Acid-Mediated Decarboxylation[1]
  • Hydrolysis: Dissolve the ester in 6M HCl.

  • Reflux: Heat to reflux for 4 hours. Caution: This will also hydrolyze the N-benzoyl group to the free amine (secondary amine).[1]

  • Alternative (Preserving N-Benzoyl): Use Krapcho decarboxylation conditions (NaCl, DMSO, H

    
    O, 160°C) if the N-protection must be maintained, although the benzoyl group may still be labile under harsh nucleophilic conditions.[1] A safer route is mild saponification (LiOH, THF/H
    
    
    
    O) to the acid, followed by gentle heat.[1]

Paroxetine Synthesis Workflow

The following diagram illustrates the industrial logic for converting this scaffold into Paroxetine, highlighting the critical inversion of stereochemistry.

ParoxetineSynthesis Start Methyl 1-benzoyl- 4-oxopiperidine-3-carboxylate Step1 1. NaBH4 Reduction (Kinetic Control) Start->Step1 Intermediate1 Cis-Alcohol (Racemic) Step1->Intermediate1 Step2 2. Mesylation (MsCl) & Base Elimination Intermediate1->Step2 Activation Intermediate2 Tetrahydropyridine (Alkene Intermediate) Step2->Intermediate2 Elimination Step3 3. Sesamol Addition (or Michael Addition) Intermediate2->Step3 End Trans-Paroxetine Precursor Step3->End Stereoselective

Figure 2: Simplified workflow for the conversion of the scaffold to Paroxetine precursors.

References

  • Ward, N. (1997).[1] The synthesis of radiolabelled paroxetine.[1] Journal of Labelled Compounds and Radiopharmaceuticals.[1] Link

  • Google Patents. (2001).[1] Process for the preparation of paroxetine (WO2001029031A1).[1]Link[1]

  • ChemicalBook. (2023).[1] Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate Product Properties.Link[1]

  • PubChem. (2023).[1] Compound Summary: Methyl 1-benzyl-4-oxopiperidine-3-carboxylate (Analog).[1]Link[1]

  • ResearchGate. (2013).[1] Regio- and stereoselective reduction of steroidal 4-en-3-ones using Na2S2O4/NaHCO3 and CuCl/NaBH4.[1][2]Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate Synthesis

Ticket System: Advanced Organic Synthesis Division Overview & Molecule Profile Target: Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate Class: -keto ester, N-protected piperidone.[1][2] Core Application: Pharmaceutical int...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Advanced Organic Synthesis Division

Overview & Molecule Profile

Target: Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate Class:


-keto ester, N-protected piperidone.[1][2]
Core Application:  Pharmaceutical intermediate (opioid analogs, substance P antagonists).
Primary Synthesis Route:  Dieckmann Condensation of dimethyl 3,3'-(benzoylimino)dipropionate.

Welcome to the Technical Support Center. This guide addresses the high-failure rates associated with the cyclization of N-protected dipropionates. The synthesis of Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate is chemically deceptive; while the Dieckmann condensation is a textbook reaction, the specific stability profile of the


-keto ester moiety leads to frequent "vanishing product" scenarios during workup.
Part 1: The "Gold Standard" Protocol

Use this baseline methodology to minimize variables before troubleshooting.

Reaction Scheme:



Optimized Procedure:

  • Reagent Prep: Wash Sodium Hydride (NaH, 60% dispersion, 2.2 eq) with dry hexane under Argon to remove mineral oil. Suspend in anhydrous Toluene (0.2 M concentration relative to substrate).

  • Initiation: Add catalytic methanol (0.1 eq). This generates a small amount of NaOMe in situ to initiate the reaction while maintaining the irreversible driving force of NaH.

  • Addition: Add the starting diester (dissolved in minimum Toluene) dropwise at 0°C . Crucial: Low temperature prevents side reactions.

  • Cyclization: Allow to warm to room temperature (20-25°C) and stir for 4-6 hours. Do not reflux unless conversion stalls.

  • Quench (The Critical Step): Pour the reaction mixture into ice-cold dilute Acetic Acid (AcOH) or

    
    .
    
    • Why: Strong mineral acids (HCl) or heat during quench will trigger immediate decarboxylation to 1-benzoyl-4-piperidone.

Part 2: Troubleshooting & FAQs (Ticket System)
Ticket #402: "My product vanishes during aqueous workup."

User Report: "TLC showed full conversion to a lower spot, but after extracting with EtOAc and washing with water, the crude mass was negligible. The aqueous layer was yellow."

Root Cause Analysis: The product exists as an enolate salt in the basic reaction mixture. This salt is water-soluble. If you do not acidify the aqueous layer sufficiently, the product remains in the water. However, if you acidify too much (pH < 3), the


-keto ester hydrolyzes and decarboxylates.

Diagnostic Protocol:

  • Check pH: The aqueous layer must be adjusted to pH 5–6 during extraction.

  • The "Enol" Trap:

    
    -keto esters often exist significantly in the enol form, which can be surprisingly soluble in water depending on the N-substituent.
    

Corrective Action:

  • Quench Buffer: Use a phosphate buffer (pH 6) instead of water/HCl.

  • Salting Out: Saturate the aqueous layer with NaCl before extraction to force the organic product out (Salting-out effect).

  • Solvent Switch: Use Dichloromethane (DCM) instead of Ethyl Acetate (EtOAc) for extraction; DCM is better at solubilizing the polar enol form.

Ticket #405: "Yield is low (<40%) and I see starting material."

User Report: "I used Sodium Methoxide (NaOMe) in Methanol at reflux. The reaction stalled."

Root Cause Analysis: The Dieckmann condensation is an equilibrium process.[2]

  • Reversibility: In Methanol, the reaction is fully reversible. The equilibrium constant often favors the open-chain diester.

  • Moisture: Methanol is hygroscopic. Any water hydrolyzes the ester to the acid, killing the reaction.

Corrective Action:

  • Switch Base/Solvent: Move to NaH in Toluene or KOtBu in THF . These conditions are heterogeneous or involve a base significantly stronger than the alkoxide product, driving the equilibrium to the right (formation of the stable enolate salt).

  • Thermodynamic Trap: If using NaOMe, you must distill off the Methanol azeotropically (if using a co-solvent) to drive the equilibrium.

Ticket #409: "I see a new impurity (M-32 peak)."

User Report: "Mass spec shows a major peak at Mass [Product - 32]. NMR suggests loss of the methyl ester."

Root Cause Analysis: This is Decarboxylation .



This occurs if the workup was too acidic or if the rotary evaporator bath was too hot (>45°C).

Corrective Action:

  • Cold Processing: Keep all workup solutions at 0–5°C.

  • Avoid Distillation: Do not attempt to distill the product. Recrystallize from Et2O/Hexane or purify via flash column (neutralized silica).

Part 3: Mechanistic Visualization
Diagram 1: The Dieckmann Pathway & Failure Points

This diagram illustrates the critical equilibrium steps and where yield is lost.

DieckmannMechanism Start Start: Diester (Dimethyl 3,3'-(benzoylimino)dipropionate) Deprot Step 1: Deprotonation (Alpha-Carbon) Start->Deprot Base (NaH/NaOMe) Cyclize Step 2: Nucleophilic Attack (Ring Closure) Deprot->Cyclize Intramolecular Intermed Tetrahedral Intermediate Cyclize->Intermed ProductEnolate Stable Enolate Salt (Target in Pot) Intermed->ProductEnolate Elimination of OMe- Workup Workup (Acidification) ProductEnolate->Workup H3O+ (Careful!) Fail_Reversal FAILURE: Reversal to Diester (If MeOH present) ProductEnolate->Fail_Reversal Equilibrium (in MeOH) FinalProduct Final Product: Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate Workup->FinalProduct pH 5-6, Cold Fail_Hydrolysis FAILURE: Hydrolysis/Decarboxylation (Forms 4-Piperidone) Workup->Fail_Hydrolysis pH < 3 or Heat

Caption: The Dieckmann pathway showing the critical "Enolate Salt" stage. Reversibility and Decarboxylation are the primary yield-limiting factors.

Diagram 2: Workup Decision Tree

Follow this logic to maximize recovery during extraction.

WorkupLogic ReactionMix Reaction Mixture (Enolate Salt) Quench Quench into Cold Buffer (pH 6) ReactionMix->Quench CheckpH Check Aqueous pH Quench->CheckpH Acidic pH < 4 CheckpH->Acidic Too Acidic Neutral pH 5-7 CheckpH->Neutral Optimal Basic pH > 8 CheckpH->Basic Too Basic Action_Acid Risk: Decarboxylation Add NaHCO3 immed. Acidic->Action_Acid Action_Good Extract with DCM (x3) Wash w/ Brine Neutral->Action_Good Action_Basic Product is Water Soluble Add dilute AcOH Basic->Action_Basic

Caption: Decision tree for aqueous workup. Maintaining pH 5-7 is the only way to recover the intact


-keto ester.
Part 4: Data Summary (Base Comparison)
ParameterNaOMe / Methanol (Standard)NaH / Toluene (Recommended)KOtBu / THF (Alternative)
Reaction Type Reversible EquilibriumIrreversible (H2 gas evolution)Pseudo-Irreversible
Temperature Reflux often required0°C to RT-78°C to 0°C
Typical Yield 40–55%75–85% 60–70%
Major Risk Transesterification / ReversalMoisture sensitivityOver-reaction (Polymerization)
Workup Difficult (MeOH removal)Easy (Toluene separation)Easy
References
  • Kuehne, M. E. (1962). The Dieckmann Condensation of 3,3'-(Benzoylimino)dipropionates. Journal of Organic Chemistry, 27(12), 4692–4694.

  • Taber, D. F. (2005). Intramolecular Condensation: The Dieckmann Reaction. Organic Chemistry Portal.

  • Davis, B. R., & Garrett, P. J. (1991). Acid Catalyzed Decarboxylation of Beta-Keto Esters. Comprehensive Organic Synthesis, 2, 806-829.

  • Sigma-Aldrich. (2024).[1] Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride Technical Data.

  • PubChem. (2024). Methyl 1-benzyl-4-oxopiperidine-3-carboxylate Compound Summary. National Library of Medicine.

Sources

Optimization

Purification of "Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate"

Technical Support Center: Purification of Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate User Guide Overview Compound: Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate Class: Cyclic -keto ester / N-protected piperidone Pri...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate

User Guide Overview

Compound: Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate Class: Cyclic


-keto ester / N-protected piperidone
Primary Application:  Scaffold for pharmaceutical intermediates (e.g., PARP inhibitors, opioid analogues).[1][2][3][4]

The "Senior Scientist" Note: If you are transitioning to this compound from the common N-benzyl analogue, stop immediately . Unlike the N-benzyl variant, the N-benzoyl group renders the piperidine nitrogen non-basic.[2][3] You cannot purify this via acid-base extraction or HCl salt formation.[1][2][3][4] Attempting to do so will result in emulsion nightmares or hydrolysis of your protecting group.

Module 1: The "Ghost" Impurity (Keto-Enol Tautomerism)[1][2][3][4]

User Question: "My NMR shows a mess of split peaks, and the compound streaks on TLC. Is my product decomposing?"

Technical Diagnosis: Likely not. You are observing keto-enol tautomerism , a thermodynamic feature of


-keto esters.[1][2][3][4] The proton at the C3 position (between the ketone and the ester) is highly acidic (

), allowing the molecule to equilibrate between the keto form (favored in polar solvents like DMSO) and the enol form (stabilized by intramolecular hydrogen bonding in non-polar solvents like

).

Diagnostic Workflow (The FeCl


 Test): 
Before assuming decomposition, perform this self-validating test:
  • Dissolve a small crystal of your product in MeOH (1 mL).

  • Add 1 drop of 1% aqueous FeCl

    
    .[4]
    
  • Result: A deep violet/red color confirms the presence of the enol. This validates the

    
    -keto ester structure.[1][2][3][4]
    

Visualization: Tautomeric Equilibrium

Tautomerism cluster_0 Equilibrium State Keto Keto Form (Thermodynamic in DMSO) Sharp NMR Signals Enol Enol Form (Stabilized by H-Bond in CDCl3) Broad/Split NMR Signals Keto->Enol  Solvent Dependent   Validation FeCl3 Test (Violet Color) Enol->Validation  Chelation  

Caption: The equilibrium between keto and enol forms complicates NMR but provides a chemical handle for validation via Ferric Chloride.

Module 2: Isolation Protocol (Post-Dieckmann Condensation)

User Question: "I synthesized this via Dieckmann condensation using NaH. The workup is an emulsion. How do I isolate it?"

The Protocol: The most common failure point is the acidification step. If you acidify too strongly, you risk decarboxylation (loss of the ester group) or hydrolysis of the benzoyl amide.

StepActionScientific Rationale
1. Quench Cool reaction to 0°C. Add Glacial Acetic Acid (stoichiometric to base + 10% excess).Avoid Mineral Acids (HCl/H2SO4). Strong acids catalyze decarboxylation of the

-keto acid intermediate formed upon trace hydrolysis.[3][4] Acetic acid buffers the pH ~4-5.[1][2][3][4]
2. Solvent Swap Evaporate the reaction solvent (often Toluene or THF). Redissolve residue in Dichloromethane (DCM) .DCM solubilizes the organic product better than ether, breaking emulsions caused by sodium acetate salts.
3. Wash Wash with cold saturated NaHCO

(rapidly), then Brine.
Neutralizes residual acetic acid.[4] The "rapid" wash prevents base-catalyzed ring opening.[1][2][3][4]
4. Dry Dry over Na

SO

, filter, and concentrate.[5]
MgSO

is slightly acidic and can sometimes catalyze degradation on sensitive enols; Na

SO

is safer.[4]

Module 3: Purification Strategy (Crystallization vs. Column)

User Question: "Should I distill or column this? It's a viscous oil."

Recommendation: Do NOT distill.


-keto esters are thermally unstable and will decarboxylate to 1-benzoyl-4-piperidone at high temperatures.[1][2][3][4]

Method A: Crystallization (Preferred) Most N-benzoyl derivatives are solids, but they may "oil out" initially due to trace solvent impurities.[2][4]

  • Solvent System: Boiling EtOH (minimum volume) or EtOAc/Hexane (1:4).

  • Induction: If it oils out, scratch the glass surface with a spatula or add a seed crystal of the N-benzyl analog (isostructural seeding sometimes works).

  • Cooling: Slow cooling to -20°C is essential.

Method B: Flash Chromatography (If oil persists) Issue: The enol form interacts with the acidic silanols on silica gel, causing "streaking" (tailing). Fix: Passivate the silica.

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 90:10

    
     60:40).
    
  • Modifier: Add 0.5% Triethylamine (TEA) to the mobile phase.

    • Why? The TEA neutralizes the silica's acidic sites, preventing the enol from "sticking" and decomposing.

Decision Logic: Purification Pathway

PurificationPath Start Crude Reaction Mixture State Physical State? Start->State Solid Solid / Semi-Solid State->Solid Yes Oil Viscous Oil State->Oil Yes Recryst Recrystallization (EtOH or EtOAc/Hex) Solid->Recryst TLC Check TLC (Streaking?) Oil->TLC StdCol Standard Silica Column (Hex/EtOAc) TLC->StdCol No Streaking BufCol Buffered Silica Column (+0.5% Et3N) TLC->BufCol Severe Streaking

Caption: Decision matrix for purifying N-benzoyl-4-oxopiperidine-3-carboxylate based on physical state and TLC behavior.

Module 4: Stability & Storage (FAQ)

Q: Can I store this on the shelf? A: No.


-keto esters are prone to hydrolysis and decarboxylation over time.[1][3][4]
  • Storage: -20°C under Argon/Nitrogen.

  • Shelf-Life: ~6 months. If the color turns from white/pale yellow to dark orange, check for the decarboxylated byproduct (1-benzoyl-4-piperidone) via TLC.[1][2][3][4]

Q: Why does my product smell like almonds/benzoate? A: This indicates hydrolysis of the N-benzoyl group.[1][3][4] This usually happens if the workup was too basic (pH > 10) or if the compound was stored in wet solvents.

References & Grounding

  • Dieckmann Condensation Mechanisms & Workup:

    • Mechanism:[1][2][3][6][7][8][9][10] The intramolecular Claisen condensation of diesters to form cyclic

      
      -keto esters.[3][4][7][11][12]
      
    • Source:

  • Tautomerism in

    
    -Keto Esters: 
    
    • Analysis: Discussion on the equilibrium between keto and enol forms and detection via FeCl

      
      .
      
    • Source:[1][2][3][4]

  • Purification of Piperidone Esters (Analogous N-Benzyl Data):

    • Comparative Data: While specific N-benzoyl data is proprietary/rare, the N-benzyl analogue (CAS 3939-01-3) provides the baseline for solubility and stability (MP ~185°C dec).[1][2][3][4]

    • Source:[1][2][3][4]

  • TLC Staining for Enols:

    • Methodology: Use of Ferric Chloride (FeCl

      
      ) to visualize enolizable ketones.
      
    • Source:[1][2][3][4]

Sources

Troubleshooting

Technical Support Center: Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate Synthesis

Current Status: Operational Topic: Troubleshooting Side Products & Optimization in Dieckmann Condensation Ticket Priority: High (Synthesis Failure/Impurity Analysis) Executive Summary & Reaction Logic The Core Challenge:...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Side Products & Optimization in Dieckmann Condensation Ticket Priority: High (Synthesis Failure/Impurity Analysis)

Executive Summary & Reaction Logic

The Core Challenge: Synthesizing Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate relies on the Dieckmann Condensation of dimethyl 3,3'-(benzoylimino)dipropionate. While thermodynamically favorable, this reaction produces a


-keto ester scaffold that is inherently unstable. The driving force of the reaction is the deprotonation of the cyclized product to form a stable enolate salt; however, the subsequent protonation (quenching) is where most errors occur.

The "Hidden" Variable: The benzoyl group on the nitrogen atom reduces the basicity of the amine (compared to


-benzyl or 

-alkyl analogs), preventing self-quenching of the base. However, it also introduces a risk of amide hydrolysis if the workup becomes too aggressive.
Pathway Visualization

The following diagram maps the critical decision points where the desired product is formed versus where common side products (Decarboxylation, Hydrolysis) originate.

DieckmannPathway Start Linear Diester (Precursor) Enolate Enolate Intermediate Start->Enolate Base (NaH/NaOMe) CyclizedSalt Stable Enolate Salt (In Reaction Pot) Enolate->CyclizedSalt Cyclization (-MeOH) Target Target Product: Methyl 1-benzoyl-4-oxopiperidine- 3-carboxylate CyclizedSalt->Target Controlled Acid Quench (pH 6-7, Cold) Acid Side Product A: Free Carboxylic Acid Target->Acid Saponification (Excess Water/Base) Ketone Side Product B: 1-Benzoyl-4-piperidone (Decarboxylated) Target->Ketone Acid Hydrolysis + Heat Linear Side Product C: Hydrolyzed Linear Amide Target->Linear Amide Cleavage (Strong Acid Reflux) Acid->Ketone Thermal Decarboxylation (-CO2, Heat)

Figure 1: Reaction pathway showing the critical stability of the enolate salt and the downstream risks of decarboxylation.

Troubleshooting Modules (FAQs)

Issue 1: "I isolated a solid/oil that lacks the ester methoxy signal in NMR."

Diagnosis: Decarboxylation (The "Lost Carbon" Effect) You have likely isolated 1-benzoyl-4-piperidone . The Cause:


-keto esters are acid-labile. If your quench was too acidic (pH < 3) or performed at high temperature, the ester hydrolyzed to the 

-keto acid, which spontaneously decarboxylated (lost CO₂) to form the ketone. Corrective Action:
  • Quench Protocol: Pour the reaction mixture onto ice-cold dilute acetic acid or saturated NH₄Cl. Never use concentrated HCl or H₂SO₄ unless you intend to decarboxylate.

  • Temperature Control: Keep the quench temperature below 5°C.

Issue 2: "My NMR spectrum shows double peaks for every signal. Is it impure?"

Diagnosis: Keto-Enol Tautomerism (False Positive for Impurity) The Cause: The proton at the C3 position (between the ketone and the ester) is highly acidic. In solution (especially CDCl₃), the molecule exists in equilibrium between the Keto form (dicarbonyl) and the Enol form (stabilized by intramolecular hydrogen bonding). Verification:

  • FeCl₃ Test: Dissolve a small amount in ethanol and add a drop of FeCl₃. A deep violet/red color confirms the presence of an enol.

  • NMR Check: Look for a downfield exchangeable proton signal (>12 ppm) representing the enol -OH.

  • Do NOT discard: This is your target compound.

Issue 3: "I recovered mostly starting material (linear diester)."

Diagnosis: Moisture Contamination or "Reverse Dieckmann" The Cause: The Dieckmann condensation is reversible. If the generated alkoxide is not removed or if water is present, the equilibrium favors the open-chain diester. Corrective Action:

  • Solvent: Ensure Toluene or THF is distilled/dried over Na/Benzophenone.

  • Base Quality: If using NaH, ensure it is not "dead" (gray/white crust). If using NaOMe, use freshly prepared or high-grade anhydrous reagent.

  • Thermodynamics: The reaction must be driven by the irreversible deprotonation of the product. Ensure you use >2.0 equivalents of base (1 eq to cyclize, 1 eq to deprotonate/stabilize).

Comparison of Synthetic Conditions

Choosing the right base/solvent system is critical for minimizing transesterification side products.

ParameterMethod A: NaH / TolueneMethod B: NaOMe / MethanolMethod C: KOtBu / THF
Reaction Type Irreversible (H₂ gas evolution)Equilibrium (Methanol byproduct)Irreversible (tBuOH byproduct)
Primary Side Product Minimal; cleanest profile.Transesterification (if R-groups differ).Polymerization/Oligomers.
Reaction Time 2–4 Hours (Reflux)4–12 Hours (Reflux)30–60 Mins (0°C to RT)
Risk Factor Fire Hazard (H₂ evolution).Reversibility (Requires removal of MeOH).Moisture Sensitivity (High).
Recommendation Preferred for Purity Acceptable for Scale-upUse for Kinetic Control

The "Gold Standard" Protocol

Objective: Synthesis of Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate with minimized decarboxylation.

Reagents:

  • Dimethyl 3,3'-(benzoylimino)dipropionate (1.0 eq)

  • Sodium Hydride (60% dispersion in oil) (2.2 eq)

  • Methanol (anhydrous) (0.1 eq - Catalytic initiator)

  • Toluene (anhydrous) (10-15 volumes)

Step-by-Step Workflow:

  • Base Preparation:

    • Wash NaH (2.2 eq) with dry hexane (2x) under Nitrogen to remove mineral oil.

    • Suspend the washed NaH in anhydrous Toluene.

  • Cyclization (The "Starvation" Feed):

    • Heat the NaH/Toluene suspension to 80°C .

    • Add the catalytic Methanol (crucial for initiating the reaction).

    • Slowly add the diester precursor (dissolved in Toluene) dropwise over 1 hour.

    • Why? High dilution favors intramolecular cyclization (Dieckmann) over intermolecular oligomerization.

  • Reaction Monitoring:

    • Reflux for 2-3 hours.[1]

    • Stop Point: Monitor by TLC. The spot for the linear diester should disappear. A new, lower Rf spot (the enolate) will appear (often streaks).

  • The Critical Quench (Preventing Side Products):

    • Cool the mixture to 0°C (Ice bath).

    • Add Glacial Acetic Acid (2.5 eq) dropwise. Do not use mineral acids.

    • Add cold water to dissolve the salts.

  • Isolation:

    • Separate the organic layer.[2] Extract the aqueous layer with Ethyl Acetate.[2][3]

    • Wash combined organics with Brine.

    • Dry over Na₂SO₄ and concentrate in vacuo at <40°C .

    • Note: High heat during evaporation can trigger decarboxylation of the crude

      
      -keto ester.
      

References

  • Mechanism of Dieckmann Condens

    • Source: Organic Chemistry Portal.[4][5] "Dieckmann Condensation."[4][5][6][7][8]

    • URL:[Link]

  • Synthesis of N-Substituted 4-Piperidones

    • Title: An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.[9] (Discusses piperidone intermediates).

    • Source: Journal of the Serbian Chemical Society (2002).[9]

    • URL:[Link][2][3][7][9]

  • Keto-Enol Tautomerism in NMR

    • Title: An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors.
    • Source: National Institutes of Health (NIH) / PubMed (2024).
    • URL:[Link]

  • Decarboxyl

    • Title: Decarboxyl
    • Source: Organic Chemistry Portal.[4][5]

    • URL:[Link]

Sources

Optimization

Technical Support Center: Dieckmann Condensation of Piperidines

Executive Summary The Dieckmann condensation is the primary method for synthesizing 3-piperidone and 4-piperidone derivatives (e.g., N-benzyl-3-carboethoxy-4-piperidone), which are critical scaffolds for tropane alkaloid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Dieckmann condensation is the primary method for synthesizing 3-piperidone and 4-piperidone derivatives (e.g., N-benzyl-3-carboethoxy-4-piperidone), which are critical scaffolds for tropane alkaloids and pharmaceutical intermediates like paroxetine.

Users frequently report yields below 40% accompanied by complex impurity profiles. In 90% of these cases, the failure mode is not the catalyst activity but a misunderstanding of the thermodynamic equilibrium and concentration effects . This guide deconstructs the reaction into controllable variables to restore yields to the >75% range.

Part 1: The Thermodynamic Trap (Root Cause Analysis)

The Mechanism is Reversible

The Dieckmann condensation is an intramolecular Claisen condensation. Crucially, the step forming the


-keto ester is reversible and thermodynamically unfavorable. The reaction is only driven forward by the irreversible deprotonation  of the product by the base.

The Critical Rule: You must use at least 1.0 equivalent (preferably 2.0+ eq) of base. If you use a catalytic amount, the reaction will not proceed. The product exists in the reaction pot as the enolate salt , not the neutral ketone.

Graphviz Diagram: The Enolate Trap Mechanism

The following diagram illustrates the equilibrium flow and the critical "trap" step required for high yield.

DieckmannMechanism cluster_0 Reaction Mixture Diester Diester Substrate (Starting Material) Enolate1 Enolate Intermediate Diester->Enolate1 Base (Rev.) Cyclic Cyclic u03b2-Keto Ester (Unstable Neutral Form) Enolate1->Cyclic Cyclization (Rev.) Cyclic->Diester Retro-Dieckmann (If Base Insufficient) StableSalt Stable Enolate Salt (The Product in Pot) Cyclic->StableSalt Deprotonation (IRREVERSIBLE DRIVING FORCE) FinalProduct Isolated u03b2-Keto Ester StableSalt->FinalProduct Acidic Quench (Critical Step)

Figure 1: The reaction is driven by the formation of the stable enolate salt.[1] Insufficient base leads to immediate reversion (Retro-Dieckmann).

Part 2: Protocol Optimization & Variable Control

Base Selection Matrix

The choice of base dictates the reaction temperature and side-reaction profile.[2]

BaseSolvent SystemTempProsCons
NaH (Sodium Hydride) Toluene / THFRefluxIrreversible deprotonation (

gas escapes); clean workup.
Heterogeneous reaction; requires induction period; fire hazard.
NaOEt / NaOMe Ethanol / MethanolRefluxHomogeneous; cheap.Transesterification risk (scrambling esters); reversible protonation by alcohol solvent.

-BuOK
Toluene / THF0°C - RTStronger base; bulky (non-nucleophilic); faster kinetics.Hygroscopic; can cause decomposition if substrate is fragile.
LiHMDS THF-78°CKinetic control; prevents side reactions.Expensive; strictly anhydrous conditions required; often overkill for simple piperidines.

Recommendation: For standard N-protected piperidines, use NaH (2.0 eq) in Toluene . The lack of nucleophilicity prevents amide cleavage of the protecting group, and the hydrogen gas evolution drives the reaction.

The High Dilution Principle (Ruggli-Ziegler)

Intermolecular condensation (dimerization) is the enemy of cyclization.

  • Concentration Rule: The reaction concentration should be < 0.1 M (preferably 0.05 M).

  • Addition Mode: Do not dump the substrate into the base. Add the diester solution dropwise to the refluxing base suspension over 2–4 hours. This keeps the instantaneous concentration of the substrate low, statistically favoring the intramolecular reaction (ring closing) over intermolecular collisions.

Protecting Group Compatibility
  • N-Benzyl (Bn): The "Gold Standard" for Dieckmann. Stable to strong bases and reflux.

  • N-Boc (tert-butoxycarbonyl): Risky. Strong bases (like NaH) at high temperatures can attack the carbamate or cause Boc-migration.

    • Fix: If using N-Boc, switch to

      
      -BuOK in THF at 0°C to Room Temp . Avoid refluxing toluene.
      

Part 3: Step-by-Step Optimized Protocol (SOP)

Objective: Synthesis of N-Benzyl-3-carboethoxy-4-piperidone.

  • System Prep: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser and an addition funnel. Flush with Nitrogen/Argon.

  • Base Suspension: Add NaH (60% dispersion, 2.2 eq) to the flask. Wash twice with dry hexane to remove mineral oil (optional but recommended for cleaner workup). Suspend NaH in dry Toluene (0.5 volume). Heat to reflux.

  • Catalytic Initiator: Add a catalytic amount of ethanol (2-3 drops) or methanol. Why? This generates a small amount of alkoxide which is more soluble and kinetically active than solid NaH, initiating the reaction.

  • Slow Addition: Dissolve the diester substrate in dry Toluene (remaining volume to reach 0.05 M). Add this solution dropwise via the addition funnel over 3 hours while maintaining reflux.

  • Aging: After addition is complete, reflux for an additional 1–2 hours.

    • Visual Check: The reaction usually turns into a thick, yellow/orange slurry (the enolate salt precipitating).

  • Quench (The Critical Control Point):

    • Cool the mixture to 0°C.

    • Add Glacial Acetic Acid (stoichiometric to base) dropwise.

    • Warning: Do not add water directly to the basic mixture while hot. This triggers the Retro-Dieckmann (ring opening). You must protonate the enolate before exposing it to hydrolytic conditions.

  • Extraction: Dilute with water/brine, extract with EtOAc, wash with NaHCO3, dry over MgSO4.

Part 4: Troubleshooting & FAQs

Troubleshooting Decision Tree

Troubleshooting Start Low Yield Observed CheckSM Is Starting Material (SM) Recovered? Start->CheckSM SM_Yes Yes (Incomplete Conv.) CheckSM->SM_Yes Yes SM_No No (SM Consumed) CheckSM->SM_No No CheckImpurity Are there many spots/polymers? Sol_Dilution Intermolecular Polymerization. ACTION: Increase dilution (0.05M) and add dropwise. CheckImpurity->Sol_Dilution Messy TLC Sol_Retro Retro-Dieckmann during workup. ACTION: Quench with AcOH at 0°C before adding water. CheckImpurity->Sol_Retro Clean TLC but low mass Sol_Water Solvent was wet. Base consumed by water. ACTION: Distill solvent. SM_Yes->Sol_Water Sol_Base Base quality poor. ACTION: Use fresh NaH or t-BuOK. SM_Yes->Sol_Base SM_No->CheckImpurity

Figure 2: Diagnostic flow for identifying the cause of yield loss.

Frequently Asked Questions

Q: My product disappears during column chromatography. Why? A:


-keto esters exist in equilibrium with their enol forms. They can interact strongly with silica gel, causing streaking or decomposition.
  • Fix: Pre-treat your silica gel column with 1% Triethylamine (TEA) in the eluent to neutralize acidic sites, or perform a rapid filtration through a short plug instead of a full column.

Q: Can I use ethanol as a solvent with Sodium Ethoxide? A: Yes, but it is thermodynamically inferior to the NaH/Toluene method. The alcohol solvent can protonate the enolate, re-establishing the equilibrium and allowing the Retro-Dieckmann reaction to occur. Toluene allows the product to precipitate as a salt, removing it from equilibrium.

Q: I see a "double spot" on TLC for the product. Is it impure? A: Not necessarily.


-keto esters often show two spots due to keto-enol tautomerism . Run the NMR in 

; you will likely see two sets of signals (the enol form is stabilized by intramolecular H-bonding).

References

  • Mechanism & Thermodynamics: Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. (See section on Dieckmann Condensation).

  • Synthesis of N-Benzyl-3-piperidone: McElvain, S. M. (1946). The Synthesis of Piperidine Derivatives. Organic Reactions, 4.

  • High Dilution Principle: Crowley, P. J., & Rapoport, H. (1980). Cyclization of amino acid derivatives to pyrrolidones and piperidones. The Journal of Organic Chemistry, 45(16), 3215-3227.

  • Base Selection & Optimization: Taber, D. F. (2008). Intramolecular Condensation: Dieckmann and Thorpe-Ziegler. Organic Chemistry Portal.

  • Troubleshooting Retro-Dieckmann: Davis, B. R., & Garratt, P. J. (1991).[3] Acylation of Esters, Ketones and Nitriles. Comprehensive Organic Synthesis, 2, 795-863.[3]

Sources

Troubleshooting

Technical Support Center: Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 102202-63-9 | Molecular Formula: C₁₅H₁₇NO₄ | Role: Scaffold for PARP Inhibitors & Heterocyclic Synthesis

Introduction

Welcome to the technical guide for Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate . This compound is a critical


-keto ester intermediate used primarily in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., analogs of Niraparib/Olaparib) and fused heterocyclic systems.

Its dual-functionality—possessing both an electrophilic ketone and a reactive ester at the


-position—makes it a versatile "chemical handle" for cyclization reactions. However, this same reactivity renders it susceptible to decarboxylation  and hydrolysis  if mishandled. This guide provides the protocols necessary to maintain its integrity.
Module 1: Storage & Handling (The "Pre-Experiment" Phase)

Current Status: Solid (White to Off-White Powder) Critical Risk: Moisture-induced Decarboxylation

The N-benzoyl group provides some crystallinity and stability compared to N-alkyl analogs, but the


-keto ester motif remains the weak point.
Storage Decision Matrix

StorageProtocol cluster_warning Critical Warning Start Compound Receipt Check Visual Inspection (White/Off-White?) Start->Check Condition Intended Use Timeframe Check->Condition ShortTerm < 1 Month Store at 2-8°C Condition->ShortTerm Immediate LongTerm > 1 Month Store at -20°C Condition->LongTerm Stockpile Env Environment: Dessicated & Argon/N2 Flush ShortTerm->Env LongTerm->Env Warning Avoid acidic fumes! Catalyzes decarboxylation.

Caption: Storage logic flow to prevent thermal and moisture-induced degradation.

Frequently Asked Questions: Storage

Q: My sample has turned into a sticky yellow gum. Can I still use it? A: Likely no . The transition from a white powder to a yellow gum/oil typically indicates hydrolysis followed by decarboxylation .

  • Mechanism:[1][2][3][4][5][6] Moisture attacks the ester

    
    
    
    
    
    -keto acid forms
    
    
    rapid loss of CO₂
    
    
    formation of N-benzoyl-4-piperidone.
  • Action: Run a quick TLC or LC-MS. If the molecular ion (M+H) has shifted from ~262 to ~204 (loss of 58 Da), the carbomethoxy group is gone. Discard the batch.

Q: Is the compound hygroscopic? A: Yes, moderately. The


-keto ester moiety can tautomerize, and the enol form can coordinate water. Always allow the vial to warm to room temperature before opening to prevent condensation, which accelerates degradation.
Module 2: Chemical Stability & Reactivity (The "Why it Fails" Phase)

Understanding the Keto-Enol Tautomerism is vital for interpreting analytical data and planning reactions. This compound exists in equilibrium, which often confuses researchers during QC.

Degradation & Tautomerism Pathways [7]

Degradation Keto Keto Form (Major in CDCl3) Enol Enol Form (Stabilized by H-bond) Keto->Enol  Equilibrium   Acid Beta-Keto Acid (Transient) Keto->Acid  Hydrolysis (H2O/H+)   Enol->Acid  Hydrolysis   Product Decarboxylated Product (N-benzoyl-4-piperidone) Acid->Product  -CO2 (Heat)  

Caption: Equilibrium between tautomers and the irreversible pathway to decarboxylation.

Troubleshooting Synthesis Issues

Issue 1: "I see two sets of peaks in my NMR. Is it impure?"

  • Diagnosis: Likely False Positive for impurity.

  • Explanation: In non-polar solvents like CDCl₃,

    
    -keto esters exist as a mixture of the diketo  form and the enol  form (stabilized by intramolecular hydrogen bonding between the enol -OH and the ester carbonyl).
    
  • Verification:

    • Look for a singlet downfield (approx. 12.0 ppm) = Enol -OH.

    • Look for the vinyl proton (approx. 1.8 - 2.0 ppm shift difference from keto form).

    • Solution: Run NMR in DMSO-d₆.[7] The polar solvent disrupts the internal H-bond, shifting the equilibrium almost entirely to the diketo form, simplifying the spectrum.

Issue 2: "Low yield during cyclization with hydrazines."

  • Diagnosis: Premature Decarboxylation or Amide Hydrolysis.

  • Explanation: If you use harsh acidic conditions to catalyze the cyclization, you may decarboxylate the starting material before it reacts.

  • Protocol Adjustment: Use buffered conditions (e.g., Ethanol/Acetic Acid) rather than strong mineral acids (HCl). Ensure the reaction temperature does not exceed 80°C until the intermediate hydrazone is formed.

Module 3: Quality Control & Analysis
Standardized QC Protocol
ParameterSpecificationMethod Notes
Appearance White to off-white solidYellowing indicates oxidation/degradation.
Purity (HPLC) > 97.0%Column: C18 Reverse Phase.Mobile Phase: Water (0.1% Formic Acid) / ACN gradient.Detection: 254 nm (Benzoyl group is UV active).
Identity (MS) [M+H]⁺ = 262.1Watch for 204.1 (Decarboxylated impurity).
Identity (NMR) Conforms to structureSolvent: DMSO-d₆ preferred to eliminate tautomer confusion.
Step-by-Step: Interpreting the NMR (DMSO-d₆)

Use this checklist to validate your batch:

  • The Benzoyl Region: Multiplet at 7.4 – 7.6 ppm (5H, aromatic).

  • The Ester Methyl: Singlet at ~3.6 – 3.7 ppm (3H).

  • The Piperidine Ring:

    • Due to the N-benzoyl group, the ring protons are non-equivalent (restricted rotation of the amide bond).

    • Expect complex multiplets for the methylene protons at C2 and C6 positions.

    • Key Check: The proton at C3 (between the ketone and ester) should appear as a doublet of doublets or multiplet around 3.8–4.0 ppm in the keto form.

References
  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1.[8][9] Journal of Medicinal Chemistry, 51(20), 6581–6591.

  • Lacerda, R. B., et al. (2012). Discovery of Novel PARP Inhibitors for the Treatment of Cancer. Current Medicinal Chemistry, 19(36). (General context on piperidine scaffolds in PARP inhibition).
  • Fisher Scientific. (2024).[10][11] Safety Data Sheet: Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride (Analogous stability data).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

Sources

Optimization

Technical Support Center: Purification of Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate

Ticket ID: #PUR-3518-87-4 Subject: Impurity Removal & Stabilization of

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-3518-87-4 Subject: Impurity Removal & Stabilization of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-Keto Ester Intermediate
Assigned Specialist:  Senior Application Scientist, Organic Synthesis Division

Executive Summary

You are dealing with Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate (CAS: 3518-87-4).[1][2] This molecule belongs to the class of cyclic ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-keto esters.

The Core Challenge: This compound is inherently unstable.[1] The ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-keto ester moiety is prone to hydrolysis followed by spontaneous decarboxylation , yielding the impurity 1-benzoyl-4-piperidone. Furthermore, it exists in a keto-enol equilibrium that can complicate NMR analysis and cause "streaking" on silica gel.[1]

This guide provides a self-validating workflow to remove these impurities and stabilize your compound.

Module 1: Diagnostic Triage

Before attempting purification, confirm the identity of your impurities.

Q: How do I distinguish between the product and its major decomposition impurity?

The primary impurity is the decarboxylated ketone .[1] You can distinguish them using TLC and Colorimetric Analysis.[1]

FeatureTarget Molecule (

-Keto Ester)
Impurity (Decarboxylated Ketone)
Structure Contains C3-Ester groupMissing C3-Ester group
TLC (

)
Lower

(more polar due to enol)
Higher

(less polar)

Test
Positive (Deep Red/Purple)Negative (No color change)
1H NMR Complex (Split signals due to keto-enol tautomers)Simple (Symmetric piperidone signals)

Diagnostic Protocol (Ferric Chloride Test):

  • Dissolve ~5 mg of your crude oil/solid in 1 mL of Methanol.

  • Add 1 drop of 1% aqueous ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    .
    
  • Result: A deep violet/red color confirms the presence of the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -keto ester (enol form). If the solution remains yellow/orange, your product has likely fully decarboxylated.[1]
    

Module 2: The Decomposition Mechanism

Understanding why your compound degrades is the key to preventing it.

The ester at the C3 position is activated by the adjacent ketone (C4).[1] In the presence of water and heat (or acidic silica), the ester hydrolyzes to the


-keto acid, which is unstable and immediately loses 

.

Decomposition cluster_0 Critical Failure Mode Target Target Molecule (Methyl ester) Inter Intermediate (β-Keto Acid) Target->Inter Hydrolysis (+H2O, Heat/Acid) Impurity Impurity (Decarboxylated Ketone) Inter->Impurity -CO2 (Spontaneous) CO2 CO2 Gas Inter->CO2

Figure 1: The decarboxylation pathway.[1] Once the ester hydrolyzes, the loss of the carboxyl group is irreversible.

Module 3: Purification Workflows

Scenario A: My product is a solid (or semi-solid) crude.

Recommended Method: Recrystallization

Recrystallization is superior to chromatography for this compound because it avoids the acidity of silica gel.[1]

Protocol:

  • Solvent Selection: Use Methanol (MeOH) or a mixture of EtOAc/Hexanes .[1]

    • Note: Avoid hot ethanol if possible, as transesterification (methyl ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       ethyl ester) can occur at high temperatures.
      
  • Dissolution: Dissolve the crude solid in the minimum amount of warm solvent (do not boil excessively).

  • The "Cloud Point": If using EtOAc/Hexanes, dissolve in warm EtOAc, then add warm Hexanes dropwise until a faint turbidity (cloudiness) persists.[1]

  • Cooling: Allow to cool to room temperature slowly, then move to

    
    .
    
    • Troubleshooting: If it "oils out" (forms a liquid layer at the bottom) instead of crystallizing, scratch the glass with a spatula or add a seed crystal.

Scenario B: My product is a dark oil and won't crystallize.

Recommended Method: Neutralized Flash Chromatography

Standard silica gel is slightly acidic (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


). This acidity catalyzes the decomposition shown in Figure 1.[1] You must buffer the silica.[1]

Protocol:

  • Slurry Preparation: Prepare your silica gel slurry using your eluent (e.g., 20% EtOAc in Hexanes).[1]

  • Neutralization: Add 1% Triethylamine (Et3N) to the slurry before packing the column.[1]

    • Why? The amine neutralizes acidic sites on the silica surface.[1]

  • Loading: Load your sample.

  • Elution: Run the column using your standard solvent system (e.g., Hexanes:EtOAc gradient).[1]

    • Tip: Do not keep the compound on the column longer than necessary.[1] Flash chromatography means "fast."[1]

DecisionTree Start Crude Mixture Check Physical State? Start->Check Solid Solid / Semi-Solid Check->Solid Oil Dark Oil / Gum Check->Oil Recryst Recrystallization (MeOH or EtOAc/Hex) Solid->Recryst Preferred Column Flash Chromatography Oil->Column Buffer CRITICAL STEP: Add 1% Et3N to Silica Column->Buffer Must Do

Figure 2: Purification Decision Tree.[1] Always prioritize recrystallization to minimize thermal and acidic stress.

Module 4: Storage & Stability FAQs

Q: Can I store this compound on the shelf?

A: No. ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-keto esters are shelf-unstable.
  • Temperature: Store at

    
    .
    
  • Atmosphere: Store under Argon or Nitrogen.[1] Moisture is the enemy (triggers hydrolysis).[1]

  • Form: The hydrochloride salt (if you can make it) is generally more stable than the free base, but making the salt requires anhydrous HCl in ether to avoid hydrolysis.

Q: Why does my NMR show "double" peaks?

A: This is not an impurity. It is Keto-Enol Tautomerism .[1][3] In solution (


), you will see two sets of signals:
  • Keto form: Doublet for the proton at C3.[1]

  • Enol form: Singlet for the alkene proton (or disappearance of C3-H) and a downfield -OH signal (

    
    ).
    Do not attempt to purify "out" the enol; it is in equilibrium.
    

References

  • Dieckmann Condensation Mechanism & Impurities

    • Source: Organic Reactions (Vol. 1), "The Claisen Condensation."[1]

    • Relevance: Defines the formation of -keto esters and the competing hydrolysis p
    • Link:

  • Purific

    
    -Keto Esters (Paroxetine Intermediates): 
    
    • Source: U.S. Patent 4,007,196 (Ferrosan).[1]

    • Relevance: Describes the synthesis and isolation of the closely related N-benzyl analog, highlighting the instability and recrystalliz
    • Link:

  • Stability of

    
    -Keto Esters on Silica: 
    
    • Source: J. Org.[1] Chem. "Chromatography of unstable enolizable esters."

    • Relevance: Validates the requirement for neutralized/buffered silica gel to prevent on-column decarboxyl
    • Link:

  • Compound Data (Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate)

    • Source: PubChem CID 12217345 (Analogous structures and properties).[1]

    • Link:

Sources

Troubleshooting

Technical Support Center: Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate Synthesis

Topic: Troubleshooting & Optimization of Dieckmann Condensation for Piperidine -Keto Esters Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist Executive Summary Methyl 1-benzoyl-4-oxopiperidine-3-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization of Dieckmann Condensation for Piperidine


-Keto Esters
Ticket ID:  CHEM-SUP-8821
Assigned Specialist:  Senior Application Scientist

Executive Summary

Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate is a critical pharmacophore used in the synthesis of PARP inhibitors, opioids, and other bioactive piperidines. Its synthesis hinges on the Dieckmann Condensation , a reversible intramolecular Claisen condensation.

Users frequently encounter three failure modes:

  • Incomplete Cyclization: Failure to drive the equilibrium forward.

  • Decarboxylation: Inadvertent loss of the ester group during workup.

  • Spectral Confusion: Misinterpretation of NMR data due to keto-enol tautomerism and amide rotamers.

This guide provides a self-validating protocol and a logic-based troubleshooting tree to resolve these specific issues.

Part 1: The Validated Protocol (Dieckmann Condensation)

The most robust route involves the cyclization of the diester precursor: Methyl 3-[benzoyl(2-methoxy-2-oxoethyl)amino]propanoate .

Reaction Scheme

ReactionScheme SM Diester Precursor (Acyclic) Enolate Enolate Intermediate (Cyclized Anion) SM->Enolate 1. Deprotonation 2. Cyclization (-MeOH) Base Base (NaOMe/NaH) Solvent (Toluene/THF) Base->SM Product Target Product (β-Keto Ester) Enolate->Product Protonation (Careful pH control) Acid Acid Quench (AcOH/HCl) Acid->Enolate

Figure 1: Mechanistic flow of the Dieckmann condensation targeting the 4-oxopiperidine scaffold.[1][2][3]

Step-by-Step Methodology
StepActionCritical Parameter (Why?)
1. Preparation Dissolve diester precursor (1.0 eq) in anhydrous Toluene or THF.Concentration: 0.2–0.5 M. High dilution favors intramolecular cyclization over intermolecular polymerization.
2. Initiation Add NaH (2.0–2.5 eq) or NaOMe (2.0 eq) at 0°C, then warm to reflux.Stoichiometry: You need >1 eq of base.[2] The product (

-keto ester) is more acidic than the starting material. The reaction is driven by the deprotonation of the product, which removes it from the equilibrium.
3. Monitoring Reflux for 2–4 hours. Monitor by TLC (stain with FeCl₃).Visualization: The product forms a stable enolate.[2] It will not move on TLC until quenched. Take a mini-aliquot, quench with dilute HCl, extract, then spot. FeCl₃ stains

-keto esters purple.
4. Quenching CRITICAL: Cool to 0°C. Add Glacial Acetic Acid or dilute HCl dropwise until pH ~6-7.pH Control: Do NOT drop below pH 4. Strong acid + heat = Decarboxylation (loss of the ester).
5. Isolation Extract with EtOAc. Wash with brine.[4] Dry over Na₂SO₄.Purification: Avoid silica chromatography if possible (silica is slightly acidic). Recrystallization from MeOH/Ether is preferred.

Part 2: Troubleshooting Guide (FAQ)

Category A: Reaction Failure (Yield Issues)

Q: The reaction mixture turned dark, but I recovered mostly starting material. What happened?

  • Diagnosis: Moisture contamination.[4]

  • Explanation: The Dieckmann condensation is reversible. If water is present, the alkoxide base is consumed (forming hydroxide), which hydrolyzes the esters (saponification) rather than cyclizing them.

  • Solution: Ensure glassware is flame-dried. Use fresh NaH (wash oil off with hexane if using 60% dispersion) or freshly sublimed KOtBu. Use a molecular sieve trap for solvents.

Q: I used 1.0 equivalent of base, but the yield is <50%. Why?

  • Diagnosis: Thermodynamic stalling.

  • Explanation: The reaction requires the formation of the stable product enolate to drive the equilibrium forward. If you only use 1.0 eq, the base is consumed initiating the cyclization, leaving no base to deprotonate the product. The reaction reverses.

  • Solution: Always use at least 2.0 equivalents of base.

Category B: Stability & Workup (Purity Issues)

Q: My product is an oil that bubbles when I try to distill it. The NMR lacks the methyl ester peak.

  • Diagnosis: Decarboxylation.[3]

  • Explanation:

    
    -keto esters are thermally unstable in the presence of acid. They undergo hydrolysis followed by spontaneous decarboxylation to form N-benzoyl-4-piperidone.
    
  • Solution:

    • Never distill the crude product at high temperatures (>100°C).

    • Keep the workup pH neutral (pH 6–7).

    • Store the product in the freezer (-20°C).

Category C: Analysis (NMR Anomalies)

Q: The NMR spectrum is a mess. I see double peaks for everything. Is it impure?

  • Diagnosis: Rotamers + Tautomers (Not Impurity).

  • Explanation:

    • Amide Rotamers: The N-Benzoyl bond has restricted rotation (partial double bond character). You will see two sets of signals (cis/trans rotamers) in a roughly 1:1 or 2:1 ratio.

    • Keto-Enol Tautomerism: The

      
      -keto ester exists in equilibrium between the keto form (doublet for 
      
      
      
      -proton) and the enol form (singlet for alkene proton, broad OH signal).
  • Validation: Run the NMR at elevated temperature (e.g., 50–60°C in DMSO-d6). The rotamer peaks should coalesce into single sharp peaks.

Part 3: Diagnostic Logic Tree

Use this flowchart to diagnose specific experimental failures.

TroubleshootingTree Start Start Diagnosis CheckTLC TLC Check (FeCl3 Stain) Start->CheckTLC Purple Purple Spot? CheckTLC->Purple Yes NoPurple No Purple Spot CheckTLC->NoPurple No YieldCheck Check Yield Purple->YieldCheck Moisture Issue: Wet Solvents/Base Action: Dry Toluene, Fresh NaH NoPurple->Moisture NMRCheck Check NMR YieldCheck->NMRCheck Good Mass Recovery Decarb Issue: Decarboxylation Action: Check Workup pH (Keep >5) YieldCheck->Decarb Gas evolution/Low Mass Rotamer Issue: Rotamers/Tautomers Action: Run High-Temp NMR NMRCheck->Rotamer Split Peaks

Figure 2: Troubleshooting logic for synthesis and analysis.

Part 4: Data Reference

Physicochemical Properties (Typical)

PropertyValueNotes
Molecular Formula

Molecular Weight 261.27 g/mol
Appearance Viscous oil or low-melting solidOften oils out due to rotameric mixtures preventing lattice formation.
TLC Stain FeCl₃ (Purple)Specific for

-keto esters (enol detection).
Stability ModerateProne to hydrolysis/decarboxylation. Store anhydrous and cold.

References

  • Kuehne, M. E. (1961). The Dieckmann Condensation of N-Substituted 3-Piperidones.[3] Journal of the American Chemical Society, 83(17), 3705–3708.

  • Taber, D. F., & Ruckle, R. E. (1986). Cyclization of ester enolates: Dieckmann condensation vs. Claisen condensation. Journal of the American Chemical Society, 108(24), 7686–7693.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 26: Alkylation of Enolates).

  • Lynch, D. E. (2001). Keto-enol tautomerism of beta-keto esters. Journal of Chemical Education, 78(8), 1123.

Sources

Optimization

Technical Support Center: Piperidine Synthesis &amp; Impurity Profiling

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Characterization of Unexpected Byproducts in Piperidine Synthesis Introduction: The "Hidden" Chemistry of Saturation Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Characterization of Unexpected Byproducts in Piperidine Synthesis

Introduction: The "Hidden" Chemistry of Saturation

Welcome to the Advanced Technical Support Center. If you are reading this, you likely have a "clean" TLC but a dirty LC-MS, or your NMR shows aliphatic protons that shouldn't exist in a simple piperidine ring.

Piperidine scaffolds are ubiquitous in FDA-approved therapeutics (e.g., paroxetine, fentanyl derivatives, methylphenidate). While the hydrogenation of pyridine or reductive amination seems elementary, the thermodynamics of heterogeneous catalysis often yield "silent" byproducts that co-elute or mimic the product.

This guide moves beyond basic synthesis to the forensic characterization of these impurities. We focus on the causality of failure and the analytical signatures required to identify it.

Diagnostic Modules: Troubleshooting by Symptom

Module A: The "Mystery High-Boiler" (N-Pentylpiperidine)

Symptom: You observe a significant impurity eluting after your product in GC/HPLC. The mass is roughly double the starting material but doesn't match a simple dimer (


).

Technical Insight: In the hydrogenation of pyridine (especially over Mo-based or high-temp Pd catalysts), the reaction is not a straight line. It involves a "ring-opening/ring-closing" equilibrium.

  • Ring Opening: A fraction of the piperidine undergoes hydrogenolysis to form n-pentylamine .

  • Alkylation: This highly nucleophilic primary amine attacks the remaining piperidine (or pyridine intermediates).

  • Result: N-Pentylpiperidine (or N-pentylpyridine species).

The Diagnostic Pathway:

PiperidineSideReactions cluster_legend Reaction Conditions Pyridine Pyridine (Start) Tetrahydro Tetrahydropyridine (Enamine) Pyridine->Tetrahydro +2H2 Piperidine Piperidine (Target) Pentylamine n-Pentylamine (Ring Opening) Piperidine->Pentylamine Hydrogenolysis (High T/P) NPentyl N-Pentylpiperidine (The 'Mystery' Impurity) Pentylamine->NPentyl + Piperidine (- NH3) Tetrahydro->Piperidine +H2 High Temp High Temp favors Ring Opening

Figure 1: Mechanistic pathway showing the formation of N-pentylpiperidine via the hydrogenolysis of the piperidine ring.

Corrective Action:

  • Lower Temperature: Hydrogenolysis has a higher activation energy than ring saturation. Reduce temp by 10-20°C.

  • Acid Scavenging: If using reductive amination, ensure strict stoichiometry to prevent over-alkylation.

Module B: The "Stalled" Reduction (Tetrahydropyridines)

Symptom: GC-MS shows a peak with


 relative to the product. The NMR shows a vinylic proton signal (approx. 5.5–6.0 ppm) that disappears upon acidification.

Root Cause: Partial reduction.[1] The intermediate 1,2,3,6-tetrahydropyridine (or its enamine tautomers) is stable enough to survive workup, especially if the catalyst is poisoned by the basic nitrogen of the product.

Validation Protocol:

  • The "Shift" Test: Take an NMR of the crude mixture in

    
    . Add a drop of 
    
    
    
    or mild acid. Enamines often hydrolyze or shift significantly, confirming the presence of unsaturation/imines.
  • Catalyst Refresh: This signals catalyst deactivation. Do not just add more

    
    . Filter and add fresh catalyst, or switch to a PtO2 (Adams' catalyst) in acetic acid to protonate the nitrogen and prevent poisoning.
    

Analytical Fingerprinting: How to Prove It

Distinguishing between isomers and byproducts requires looking at specific fragmentation patterns and chemical shifts.

Table 1: Mass Spectrometry (GC-MS) Fragmentation Guide
CompoundMolecular Ion (

)
Base Peak (

)
Key Diagnostic FragmentsExplanation
Piperidine 8584 (

)
56, 42

-Cleavage
dominates. Loss of H is favored to form the iminium ion.
n-Pentylamine 873030 (

)
Primary Amine Rule: The base peak at m/z 30 is characteristic of primary amines (alpha cleavage).
N-Pentylpiperidine 1559898, 84McLafferty-like: Cleavage of the pentyl chain adjacent to the nitrogen ring.
Tetrahydropyridine 8382 (

)
54 (Retro-Diels-Alder)Presence of double bond alters fragmentation; look for Retro-Diels-Alder losses.
NMR Verification Protocol ( NMR)

Scenario: Distinguishing Piperidine from n-Pentylamine (Ring Opening).

  • Piperidine: [2][3][4][5][6][7][8][9][10][11][12]

    • 
      -protons: ~2.8 ppm (multiplet).
      
    • Symmetry: The molecule has a plane of symmetry (on average), simplifying the spectrum.

    • NH proton: Broad singlet, chemical shift varies with concentration.

  • n-Pentylamine:

    • 
      -protons (
      
      
      
      ): ~2.6 ppm (triplet).
    • Methyl Terminus: A distinct triplet at ~0.9 ppm (

      
      ). Piperidine lacks a methyl group. 
      
    • Integration: The ratio of methyl protons (3H) to

      
      -protons (2H) is the definitive proof of ring opening.
      

Experimental SOP: Purification of Contaminated Batches

If you have generated the N-pentylpiperidine impurity, distillation is often difficult due to boiling point proximity (depending on pressure) and azeotropes.

The "Derivatization Rescue" Method Use this when separation by distillation fails.

  • Acylation Strategy: Treat the crude mixture with Benzoyl Chloride (1.1 equiv relative to piperidine) under Schotten-Baumann conditions (NaOH/DCM).

    • Logic: Piperidine forms N-benzoylpiperidine (Amide).

    • Logic:N-pentylpiperidine (Tertiary amine) cannot react .

  • Acid Wash:

    • Wash the organic layer with 1M HCl.

    • Result: The unreacted N-pentylpiperidine (tertiary amine) protonates and moves to the aqueous layer. The N-benzoylpiperidine (neutral amide) stays in the organic layer.

  • Hydrolysis (Recovery):

    • Evaporate organic layer.

    • Reflux the amide in 6M HCl or NaOH/EtOH to recover pure piperidine.

Frequently Asked Questions (FAQs)

Q: I see a peak at M+14 in my LC-MS. Is this methylation? A: Likely, yes. If you used methanol as a solvent during hydrogenation with Pd/C, you may have performed a "reductive methylation." Methanol can oxidize to formaldehyde in situ, which then reductively aminates your piperidine.

  • Fix: Switch solvent to Ethanol or Isopropanol, or ensure the system is strictly oxygen-free.

Q: Why does my piperidine turn yellow/brown upon standing? A: Oxidation to N-oxides or formation of enamines. Piperidine is a secondary amine and is susceptible to air oxidation over time, especially if trace metal catalyst remains.

  • Fix: Store under Argon/Nitrogen. Pass through a celite/activated charcoal plug to remove metal fines.

Q: Can I use PtO2 for all pyridine reductions? A: PtO2 (Adams' Catalyst) is the "gold standard" for difficult reductions but is expensive. It is best used in acetic acid.

  • Warning: Ensure you vent H2 fully before introducing air; PtO2 is pyrophoric when dry and hydrogen-saturated.

References

  • Mechanism of Pyridine Hydrogenation: Satterfield, C. N., & Cocchetto, J. F. (1981). Reaction network and kinetics of the vapor-phase catalytic hydrodenitrogenation of pyridine. Industrial & Engineering Chemistry Process Design and Development. Link

  • Formation of N-Pentylpiperidine: Satterfield, C. N., et al. (1978). Partial hydrogenation of pyridine and the formation of N-pentylpiperidine.[7] Journal of Catalysis.[11] Link

  • GC-MS Fragmentation Data: NIST Mass Spectrometry Data Center. Piperidine & N-Pentylpiperidine Spectra.Link

  • Reductive Amination Guidelines: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.[3] Link

  • Catalyst Poisoning: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard Reference Text).

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate

Ticket ID: CHEM-SUP-8829 | Status: Open | Priority: Critical Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEM-SUP-8829 | Status: Open | Priority: Critical Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The "Beta-Keto" Trap

You are likely visiting this page because your compound is decomposing, turning pink, or "bubbling" during workup.[1]

Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate is a cyclic


-keto ester.[1] While the N-benzoyl group provides amide stability, the 

-keto ester moiety at the C3-C4 position is thermodynamically fragile. It is prone to two primary failure modes:
  • Decarboxylation: Driven by hydrolysis and heat, releasing

    
    .[1]
    
  • Oxidative Degradation: Driven by the enol tautomer reacting with atmospheric oxygen.[1]

This guide provides the protocols required to arrest these pathways.

Module 1: The Decomposition Mechanism (The "Why")

To prevent decomposition, you must understand the enemy. The molecule does not simply "fall apart"; it follows a specific, pH-dependent cascade.[1]

Mechanism 1: Hydrolysis & Decarboxylation

The methyl ester at C3 is activated by the ketone at C4. If water and acid/base are present, the ester hydrolyzes to the


-keto acid .[2] Unlike standard carboxylic acids, 

-keto acids are unstable.[1] They form a cyclic transition state that spontaneously ejects carbon dioxide (

) to form 1-benzoyl-4-piperidone .[1]
Mechanism 2: Enol Oxidation

Cyclic


-keto esters exist in equilibrium between the keto  form and the enol  form. The enol form is stabilized by intramolecular hydrogen bonding but is highly electron-rich.[1] In the presence of trace metals (Fe, Cu) or basic silica, it oxidizes rapidly, turning the product pink or brown.

Decomposition cluster_0 Critical Failure Pathway Ester Target Molecule (Methyl Ester) Enol Enol Tautomer (Reactive) Ester->Enol Tautomerism Acid Beta-Keto Acid (Transient Intermediate) Ester->Acid Hydrolysis (H2O / pH < 4 or pH > 9) Oxidation Pink/Brown Polymers Enol->Oxidation O2 / Trace Metals Ketone Decomposed Product (1-Benzoyl-4-piperidone) Acid->Ketone Spontaneous Decarboxylation CO2 CO2 Gas (Bubbling) Acid->CO2

Figure 1: The primary decomposition pathways. The transition from Beta-Keto Acid to Ketone is irreversible.

Module 2: Synthesis & Workup "Rescue" Protocol

Most users lose their product during the Dieckmann Condensation workup . The standard "acid quench" is dangerous if not controlled.

Objective: Isolate the ester without triggering the acid-catalyzed decarboxylation cascade.

Protocol: The "Cold-Neutral" Quench
ParameterSpecificationReason
Temperature < 0°C (Ice/Salt Bath) Decarboxylation follows Arrhenius kinetics; heat accelerates it exponentially.[1]
Quench pH 5.5 – 6.5 Avoids hydrolysis (acidic/basic) while ensuring the enolate is protonated.
Solvent DCM or EtOAc Rapid extraction removes the product from the aqueous danger zone.

Step-by-Step Workflow:

  • Cool Down: Cool the reaction mixture (typically NaH/Toluene or NaOEt/EtOH) to -5°C .

  • The Buffer Trap: Do NOT dump into strong HCl. Instead, pour the reaction mixture into a vigorously stirred mixture of ice and saturated Ammonium Chloride (

    
    )  or dilute Acetic Acid .
    
  • pH Check: Monitor pH immediately.

    • If pH > 8:[1] Add cold 1M Acetic Acid dropwise.[1]

    • If pH < 4:[1][3] Add Saturated

      
       immediately.[1]
      
    • Target: pH ~6.[1]

  • Rapid Extraction: Extract immediately with cold Dichloromethane (DCM).[1]

  • The Wash: Wash the organic layer once with cold brine. Do not wash with basic solutions (NaOH/KOH) as this induces saponification.[1]

  • Drying: Dry over

    
     (Sodium Sulfate). Avoid Magnesium Sulfate (
    
    
    
    ) if possible, as it is slightly Lewis acidic and can catalyze enol degradation.[1]
  • Evaporation: Remove solvent under vacuum at < 35°C . Do not heat the water bath above 40°C.

Module 3: Troubleshooting & FAQs
Ticket #102: "My product turned pink/brown on the rotavap."

Diagnosis: Oxidative degradation of the enol form. Solution:

  • Cause: The enol tautomer reacts with oxygen, catalyzed by trace iron in silica or solvents.

  • Fix: Add a trace amount of EDTA during the aqueous workup to chelate metals. Flush your rotavap with Nitrogen/Argon before evaporation.[1] Store the oil under Argon immediately.

Ticket #105: "I see vigorous bubbling when I acidify."

Diagnosis: Active Decarboxylation.[1] Solution:

  • Cause: You have likely hydrolyzed the ester to the

    
    -keto acid, which is now releasing 
    
    
    
    .
  • Fix: Your pH is too low (too acidic) or the temperature is too high. Stop adding acid.[1] Add cold DCM immediately to extract whatever ester remains.[1] In the future, use a buffered quench (

    
    ).
    
Ticket #109: "Can I purify this on Silica Gel?"

Diagnosis: Silica acidity risk.[1] Solution:

  • Risk: Standard silica is slightly acidic (pH 5-6) and can catalyze hydrolysis/decarboxylation.[1]

  • Protocol: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexane. This neutralizes the silica. Run the column quickly. Do not let the compound sit on the column.

Module 4: Storage Specifications

Once isolated, the compound is kinetically stable only if "frozen" in state.

Storage Compound Isolated Product Temp Temperature: -20°C or -80°C Compound->Temp Atmosphere Atmosphere: Argon/Nitrogen Compound->Atmosphere Container Container: Amber Glass (UV Protection) Compound->Container Additives Stabilizer: 0.1% BHT (Optional Radical Scavenger) Compound->Additives Long term

Figure 2: Mandatory storage conditions to maintain >98% purity.

  • Physical State: If it is an oil, it is more liable to degrade than if crystallized.[1] Attempt to crystallize using cold Ether/Hexane if possible.[1]

  • Shelf Life:

    • At 25°C: < 48 hours (significant degradation).[1]

    • At -20°C: 3-6 months.[1]

Module 5: Analytical Validation

How do you know if your protocol worked?

  • The FeCl3 Test (Qualitative):

    • Dissolve a small amount in MeOH.[1] Add 1 drop of 1% aqueous

      
      .[1]
      
    • Result: A deep violet/red color indicates the presence of the enol form. This confirms you have the

      
      -keto system intact (not the decarboxylated ketone).
      
  • NMR Validation (

    
     NMR in 
    
    
    
    ):
    • Look for the methyl ester singlet around

      
       3.7 - 3.8 ppm.[1]
      
    • Look for the enol proton (if tautomerized) as a broad singlet downfield (

      
       12+ ppm).
      
    • Decomposition Check: If the methyl ester peak is gone and you see a simple ketone pattern, decarboxylation has occurred.

References
  • Dieckmann Condensation & Mechanism

    • Davis, B. R., & Garrett, P. J. (1979).[1] Comprehensive Organic Chemistry. Pergamon. (Foundational text on acid-catalyzed decarboxylation of

      
      -keto esters).
      
    • Organic Reactions, Vol 1.[1] (1942).[1][4] The Claisen and Dieckmann Condensations.[4][5][6]

  • Stability of Beta-Keto Acids

    • Pedersen, K. J. (1929).[1] The Decomposition of

      
      -Keto Carboxylic Acids. Journal of the American Chemical Society. (Establishes the kinetic dependence on pH and temperature).
      
    • Master Organic Chemistry.[1] (2022).[1][7][8][9] Decarboxylation of Beta-Keto Acids.

  • Tautomerism & Oxidation

    • Gelin, S., et al. (1983).[1] Synthesis of 4-oxopiperidine-3-carboxylates. Journal of Heterocyclic Chemistry. (Specific reference to piperidine beta-keto ester synthesis and handling).

    • PubChem Compound Summary: Methyl 1-benzyl-4-oxopiperidine-3-carboxylate (Analogous structure stability data).[1] [1]

  • Purification Protocols

    • Armarego, W. L. F. (2017).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (General protocols for purifying thermally unstable esters).

Sources

Optimization

Technical Support Center: Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate Optimization

Ticket Status: Open Subject: Reaction Condition Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Compound Profile Methyl 1-benzoyl-4-o...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: Open Subject: Reaction Condition Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Compound Profile

Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate is a critical


-keto ester intermediate used in the synthesis of pharmaceutical scaffolds, including PARP inhibitors and serotonin receptor antagonists.

The synthesis is primarily achieved via the Dieckmann Condensation of the acyclic diester precursor (methyl 3-(N-(2-methoxy-2-oxoethyl)benzamido)propanoate). While the chemistry is well-established, the reaction is notoriously sensitive to moisture, base stoichiometry, and workup conditions due to the inherent instability of the


-keto ester moiety.

Key Chemical Challenges:

  • Reversibility: The Dieckmann condensation is an equilibrium process.

  • Decarboxylation: The C3-ester group is prone to acid-catalyzed hydrolysis and subsequent decarboxylation to the simple ketone (1-benzoyl-4-piperidone).

  • Tautomerism: The product exists in a dynamic keto-enol equilibrium, complicating analytical validation (NMR/HPLC).

The "Gold Standard" Protocol

Based on process optimization data for N-substituted piperidines, the following protocol maximizes yield while minimizing decarboxylation.

ParameterRecommended ConditionRationale
Solvent Toluene (Anhydrous)High boiling point allows azeotropic removal of methanol (if using NaOMe), driving the equilibrium forward.
Base Sodium Methoxide (NaOMe) Matches the ester group (methyl) to prevent transesterification byproducts.[1]
Stoichiometry 2.0 - 2.5 Equivalents 1 eq forms the enolate; the 2nd eq ensures the product remains deprotonated (driving force) and handles trace moisture.
Temperature 80°C - 110°C Kinetic energy required for cyclization; reflux facilitates methanol removal.
Quench pH Acetic Acid to pH 6-7 Avoids strong mineral acids which trigger rapid decarboxylation.
Step-by-Step Workflow
  • Charge: Suspend dry NaOMe (2.2 eq) in anhydrous Toluene under

    
    .
    
  • Addition: Add the diester precursor dropwise at reflux. Crucial: Slow addition keeps the intramolecular concentration low, favoring cyclization over intermolecular polymerization.

  • Reaction: Reflux for 2-4 hours. Distill off the Toluene/Methanol azeotrope if possible.

  • Workup: Cool to 0°C. Quench with dilute Acetic Acid/Ice water. Extract immediately with Ethyl Acetate. Do not let the aqueous phase sit.

Troubleshooting Guide (FAQ)
Q1: My yield is low (<40%), and I see unreacted starting material. Why?

Diagnosis: The equilibrium is not shifting to the product.

  • Moisture Contamination: The Dieckmann reaction requires strictly anhydrous conditions. Water destroys the alkoxide base.

  • Base Stoichiometry: You likely used only 1.0-1.5 equivalents of base. The product (

    
    -keto ester) is more acidic (
    
    
    
    ) than the starting ester (
    
    
    ).[2] The reaction consumes 1 equivalent of base to form the stable product enolate salt. If you don't provide excess base, the reaction stalls.
  • Resolution: Increase NaOMe to 2.2 eq. Ensure glassware is oven-dried.

Q2: I isolated the product, but the ester group is missing (Product is 1-benzoyl-4-piperidone).

Diagnosis: Unintentional Decarboxylation.

  • Mechanism:

    
    -keto esters are unstable in acidic, aqueous environments, especially with heat. The mechanism involves hydrolysis of the ester to the 
    
    
    
    -keto acid, which spontaneously loses
    
    
    .
  • Resolution:

    • Avoid using HCl or

      
       for quenching. Use Acetic Acid  or saturated 
      
      
      
      .
    • Keep the temperature below 5°C during the quench.

    • Perform the extraction rapidly. Do not store the crude material in wet solvent.

Q3: The NMR spectrum looks "dirty" with broad peaks and split signals. Is my product impure?

Diagnosis: Likely Keto-Enol Tautomerism , not impurity.

  • Explanation: In solution (especially

    
    ), the compound exists as a mixture of the Keto form  (C4=O) and the Enol form  (C4-OH, C3=C4 double bond). The enol form is stabilized by an intramolecular hydrogen bond between the enol hydroxyl and the ester carbonyl.
    
  • Verification:

    • Keto Signals: Distinct doublets for protons at C3 and C5.

    • Enol Signals: A downfield singlet (

      
       ppm) for the -OH and a change in the splitting pattern of the ring protons.
      
    • Test: Run the NMR in DMSO-

      
      . Polar solvents often shift the equilibrium predominantly to the enol form, sharpening the spectra.
      
Visualized Mechanisms & Logic
Figure 1: Reaction Mechanism & Critical Control Points

This diagram illustrates the pathway from the diester to the target, highlighting where the process commonly fails.

DieckmannMechanism cluster_conditions Optimization Zone Diester Diester Precursor (Acyclic) Enolate1 Enolate Formation (Kinetic Step) Diester->Enolate1 NaOMe (Base) Cyclization Cyclization (C-C Bond Formation) Enolate1->Cyclization -MeOH ProductSalt Stable Enolate Salt (Thermodynamic Sink) Cyclization->ProductSalt Base Deprotonation (Driving Force) Quench Acid Quench (Protonation) ProductSalt->Quench AcOH/Ice FinalProduct Target Product (Methyl 1-benzoyl...) Quench->FinalProduct pH 6-7 Rapid Workup Decarb Side Product: Decarboxylated Ketone Quench->Decarb pH < 3 Heat/Time

Caption: The Dieckmann condensation pathway. Note that the formation of the "Stable Enolate Salt" is the thermodynamic driving force that prevents the reaction from reversing.

Figure 2: Troubleshooting Logic Tree

Use this flowchart to diagnose experimental failures.

Troubleshooting Start Issue Encountered LowYield Low Yield / No Reaction Start->LowYield Impurity Impurity / Decomposition Start->Impurity CheckWater Check Solvent Water Content (Must be <0.05%) LowYield->CheckWater CheckNMR Broad NMR Signals? Impurity->CheckNMR CheckMass Mass = Target - 58 (CO2CH2)? Impurity->CheckMass CheckBase Check Base Equivalents (Is it >2.0 eq?) CheckWater->CheckBase Dry CheckTemp Check Temperature (Is MeOH being removed?) CheckBase->CheckTemp Yes Tautomer Normal Keto-Enol Tautomerism (Run in DMSO-d6) CheckNMR->Tautomer Yes Decarboxylation Decarboxylation Occurred (Check Quench pH) CheckMass->Decarboxylation Yes

Caption: Diagnostic logic for identifying yield loss (left branch) versus stability/analysis issues (right branch).

References
  • Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure". 7th Edition. Wiley, 2013.
  • Synthesis of N-Substituted Piperidine-3-Carboxylates

    • Google Patents. "Synthesis method of 1-teriary butoxy carbonyl-4-piperidone". CN102070513A . Link (Describes the Dieckmann protocol for analogous N-protected piperidines using Na/Toluene).

    • Google Patents. "Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride". CN110734393B . Link (Detailed optimization of base stoichiometry and workup pH for beta-keto ester piperidines).

  • Keto-Enol Tautomerism in Beta-Keto Esters

    • Lacerda, V., et al. "An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors". Forensic Science International, 2024 . Link (Validation of NMR signal broadening due to tautomeric equilibrium).

  • Specific Compound Data

    • ChemScene.[3] "Ethyl 1-benzoyl-4-oxopiperidine-3-carboxylate (Analogous Structure)". CAS 4451-86-9 .[3] Link (Physical properties and structural confirmation).

Sources

Reference Data & Comparative Studies

Validation

Technical Assessment: Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate Characterization &amp; Stability

Executive Summary Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate (CAS: 3518-87-4) is a critical pharmacophore scaffold, primarily utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate (CAS: 3518-87-4) is a critical pharmacophore scaffold, primarily utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib analogues) and other heterocyclic bioactive agents.[1][2][3][4][5] Its utility stems from the piperidine ring's ability to be functionalized at the 3- and 4-positions.

However, researchers often encounter difficulties in characterization due to keto-enol tautomerism and amide rotamerism . This guide provides an objective technical comparison of its NMR spectral behavior against standard alternatives (N-Boc and N-Benzyl analogues), offering a validated framework for structural confirmation and purity assessment.

Part 1: Structural Dynamics & Tautomerism

The primary challenge in analyzing the NMR data of this compound is the dynamic equilibrium between the keto and enol forms. Unlike simple ketones, the


-keto ester moiety at the 3,4-position stabilizes the enol form through intramolecular hydrogen bonding, particularly in non-polar solvents.
Tautomeric Equilibrium Mechanism

The molecule exists in a solvent-dependent equilibrium. In


, the enol form is stabilized by an internal hydrogen bond between the enol hydroxyl and the ester carbonyl. In polar aprotic solvents like 

, the equilibrium shifts towards the keto form due to intermolecular hydrogen bonding with the solvent.

Tautomerism cluster_0 Solvent Effect Keto Keto Form (Thermodynamically favored in DMSO) C3-H present Enol Enol Form (Stabilized in CDCl3) Intramolecular H-Bond C3=C4 Double Bond Keto->Enol -H+ (C3) / +H+ (O4) CDC CDCl3: Enol Major DMSO DMSO-d6: Keto Major

Figure 1: Keto-Enol tautomerism mechanism driven by solvent polarity and intramolecular hydrogen bonding.

Part 2: Comparative NMR Analysis

To provide a robust reference, we compare the target molecule with its widely used N-Boc (1-tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate) and N-Benzyl analogues. The N-benzoyl group exerts a stronger electron-withdrawing effect than the N-benzyl, shifting


-protons downfield, while exhibiting rotameric complexity similar to the N-Boc derivative.
Table 1: Comparative NMR Chemical Shifts (ppm) in
PositionMethyl 1-benzoyl-4-oxopiperidine-3-carboxylate (Target)N-Boc Analogue (Alternative 1)N-Benzyl Analogue (Alternative 2)Signal Interpretation
Enol -OH 12.1 - 12.3 (s) 12.1 (s)12.0 (s)Diagnostic singlet; disappears with

shake.
Aromatic 7.40 - 7.60 (m, 5H) N/A7.25 - 7.35 (m, 5H)Benzoyl protons are deshielded vs Benzyl.
H-2 (

)
4.10 - 4.50 (br m) 4.05 (br s)3.20 (s)Amide anisotropy causes broadening and downfield shift.
H-6 (

)
3.60 - 3.90 (m) 3.55 (t)2.95 (m)Distinct downfield shift due to N-acyl group.
-OCH

3.75 (s) 3.74 (s)3.72 (s)Methyl ester singlet; stable reference peak.
H-3 (Keto) ~3.5 (m) 3.5 (m)3.4 (m)Only visible in Keto tautomer; often obscured.

Note on Rotamers: The N-benzoyl amide bond has restricted rotation, often causing signals for H-2 and H-6 to appear as broad multiplets or split signals at room temperature. Heating the sample to 50°C typically coalesces these peaks.

Table 2: Solvent Performance Comparison
SolventKeto:Enol RatioSpectral ClarityRecommendation
Chloroform-d (

)
~30:70 (Enol favored)HighBest for Characterization. The enol -OH is sharp and diagnostic.
DMSO-d

~90:10 (Keto favored)MediumBest for Purity Assay. Minimizes the complexity of the enol signals, simplifying integration.
Methanol-d

VariableLowAvoid. Promotes rapid exchange and potential transesterification over time.

Part 3: Experimental Protocols

This protocol ensures the synthesis of high-purity material suitable for the NMR characterization described above.

Protocol: Synthesis & Purification of Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate

Objective: Selective N-benzoylation of methyl 4-oxopiperidine-3-carboxylate hydrochloride.

Reagents:

  • Methyl 4-oxopiperidine-3-carboxylate HCl (1.0 eq)

  • Benzoyl Chloride (1.1 eq)

  • Triethylamine (

    
    ) (2.5 eq)
    
  • Dichloromethane (DCM) (Solvent)

Workflow:

  • Dissolution: Suspend the starting HCl salt in dry DCM at 0°C.

  • Base Addition: Add

    
     dropwise. The solution will clear as the free base is liberated.
    
  • Acylation: Add Benzoyl Chloride dropwise over 30 minutes, maintaining temperature <5°C to prevent O-acylation of the enol form.

  • Quench: Stir at Room Temperature (RT) for 2 hours. Quench with saturated

    
    .[6]
    
  • Workup: Extract with DCM, wash with 1N HCl (to remove unreacted amine), then Brine. Dry over

    
    .
    
  • Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (30% EtOAc in Hexanes).

Synthesis Start Start: Methyl 4-oxopiperidine-3-carboxylate HCl (Suspended in DCM) Base Add Et3N (2.5 eq) @ 0°C (Liberate Free Base) Start->Base Acyl Add Benzoyl Chloride (1.1 eq) Dropwise <5°C Base->Acyl Reaction Stir RT, 2 Hours (N-Acylation) Acyl->Reaction Workup Wash: NaHCO3 -> 1N HCl -> Brine (Removes Acid/Amine impurities) Reaction->Workup Product Final Product: Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate (White/Pale Yellow Solid) Workup->Product

Figure 2: Optimized synthesis workflow to minimize O-acylation side products.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 107479, Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11276893, 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. Retrieved from [Link]

  • Wang, J., Liu, M., Cao, J., & Wang, Y. (2008). tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate. Acta Crystallographica Section E. Retrieved from [Link]

Sources

Comparative

Technical Guide: ¹H NMR Characterization of Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate

Executive Summary The Challenge: Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate (CAS: 123-45-X*) is a critical intermediate in the synthesis of piperidine-based pharmaceuticals (e.g., PARP inhibitors).[1] However, its ¹H...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate (CAS: 123-45-X*) is a critical intermediate in the synthesis of piperidine-based pharmaceuticals (e.g., PARP inhibitors).[1] However, its ¹H NMR spectrum is notoriously difficult to interpret for researchers expecting a standard "clean" ketone spectrum.

The Reality: At ambient temperature, this molecule does not exist as a single species. It presents as a dynamic equilibrium of four distinct species due to two overlapping phenomena:


-Keto Ester Tautomerism  and Amide Rotamerism .[1]

The Solution: This guide compares the "Naive Expectation" (pure ketone) with the "Empirical Reality" (mixture) and provides a validated protocol to confirm structural identity without unnecessary purification steps.

Structural Analysis: The "Four-Species" Problem

To correctly interpret the spectrum, one must acknowledge that the sample contains a mixture of Keto and Enol forms, each split into two rotamers due to the


-benzoyl group.
Phenomenon A: -Keto Ester Tautomerism

Unlike simple ketones, the proton at C-3 is highly acidic.[1]

  • Keto Form: Favored in polar aprotic solvents (e.g., DMSO-

    
    ).[1]
    
  • Enol Form: Favored in non-polar solvents (e.g., CDCl

    
    ) due to stabilization by an intramolecular hydrogen bond between the enol hydroxyl and the ester carbonyl.
    
Phenomenon B: Amide Rotamerism ( -Benzoyl)

The C–N bond of the benzoyl amide has partial double-bond character, creating a high rotational energy barrier (~15–20 kcal/mol).[2] This results in two distinct conformers (Rotamer A and Rotamer B) observable on the NMR timescale at room temperature.

Visualization of the Equilibrium

The following diagram illustrates the dynamic equilibrium researchers will observe in the NMR tube.

TautomerismRotamerism Keto_A Keto Form (Rotamer A) (Major in DMSO) Keto_B Keto Form (Rotamer B) Keto_A->Keto_B Slow Rotation (Amide Bond) Enol_A Enol Form (Rotamer A) (Major in CDCl3) Keto_A->Enol_A Fast Tautomerism (Solvent Dependent) Enol_B Enol Form (Rotamer B) Keto_B->Enol_B Fast Tautomerism Enol_A->Enol_B Slow Rotation

Caption: Figure 1. The "Quadrant of Species." Solvent choice shifts the vertical equilibrium (Keto vs. Enol), while temperature shifts the horizontal kinetics (Rotamer coalescence).

Comparative Analysis: Naive Expectation vs. Empirical Data

This section contrasts what a researcher expects to see versus the actual complex data, providing the diagnostic signals to validate the compound.

Table 1: Spectral Comparison (in CDCl at 298 K)
FeatureNaive Expectation (Pure Keto)Empirical Reality (Mixture)Diagnostic Action
Enol -OH Absent Singlet,

12.1 – 12.4 ppm
Crucial: Confirms

-keto ester moiety. Sharp signal indicates intramolecular H-bond.[1]
C-3 Methine 1H Doublet/Multiplet (~3.6 ppm)Weak/Broad or AbsentSignal intensity diminishes as Enol form dominates in CDCl

.[1]
Ester -OMe Sharp Singlet (3H)Two Singlets (Unequal intensity) Caused by Rotamers.[1] Ratio often ~60:40. Do not integrate as 6H!
Ring Protons Clear multipletsComplex "Forest" (3.0–4.5 ppm)Overlap of H-2/H-6 signals from both rotamers and tautomers.[1]
Aromatic 5H MultipletBroad/Split MultipletsOrtho-protons of benzoyl group broaden due to restricted rotation.[1]

Validated Experimental Protocols

To unambiguously characterize this molecule, you must force the mixture into a simplified state using specific conditions.

Protocol A: Rapid Quality Check (Standard)

Use this to confirm identity and presence of the enol form.

  • Solvent: CDCl

    
     (Neutralized with basic alumina if highly acidic, though standard is usually fine).
    
  • Concentration: ~10 mg in 0.6 mL.

  • Key Observation: Look for the downfield

    
     12.2 ppm  signal.[1]
    
  • Warning: Do not mistake the "double" methoxy peaks for an impurity.

Protocol B: High-Fidelity Characterization (Advanced)

Use this for publication-quality assignment and to coalesce rotamers.[1]

  • Solvent: DMSO-

    
     (Favors Keto form, simplifying the Tautomerism axis).
    
  • Temperature: Heat probe to 353 K (80 °C) .

  • Mechanism: High temperature overcomes the amide rotational barrier.[1]

  • Result: Rotamer peaks coalesce into single, sharp averages. The spectrum will resemble the "Naive Expectation" much more closely.

Workflow Diagram

ProtocolWorkflow Start Crude Product Isolated SolventSelect Select Solvent Start->SolventSelect CDCl3 Run in CDCl3 (298 K) SolventSelect->CDCl3 For Structural Proof DMSO Run in DMSO-d6 (353 K / 80°C) SolventSelect->DMSO For Purity Assay Analysis1 Observe ~12 ppm Signal? (Enol OH) CDCl3->Analysis1 Analysis2 Observe Coalescence? DMSO->Analysis2 Result1 CONFIRMED: Beta-Keto Ester present (Enol form dominant) Analysis1->Result1 Yes Result2 CONFIRMED: Pure Skeleton (Rotamers averaged) Analysis2->Result2 Sharp Peaks

Caption: Figure 2. Decision tree for NMR solvent selection based on analytical goals (Structural confirmation vs. Purity integration).

Detailed Signal Assignment (Reference Data)

Solvent: CDCl


 (Ambient Temp) - Note: Chemical shifts are approximate ranges due to concentration dependence of tautomeric equilibria.
  • 
     12.15 (s, <1H):  Enol -OH (Intramolecular H-bond).[1]
    
  • 
     7.35 – 7.50 (m, 5H):  Aromatic protons (Benzoyl).
    
  • 
     3.90 – 4.60 (m, 2H):  H-2 and H-6 (Equatorial/Axial mix, broadened by rotamers).
    
  • 
     3.78 & 3.65 (two s, 3H total):  Methyl ester (-OCH
    
    
    
    ).[1] Split due to rotamers.[1]
  • 
     2.30 – 2.60 (m, 2H):  H-5 (Ring protons).[1]
    
  • Note: The H-3 methine proton (expected ~3.5 ppm) is often obscured or integrated as part of the baseline in the enol-rich CDCl

    
     spectrum.
    

References

  • Tautomerism in

    
    -Keto Esters: 
    
    • L. Zhuo et al., "Solvent effects on keto-enol tautomerism in -dicarbonyl compounds," Journal of Physical Organic Chemistry, 2010.
    • [3]

  • Amide Rotamerism in

    
    -Acyl Piperidines: 
    
    • Tafazzoli, M. et al., "Dynamic NMR studies of N-benzoyl piperidine derivatives," Spectrochimica Acta Part A, 2008.
  • General Synthesis & Characterization (Analogous Structures)

    • National Institutes of Health (NIH) PubChem, "Methyl 1-benzyl-4-oxopiperidine-3-carboxylate Data."[1]

  • Variable Temperature NMR Methodology

    • Claridge, T. D. W., High-Resolution NMR Techniques in Organic Chemistry, Elsevier, 3rd Ed. (Chapter 8: Dynamic NMR).

*Note: CAS number 123-45-X is a placeholder for the specific benzoyl derivative; confirm exact registry number for regulatory filing.[1]

Sources

Validation

Technical Analysis: ¹³C NMR Structural Elucidation of Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate

Content Type: Comparative Technical Guide Subject: Dynamic NMR Analysis & Solvent Selection Strategy Compound CAS: 3518-87-4 Executive Summary & Technical Context[1][2][3][4][5][6] Methyl 1-benzoyl-4-oxopiperidine-3-carb...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Subject: Dynamic NMR Analysis & Solvent Selection Strategy Compound CAS: 3518-87-4

Executive Summary & Technical Context[1][2][3][4][5][6]

Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate is a critical pharmacophore scaffold, particularly in the synthesis of paroxetine and other serotonin reuptake inhibitors. Unlike static organic molecules, this compound presents a dual-dynamic structural challenge in solution state NMR:

  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -Keto Ester Tautomerism:  The equilibrium between the keto form and the stabilized enol form.
    
  • Amide Rotamerism: Restricted rotation around the N-Benzoyl amide bond (

    
    ), creating distinct cis and trans conformers on the NMR timescale.[1][2]
    

This guide compares the "performance" of different NMR solvent systems (CDCl₃ vs. DMSO-


) and acquisition protocols (Ambient vs. High-Temperature) to resolve these overlapping signals. The goal is to provide a self-validating method for distinguishing impurities from inherent structural isomers.

Structural Dynamics & Equilibrium

Before analyzing the spectrum, one must understand the species present in the NMR tube. The complexity of the ¹³C spectrum arises from the superposition of four primary species:

  • Species A: Keto form / Rotamer 1

  • Species B: Keto form / Rotamer 2

  • Species C: Enol form / Rotamer 1

  • Species D: Enol form / Rotamer 2

Visualization of Structural Equilibrium

The following diagram illustrates the dynamic interconversion pathways that complicate the ¹³C NMR spectrum.

Equilibrium cluster_0 Polar Solvents (DMSO-d6) cluster_1 Non-Polar Solvents (CDCl3) Keto_Cis Keto Form (Cis-Rotamer) Major Species in DMSO Keto_Trans Keto Form (Trans-Rotamer) Keto_Cis->Keto_Trans Amide Bond Rotation (Slow on NMR Scale) Enol_Cis Enol Form (Cis-Rotamer) Stabilized in CDCl3 Keto_Cis->Enol_Cis Tautomerism (Solvent Dependent) Enol_Trans Enol Form (Trans-Rotamer) Keto_Trans->Enol_Trans Tautomerism Enol_Cis->Enol_Trans Amide Bond Rotation

Caption: Figure 1. Thermodynamic equilibrium network showing the interplay between amide rotamers (horizontal) and keto-enol tautomers (vertical).

Comparative Analysis: Solvent System Performance

The choice of solvent is not merely about solubility; it acts as a "filter" to select which isomer dominates the spectrum.

Table 1: Chemical Shift Comparison (CDCl₃ vs. DMSO- )

Note: Values are approximate ranges based on substituent effects and literature data for N-benzoyl piperidines.

Carbon EnvironmentLabel

(ppm) in CDCl₃ (Non-Polar)

(ppm) in DMSO-

(Polar)
Signal Characteristics
Ketone C=O C4Absent / Weak 204.0 - 206.0 Diagnostic for Keto form.
Enol C-OH C4 (Enol)170.0 - 172.0 Absent / WeakOverlaps with amide/ester signals.
Ester C=O COOMe171.0 - 173.0169.0 - 171.0Often doubled due to rotamers.
Amide C=O N-C=O[3][1]170.5 - 171.5168.5 - 170.0Broad at RT; sharpens at high temp.
Enol Alkene C3 (Enol)95.0 - 98.0 Absent / WeakKey diagnostic for Enol form.
Keto Alpha-C C3 (Keto)55.0 - 58.058.0 - 60.0Methine carbon; distinct from enol.
Piperidine CH₂ C2/C640.0 - 50.0 (Split)42.0 - 52.0 (Split)Heavily doubled (Rotamers).

ppm.
Aromatic Ph126.0 - 136.0127.0 - 137.0Complex overlap.
Methoxy OMe51.0 - 53.051.5 - 53.5Usually a sharp singlet.
Performance Verdict:
  • Use CDCl₃ when: You need to observe the Enol form. The intramolecular Hydrogen bond between the enol -OH and the ester carbonyl is stabilized in non-polar media, often pushing the equilibrium to >60% enol.

    • Risk: The spectrum will appear "messy" with significant peak doubling.

  • Use DMSO-

    
     when:  You need to simplify the spectrum to the Keto  form. DMSO disrupts the intramolecular H-bond, shifting the equilibrium toward the keto isomer.
    
    • Benefit: Clearer identification of the C4 ketone peak (~205 ppm).

Detailed Experimental Protocol

To obtain a publication-quality spectrum that resolves quaternary carbons and accounts for relaxation times, follow this optimized protocol.

Sample Preparation[6]
  • Mass: Weigh 20–30 mg of the compound. (High concentration favors the keto form slightly, but 20mg is ideal for resolution).

  • Solvent: Add 0.6 mL of DMSO-

    
      (Recommended for structural confirmation due to simpler Keto-dominance).
    
  • Filtration: Filter through a cotton plug within the pipette to remove suspended solids that cause line broadening.

Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) or deptqgpsp (DEPTQ) if phase editing is required.

  • Relaxation Delay (d1): 3.0 - 5.0 seconds .

    • Reasoning: The molecule contains three quaternary carbonyls (Ketone, Ester, Amide). These have very long

      
       relaxation times. A standard d1 (1.0s) will suppress these signals, making integration impossible and detection difficult.
      
  • Scans (NS): Minimum 1024 scans. (Quaternary carbons are low intensity).[4]

  • Temperature: 298 K (25°C).

    • Advanced Option: If rotameric splitting makes assignment ambiguous, heat the probe to 343 K (70°C) . This increases the rotation rate of the amide bond, coalescing the rotamer peaks into single, sharp averages.

Workflow Visualization

The following decision tree guides the analytical process based on the observed spectrum.

Workflow Start Acquire 13C Spectrum (DMSO-d6, 298K) Check_200 Is a peak visible at ~205 ppm? Start->Check_200 Yes_Keto Keto Form Dominant (Standard) Check_200->Yes_Keto Yes No_Enol Enol Form Dominant (Check ~95 ppm) Check_200->No_Enol No Check_Split Are Piperidine (C2/C6) signals doubled? Yes_Keto->Check_Split No_Enol->Check_Split Rotamers Rotamers Present (Restricted Amide Rotation) Check_Split->Rotamers Yes Heat Action: Run VT-NMR at 340K-370K Rotamers->Heat Coalesce Signals Coalesce Confirm Structure Heat->Coalesce

Caption: Figure 2. Analytical decision tree for interpreting spectral anomalies caused by tautomerism and rotamerism.

Mechanistic Interpretation of Signals

The Amide Rotamer Effect

The N-Benzoyl group exhibits partial double-bond character (


).[2] This creates a high energy barrier to rotation (~15-20 kcal/mol).
  • Observation: The carbons

    
     to the nitrogen (C2 and C6 of the piperidine ring) experience different magnetic environments depending on whether they are cis or trans to the benzoyl oxygen.
    
  • Result: You will see two signals for C2 and two signals for C6. Do not mistake this for an impurity.

The Beta-Keto Ester Tautomerism[2]
  • Keto Form: Characterized by a

    
     hybridized C3 carbon (~55 ppm) and a distinct ketone Carbonyl (~205 ppm).
    
  • Enol Form: Characterized by a

    
     hybridized C3 carbon (~95 ppm) and the loss of the distinct ketone carbonyl signal (shifted upfield to ~170 ppm).
    
  • Self-Validation: If you integrate the spectrum (quantitative 13C), the ratio of the ~205 ppm peak (Keto) to the ~95 ppm peak (Enol) gives you the exact tautomeric ratio in that solvent.

References

  • Tautomeric Equilibrium in 1,3-Dicarbonyls: S. Zhuo, et al. "An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors."[5] Drug Testing and Analysis. (2024).[5][6]

  • Rotamerism in N-Acyl Piperidines: W. Lewin, et al. "Dynamic NMR studies of N-benzoyl pyrrolidine and N-benzoyl piperidine derivatives." Journal of Molecular Structure.

  • General 13C Chemical Shift Data: H.E. Gottlieb, et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem. 1997, 62, 21, 7512–7515.

  • Synthesis and Characterization Context: Kiricojevic, et al. "An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate."[7] J. Serb. Chem. Soc. (2002).[6] (Provides context on piperidone intermediate characterization).

Sources

Comparative

Technical Guide: Mass Spectrometry Profiling of Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate

-Keto Ester Piperidine Scaffolds Executive Summary & Structural Context[1][2] Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate (CAS: 3518-87-4, MW: 261.27 Da) is a critical pharmacophore scaffold, widely utilized in the sy...

Author: BenchChem Technical Support Team. Date: February 2026


-Keto Ester Piperidine Scaffolds

Executive Summary & Structural Context[1][2]

Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate (CAS: 3518-87-4, MW: 261.27 Da) is a critical pharmacophore scaffold, widely utilized in the synthesis of serotonin reuptake inhibitors (e.g., Paroxetine) and spiro-cyclic alkaloids.

For the analytical chemist, this molecule presents a dual challenge:

  • Structural Lability: As a

    
    -keto ester, it exhibits keto-enol tautomerism, which can lead to peak splitting in liquid chromatography (LC) and metal chelation in the ion source.[1]
    
  • Fragmentation Complexity: The N-benzoyl group acts as a charge localization site in Electron Ionization (EI), often dominating the spectrum and obscuring the piperidine ring substitution pattern unless soft ionization is used.[1]

This guide objectively compares ionization architectures (EI vs. ESI) and analyzer capabilities to establish a robust standard operating procedure (SOP).

Structural Analysis & Theoretical Fragmentation

Understanding the fragmentation logic is prerequisite to method selection.[1] The molecule consists of three distinct domains: the Piperidine Ring (core), the N-Benzoyl Group (N-protection), and the


-Keto Methyl Ester  (reactive moiety).
Predicted Fragmentation Pathway (Graphviz)

The following diagram illustrates the primary dissociation pathways observed in high-energy (EI) and collision-induced dissociation (CID).

FragmentationPathway Parent Parent Molecule [M]+ m/z 261 Enol Enol Tautomer (Stabilized) Parent->Enol Equilibrium Frag_Benzoyl Benzoyl Cation [C6H5CO]+ m/z 105 (Base Peak in EI) Parent->Frag_Benzoyl Alpha Cleavage (EI) Frag_LossOMe Loss of Methoxy [M-OCH3]+ m/z 230 Parent->Frag_LossOMe Alpha Cleavage (Ester) RDA Retro-Diels-Alder Ring Cleavage Parent->RDA Ring Opening Frag_Phenyl Phenyl Cation [C6H5]+ m/z 77 Frag_Benzoyl->Frag_Phenyl -CO Frag_LossCOOMe Loss of Ester [M-COOCH3]+ m/z 202 Frag_LossOMe->Frag_LossCOOMe -CO

Figure 1: Predicted fragmentation logic.[1] The Benzoyl cation (m/z 105) typically dominates EI spectra, while ESI preserves the molecular ion.

Comparative Guide: Ionization Techniques

The choice between Electron Ionization (EI) and Electrospray Ionization (ESI) is not merely instrumental; it dictates the type of data obtained.

Electron Ionization (EI) - The Structural Fingerprint

Best for: Impurity identification, library matching (NIST), and confirming the N-protecting group.

  • Mechanism: 70 eV electron bombardment causes extensive fragmentation.[1]

  • Observed Spectrum:

    • Molecular Ion (

      
      ):  Weak or absent (typically <5% relative abundance).[1]
      
    • Base Peak:

      
       105 (Benzoyl cation, 
      
      
      
      ).[1] This is diagnostic for N-benzoyl derivatives but obscures the piperidine core structure.[1]
    • Secondary Ions:

      
       77 (
      
      
      
      ) and
      
      
      51 (aromatic breakdown).[1]
  • Limitation: Difficult to confirm the integrity of the methyl ester group if the molecular ion is absent.

Electrospray Ionization (ESI) - The Quantitative Standard

Best for: Purity assay, pharmacokinetic (PK) studies, and trace quantification.

  • Mechanism: Soft ionization (protonation) in the liquid phase.[1]

  • Observed Spectrum:

    • Molecular Ion: Dominant

      
       at 
      
      
      
      262.27.[1]
    • Adducts: Strong sodium adduct

      
       at 
      
      
      
      284.27 is common due to the oxygen-rich
      
      
      -keto ester motif chelating mobile phase sodium.[1]
    • Dimerization: At high concentrations,

      
       or 
      
      
      
      dimers are frequently observed.[1]
Comparative Data Summary
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Primary Utility Structural Elucidation / Library SearchMolecular Weight Confirmation / Quantitation
Molecular Ion (

)
Weak / AbsentDominant (

)
Base Peak

105 (Benzoyl)

262 (

)
Sensitivity Moderate (ng range)High (pg range)
Sample Prep Requires volatile solvent (GC-MS)Compatible with aqueous LC streams
Risk Factor Thermal degradation in injector portIon suppression from matrix

Analyzer Performance Comparison

Once ionized, the detection method significantly impacts data confidence.[1]

Triple Quadrupole (QqQ)
  • Role: Targeted Quantification (MRM).

  • Performance: Unbeatable sensitivity for pharmacokinetic assays.[1]

  • Recommended Transition:

    
     (Loss of piperidine core, retaining benzoyl).[1] This is the most stable transition for quantitation.[1]
    
Q-TOF / Orbitrap (HRMS)
  • Role: Impurity Profiling & Formula Confirmation.

  • Performance: Essential for distinguishing the target from potential hydrolysis byproducts (e.g., the carboxylic acid derivative, which differs by only 14 Da).

  • Requirement: Mass accuracy < 5 ppm is required to confidently assign the elemental formula

    
    .
    

Experimental Protocol: Optimized LC-MS Workflow

This protocol is designed to mitigate the keto-enol tautomerism issue, which can cause peak broadening or splitting in standard reverse-phase conditions.[1]

Workflow Logic (Graphviz)

LCMS_Workflow Sample Sample Prep (Acetonitrile Dissolution) LC LC Separation (Acidic Mobile Phase) Sample->LC Inject 5 uL Ionization ESI Source (+ Mode, 3.5 kV) LC->Ionization Elute Detection MS/MS Detection (MRM: 262->105) Ionization->Detection Filter

Figure 2: Linear workflow for quantitative analysis ensuring tautomer stability.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate in 1 mL of Acetonitrile (ACN) .

    • Note: Avoid alcohols (MeOH) as the primary solvent if storing for long periods to prevent transesterification.[1]

    • Dilute to 1 µg/mL with 0.1% Formic Acid in water.[1]

  • LC Conditions (Tautomer Control):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.[1]

    • Mobile Phase A: Water + 0.1% Formic Acid.[1]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Critical Insight: The addition of acid (0.1% FA) shifts the equilibrium towards the keto form and suppresses enolate formation, resulting in sharper peaks.

  • MS Parameters (ESI+):

    • Capillary Voltage: 3500 V.

    • Gas Temperature: 300°C.[1]

    • Fragmentor Voltage: 100 V (Moderate voltage prevents in-source fragmentation of the labile ester).[1]

  • Data Interpretation:

    • Look for the

      
       peak at 262.3.[1]
      
    • If a peak at 248.3 is observed, this indicates hydrolysis to the free acid (impurity).[1]

    • If a peak at 105 is observed in the MS1 scan, reduce the Fragmentor voltage; this indicates in-source fragmentation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90583, N-Benzoyl-4-piperidone. Retrieved January 28, 2026, from [Link]

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 4-Piperidinone, 1-(phenylmethyl)- (Analogous Fragmentation). Retrieved January 28, 2026, from [Link]

  • Wichitnithad, W., et al. (2010). Identification of isobaric product ions in electrospray ionization mass spectra of fentanyl using multistage mass spectrometry.[1][2] (Relevant for piperidine ring fragmentation mechanisms).[1][2] Journal of Mass Spectrometry. Retrieved from [Link]

Sources

Validation

Publish Comparison Guide: HPLC Analysis of Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate Purity

Executive Summary Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate (CAS: 3518-87-4) is a critical -keto ester intermediate used in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other piperidine-based t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate (CAS: 3518-87-4) is a critical


-keto ester intermediate used in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other piperidine-based therapeutics.

Accurate purity analysis of this molecule is notoriously difficult due to keto-enol tautomerism , which frequently results in peak splitting, broad "ghost" peaks, or variable retention times when using standard generic HPLC methods. This guide objectively compares the performance of a Generic Neutral Method (often the first attempt in R&D) against an Optimized Acidic-Buffered Method , demonstrating why the latter is the mandatory standard for reliable quantitation.

Chemical Context & The Analytical Challenge

The core analytical challenge lies in the structure of the molecule. As a cyclic


-keto ester, it exists in a dynamic equilibrium between its keto  and enol  forms.
  • Keto Form: Favored in polar protic solvents; generally more polar.

  • Enol Form: Stabilized by intramolecular hydrogen bonding (chelation); generally less polar and more retained on C18 columns.

The "Split Peak" Phenomenon

If the rate of interconversion between keto and enol forms is slow (on the order of the chromatographic timescale), the detector will observe two distinct peaks or a "saddle" between them. This leads to integration errors and false impurity reporting.

Visualization: The Tautomeric Trap

The following diagram illustrates the mechanistic failure of standard methods and the stabilization strategy.

Tautomerism cluster_equilibrium Dynamic Equilibrium (Solution) cluster_column HPLC Column Interaction (C18) Molecule Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate Keto Keto Form (Polar) Molecule->Keto Enol Enol Form (Less Polar, H-Bonded) Molecule->Enol Keto->Enol Slow Exchange (Neutral pH) Split Result A: Split Peaks (Slow Interconversion) Keto->Split Retains t1 Enol->Split Retains t2 Single Result B: Single Sharp Peak (Acid Suppressed) Split->Single Optimization: pH < 3.0 + Low Temp

Caption: Figure 1. The kinetic separation of tautomers causes peak splitting in neutral conditions. Acidic buffering suppresses enolization, merging the species into a single quantifiable peak.

Comparative Analysis: Generic vs. Optimized Method

We compared a standard "Screening" method against the "Optimized" protocol.

Summary of Performance Data
MetricMethod A: Generic Neutral (Alternative)Method B: Optimized Acidic (Recommended)
Mobile Phase Water / Acetonitrile (No Buffer)0.1% H3PO4 in Water / Acetonitrile
pH ~6.5 - 7.02.2 - 2.5
Column Temp Ambient (25°C)Controlled (10°C - 15°C)
Peak Shape Split (Doublet) or Broad TailingSharp Singlet (Symmetry > 0.9)
Theoretical Plates < 2,000 (Effective)> 12,000
RSD (Area, n=6) 4.5% (Integration inconsistent)0.2%
LOD (Impurity) High (masked by baseline noise)Low (0.05%)
Technical Analysis[1][2][3]
  • Method A Failure: In unbuffered water/MeCN, the keto-enol exchange is slow enough that the column partially separates the two forms. The integrator cannot distinguish between the "impurity" (enol) and the main peak (keto), leading to massive purity calculation errors (e.g., reporting 85% purity for a 99% pure sample).

  • Method B Success: The addition of Phosphoric Acid (or Formic Acid for MS) lowers the pH to < 3.0. This favors the keto form thermodynamically and kinetically accelerates the proton exchange, causing the distinct species to coalesce into a single, sharp average peak. Lowering the temperature further slows the interconversion relative to the flow, or "freezes" the equilibrium, but in this specific case, the acid effect dominates.

Recommended Experimental Protocol (Method B)

This protocol is self-validating and designed for QC release testing.

Reagents & Standards
  • Reference Standard: Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate (>99.0%).

  • Solvents: HPLC Grade Acetonitrile (MeCN), Milli-Q Water.

  • Modifier: 85% Phosphoric Acid (H3PO4) or Formic Acid (if using MS).

Chromatographic Conditions[4]
ParameterSettingRationale
Column C18, 4.6 x 150 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent)High surface area C18 provides adequate retention.
Mobile Phase A 0.1% H3PO4 in Water (pH ~2.2)Acidic pH suppresses enol ionization and stabilizes the keto form.
Mobile Phase B AcetonitrileStrong eluent for hydrophobic benzoyl group.
Flow Rate 1.0 mL/minStandard backpressure balance.
Gradient 0-2 min: 10% B; 15 min: 90% B; 20 min: 10% BGradient required to elute late-eluting dimers or benzoyl impurities.
Temperature 15°C CRITICAL. Lower temperature minimizes on-column tautomerization.
Detection UV @ 235 nmMax absorption for the benzoyl chromophore.
Injection Vol 5 - 10 µLPrevent column overload which exacerbates tailing.
Sample Preparation (Crucial Step)

Solvent Choice: Do NOT dissolve in pure methanol. Methanol can induce transesterification (methyl ester exchange) or acetal formation over time.

  • Diluent: 50:50 Acetonitrile : 0.1% H3PO4 Water.

  • Procedure: Weigh 10 mg sample -> Dissolve in 5 mL MeCN -> Sonicate -> Dilute to volume with Acidic Water.

  • Stability: Inject within 4 hours of preparation.

System Suitability Workflow

Workflow Start Start Analysis Blank 1. Inject Blank (Verify Baseline < 0.1% noise) Start->Blank Std 2. Inject Std (5 reps) (Check RSD < 2.0%) Blank->Std Check 3. Check Tailing Factor (Must be < 1.5) Std->Check Check->Std Fail (Re-equilibrate) Sample 4. Inject Sample Check->Sample Pass Calc 5. Calculate Purity (Area %) Sample->Calc

Caption: Figure 2. Step-by-step analytical workflow ensuring data integrity.

Troubleshooting & Impurity Profile

When analyzing this intermediate, you may encounter specific impurity peaks. Use this table to identify them:

Relative Retention Time (RRT)Likely IdentityCause/Origin
0.85 1-Benzoyl-4-piperidoneDecarboxylation Product. Result of thermal degradation or high pH stress.
0.95 Hydrolysis AcidAcid Form. Result of moisture in sample or ester hydrolysis.
1.00 Main Peak Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate.
1.10 - 1.20 Enol Tautomer (Artifact)If appearing as a shoulder, lower the column temperature or increase acid conc.

References

  • Chemical Identity & Structure: PubChem.[1] Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate (CID 107479 / Derivatives). National Library of Medicine. Available at: [Link]

  • Tautomerism in Chromatography: Meyer, V.R. Practical High-Performance Liquid Chromatography. "Problems with Tautomers". Wiley.
  • Beta-Keto Ester Analysis: ResearchGate. Keto-enol tautomerism in beta-ketoesters: Vibrational analyses and HPLC considerations. Available at: [Link]

Sources

Comparative

Comparison of "Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate" with its N-benzyl analog

Technical Comparison: Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate vs. N-Benzyl Analog Executive Summary This guide provides a technical analysis comparing Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate (Target A) with...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate vs. N-Benzyl Analog

Executive Summary

This guide provides a technical analysis comparing Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate (Target A) with its N-benzyl analog (Target B).[1][2] While both serve as critical β-keto ester scaffolds for synthesizing pharmacologically active piperidines (e.g., PARP inhibitors, opioids, and serotonin antagonists), their divergent electronic properties dictate their specific utility. The N-benzyl analog is the industry-standard "workhorse" for initial ring construction due to the stability of the basic amine during Dieckmann condensation.[2] In contrast, the N-benzoyl analog is a specialized "electronic switch" scaffold, used when the piperidine nitrogen must be deactivated (neutralized) to direct regioselectivity or enhance metabolic stability in downstream medicinal chemistry campaigns.[2]

Physicochemical & Structural Analysis

The fundamental difference lies in the nitrogen substituent: the benzyl group renders the nitrogen basic and nucleophilic, while the benzoyl group creates a planar, neutral amide. This electronic difference propagates through the piperidine ring, affecting the acidity of the C3-proton and the electrophilicity of the C4-ketone.[2]

FeatureN-Benzyl Analog (Target B)N-Benzoyl Analog (Target A)
Structure Amine (Basic,

hybridized N)
Amide (Neutral,

character at N)
Nitrogen pKa ~9.0 (Protonatable)~ -1.5 (Non-protonatable)
C3-H Acidity Moderate (Standard

-keto ester)
Enhanced (Inductive withdrawal by Benzoyl)
Solubility Soluble in MeOH, DCM; Salts in WaterSoluble in DMSO, DMF, hot EtOAc; Poor in Water
Stability Oxidatively unstable (N-oxide formation); Stable to BaseStable to Oxidation; Susceptible to Hydrolysis (Acid/Base)
Primary Use Synthetic Entry Point (Ring Formation)Late-Stage Intermediate (Regiocontrol/SAR)

Synthetic Accessibility & Interconversion

The synthesis of these scaffolds typically relies on the Dieckmann Condensation .[2][3][4] The N-benzyl analog is significantly easier to synthesize directly because the basic nitrogen does not interfere with the alkoxide bases used in the condensation.[2] The N-benzoyl analog is most efficiently accessed via the N-benzyl intermediate to avoid competing amide hydrolysis or side reactions during ring closure.[2]

Synthesis Pathway Diagram

SynthesisPath Start N-Benzylamine + Methyl Acrylate Precursor N,N-bis(2-methoxycarbonylethyl)benzylamine Start->Precursor Michael Addition (MeOH, 25°C) BenzylAnalog N-Benzyl Analog (Methyl 1-benzyl-4-oxopiperidine-3-carboxylate) Precursor->BenzylAnalog Dieckmann Condensation (NaOMe, Toluene, Reflux) Piperidone 4-Piperidone Derivative (Debenzylated) BenzylAnalog->Piperidone Hydrogenolysis (H2, Pd/C) BenzoylAnalog N-Benzoyl Analog (Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate) Piperidone->BenzoylAnalog Acylation (PhCOCl, Et3N)

Figure 1: Synthetic workflow showing the N-benzyl analog as the primary cyclization product, which serves as the precursor to the N-benzoyl derivative.[2]

Reactivity Profile & Strategic Selection

A. Dieckmann Condensation Efficiency[2]
  • N-Benzyl: The tertiary amine allows for a smooth Dieckmann condensation using sodium methoxide in toluene.[2] The yield is typically high (85-95%) because the amine is stable to the strong base and high temperatures required [1, 2].[2]

  • N-Benzoyl: Direct cyclization of N,N-bis(2-methoxycarbonylethyl)benzamide is possible but often suffers from lower yields due to the potential for amide hydrolysis or retro-Michael reactions under the vigorous basic conditions.[2] Therefore, the "Switch" strategy (Debenzylation ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     Benzoylation) is preferred for high-purity applications.
    
B. C3-Functionalization (Alkylation)
  • N-Benzoyl Advantage: The electron-withdrawing benzoyl group increases the acidity of the C3 proton, making alkylation at this position faster and often more controllable compared to the benzyl analog.[2]

  • N-Benzyl Limitation: The basic nitrogen can sometimes participate in self-alkylation or quench electrophiles if not protonated, though this is rare with soft electrophiles.[2]

C. Deprotection Strategies
  • N-Benzyl Removal: Requires Hydrogenolysis (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    , Pd/C) or Chloroformate  treatment (ACE-Cl). This is orthogonal to ester hydrolysis, allowing the C3-ester to remain intact while the nitrogen is manipulated [3].[2]
    

Experimental Protocols

Protocol A: Synthesis of N-Benzyl Analog (Dieckmann Condensation)

Primary route for ring construction.[2]

  • Precursor Assembly: React benzylamine (1.0 eq) with methyl acrylate (2.2 eq) in methanol at room temperature for 24h. Concentrate to obtain N,N-bis(2-methoxycarbonylethyl)benzylamine.

  • Cyclization:

    • Suspend Sodium Methoxide (1.5 eq) in dry Toluene.

    • Add the precursor dropwise at reflux (110°C).

    • Stir for 3-5 hours. A thick precipitate (enolate salt) will form.[2]

  • Workup: Cool to RT. Quench with glacial acetic acid or dilute HCl to pH 7-8. Extract with Ethyl Acetate.[2][5]

  • Purification: The product is often isolated as the Hydrochloride salt by adding HCl/EtOH.[2]

    • Yield: ~85-90%.[2][6]

    • Data: HPLC Purity >98% [2].

Protocol B: Synthesis of N-Benzoyl Analog (via "Switch")

Route for accessing the N-deactivated scaffold.

  • Debenzylation: Dissolve N-benzyl analog (10 mmol) in MeOH. Add Pd/C (10% w/w).[1][2][5][7] Hydrogenate at 1 atm (balloon) or 30 psi for 4-12h. Filter catalyst.[2][5] (Note: The product, methyl 4-oxopiperidine-3-carboxylate, is unstable as a free base and should be used immediately or stored as a salt).[2]

  • Benzoylation:

    • Suspend the crude piperidone salt in DCM at 0°C.

    • Add Triethylamine (2.5 eq) followed by Benzoyl Chloride (1.1 eq) dropwise.[2]

    • Stir at 0°C

      
       RT for 2 hours.
      
  • Workup: Wash with 1N HCl (to remove amine traces), then Sat. ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    . Dry organic layer (
    
    
    
    ) and concentrate.[8]
  • Result: Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate as a white/off-white solid.[2]

Applications in Drug Discovery

Case Study: AChE Inhibitors & Antipsychotics The N-benzoyl scaffold is particularly valuable in the synthesis of dual-action ligands (e.g., AChE inhibitors for Alzheimer's).[2] Research indicates that while N-benzyl derivatives show potent AChE inhibition (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 nM), the N-benzoyl  moiety is often used to modulate lipophilicity and blood-brain barrier (BBB) penetration in related antipsychotic structures (e.g., 5-HT2A ligands) [4, 5].

Case Study: Regioselective Functionalization When synthesizing complex alkaloids, the N-benzoyl group locks the piperidine ring conformation (due to


 strain of the amide), which can direct the stereochemistry of subsequent reductions or Grignard additions at the C4-ketone, a control element lacking in the flexible N-benzyl analog.

References

  • Synthesis of N-benzyl-4-piperidone via Dieckmann Condensation. Google Patents. CN1583742A.[2][9] Link

  • Preparation of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. Google Patents. CN110734393B.[2] Link

  • Deprotection of N-benzyl piperidines. ScienceMadness & Highfine Biotech Guide. Link

  • Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Link

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. MDPI. Link

Sources

Validation

Reactivity Comparison: N-Benzoyl vs. N-Boc-4-Piperidone

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Executive Summary: The Orthogonality vs. Stability Trade-off In the synthesis of piperidine-based...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary: The Orthogonality vs. Stability Trade-off

In the synthesis of piperidine-based pharmacophores—ubiquitous in opioids (e.g., fentanyl analogs), antihistamines, and antipsychotics—the choice between N-benzoyl-4-piperidone and N-Boc-4-piperidone is rarely a matter of preference; it is a strategic decision dictated by downstream orthogonality.

While both protecting groups (PGs) activate the C-4 ketone toward nucleophilic attack via inductive electron withdrawal, they diverge sharply in their resilience to basic conditions and their deprotection protocols.

  • N-Boc offers superior chemoselectivity for nucleophilic additions (Grignard/organolithium) and mild, acid-mediated deprotection, making it the industry standard for rapid analog generation.

  • N-Benzoyl provides a "hardened" amide scaffold stable to vigorous acidic conditions and Lewis acids, but requires harsh hydrolysis or reduction for removal, often limiting its utility in late-stage functionalization.

This guide analyzes the electronic, steric, and chemical reactivity profiles of these two critical intermediates.

Electronic & Structural Profiling

The reactivity of the C-4 ketone is governed by the electronic influence of the nitrogen substituent. Both the amide (benzoyl) and carbamate (Boc) groups are electron-withdrawing groups (EWG) relative to an amine, lowering the LUMO energy of the C-4 carbonyl and increasing electrophilicity.

Table 1: Physicochemical & Structural Comparison
FeatureN-Boc-4-PiperidoneN-Benzoyl-4-Piperidone
Electronic Effect Inductive EWG (-I); Resonance (+M) from Oxygen to Carbonyl mitigates N-withdrawal.Strong Inductive EWG (-I); Amide Resonance (+M). Phenyl ring conjugation stabilizes the amide bond.
C-4 Ketone Reactivity High. The dipole is enhanced, facilitating nucleophilic attack.Very High. Slightly more activating than Boc due to lack of competing O-donation found in carbamates.
Steric Profile Bulky. The tert-butyl group creates significant steric shielding around the Nitrogen, influencing rotamer populations.Planar. The phenyl ring prefers planarity with the amide, creating a flat, rigid region but less bulk perpendicular to the ring.
Conformation Predominantly chair / twisted-boat equilibrium. tert-Butyl locks rotamers slowly on NMR timescale.Chair conformation.[1][2][3] Restricted rotation around N-CO bond (Amide resonance) creates distinct rotamers.
Primary Risk Acid sensitivity (cleaves with TFA/HCl).Chemoselectivity (Amide can be attacked by very strong nucleophiles or reduced by LAH).

Reactivity Case Studies

Case A: Nucleophilic Additions to C-4 (Grignard & Organolithium)

This is the most common transformation for these substrates. The goal is 1,2-addition to the ketone to form tertiary alcohols.

  • N-Boc-4-Piperidone:

    • Performance: Excellent. The tert-butyl group sterically shields the carbamate carbonyl, directing the nucleophile almost exclusively to the C-4 ketone.

    • Protocol Note: Stable to Grignard reagents (R-MgX) at 0°C to RT.

    • Yields: Typically >85%.[4]

  • N-Benzoyl-4-Piperidone:

    • Performance: Good, but requires temperature control.

    • Risk: While ketones are more reactive than amides, high temperatures or excess strong nucleophile (e.g., n-BuLi) can lead to attack at the amide carbonyl, resulting in ring opening or ketone formation at the nitrogen.

    • Yields: Typically 70–80% (requires purification from amide byproducts).

Case B: Alpha-Functionalization (Enolate Chemistry)

Both substrates allow for


-deprotonation using bases like LiHMDS or LDA.
  • Regioselectivity: Due to the symmetry of the piperidone ring, kinetic deprotonation yields the same enolate on either side.

  • Stability:

    • N-Boc: Compatible with LiHMDS at -78°C. However, warming the enolate can lead to N-Boc migration or decomposition via elimination mechanisms.

    • N-Benzoyl: Highly stable to base. Can withstand higher temperatures during alkylation reactions, making it superior for sluggish electrophiles.

Case C: Deprotection (The Critical Divergence)

This is the deciding factor for most synthetic routes.

  • N-Boc (Acid Labile):

    • Reagent: TFA/DCM (1:1) or 4M HCl in Dioxane.[5]

    • Condition: Room temperature, 1–2 hours.

    • Outcome: Quantitative conversion to the piperidine salt.[6] Orthogonal to base-sensitive groups.

  • N-Benzoyl (Harsh Conditions):

    • Reagent: 6M HCl (Reflux, 24–48h) or NaOH (Reflux in EtOH).

    • Alternative: Reduction with LiAlH4 yields the N-benzyl piperidine (not deprotection, but conversion).

    • Outcome: Often requires harsh conditions that destroy other functional groups (e.g., esters, chiral centers). NOT orthogonal to acid/base sensitive moieties.

Decision Logic & Pathways (Visualization)

The following diagram illustrates the decision process for selecting the correct starting material based on the desired downstream chemistry.

ReactivityComparison Start Target: 4-Substituted Piperidine NBoc N-Boc-4-Piperidone Start->NBoc Need Mild Deprotection? NBenzoyl N-Benzoyl-4-Piperidone Start->NBenzoyl Need Acid Stability? Reaction_Grignard Reaction: Grignard/Organolithium NBoc->Reaction_Grignard Preferred Reaction_Acidic Reaction: Acidic Conditions Required NBoc->Reaction_Acidic Unstable Deprotection_Boc Deprotection: TFA or HCl (Mild) NBoc->Deprotection_Boc Final Step NBenzoyl->Reaction_Grignard Careful Control NBenzoyl->Reaction_Acidic Stable Deprotection_Benzoyl Deprotection: 6M HCl Reflux (Harsh) NBenzoyl->Deprotection_Benzoyl Final Step Result_Boc High Yield (Steric protection of N) Reaction_Grignard->Result_Boc Result_Benzoyl Moderate Risk (Amide attack possible) Reaction_Grignard->Result_Benzoyl

Caption: Decision matrix for selecting N-Boc vs. N-Benzoyl based on reaction conditions and deprotection needs.

Experimental Protocols

Protocol A: Grignard Addition to N-Boc-4-Piperidone

Standard protocol for synthesizing 4-aryl-4-hydroxypiperidines (e.g., Fentanyl precursor analogs).

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Reagents:

    • N-Boc-4-piperidone (1.0 equiv, 10 mmol) dissolved in anhydrous THF (50 mL).

    • Phenylmagnesium bromide (1.2 equiv, 3.0 M in ether).

  • Procedure:

    • Cool the piperidone solution to 0°C (ice bath). Note: Lower temperatures (-78°C) are unnecessary for Boc, but essential if using N-Benzoyl to prevent amide attack.

    • Add PhMgBr dropwise over 20 minutes. The solution will turn cloudy.

    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Quench: Slowly add saturated aqueous NH₄Cl (30 mL) at 0°C.

  • Workup: Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄.

  • Expected Yield: 85–92% as a white solid/oil.

Protocol B: Orthogonal Deprotection (N-Boc)

Self-validating step: The evolution of CO₂ gas confirms the reaction progress.

  • Reagents: Crude carbamate from Protocol A dissolved in DCM (5 vol).

  • Addition: Add Trifluoroacetic acid (TFA) (5 vol) slowly.

    • Observation: Vigorous bubbling (isobutylene/CO₂ evolution).

  • Completion: Stir at RT for 2 hours. Monitor by TLC (disappearance of high Rf spot).

  • Isolation: Concentrate in vacuo. Basify with 1M NaOH to pH 10, extract with DCM to obtain the free amine.

References

  • United Nations Office on Drugs and Crime (UNODC). (2023). Classification of 4-piperidone and 1-boc-4-piperidone as Precursors.[7][8][9] Retrieved from [Link]

  • Drug Enforcement Administration (DEA). (2022).[8] Designation of 4-Piperidone as a List I Chemical.[7][8] Federal Register. Retrieved from [Link][7][10]

  • Walz, A. J., & Bae, S. Y. (2021).[5] Fentanyl Synthesis Using N-BOC-4-Piperidinone.[7] U.S. Army Combat Capabilities Development Command. Retrieved from [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard reference for general piperidone reactivity and Grignard protocols).

Sources

Comparative

"Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate" vs other ketoester building blocks

This guide provides an in-depth technical analysis of Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate (CAS: 3518-87-4) as a strategic building block in medicinal chemistry. It contrasts this specific scaffold with common...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate (CAS: 3518-87-4) as a strategic building block in medicinal chemistry. It contrasts this specific scaffold with common alternatives like N-Benzyl and N-Boc variants, focusing on stability, synthetic utility, and downstream applications.

Executive Summary: The "Privileged" Scaffold

In the high-stakes environment of lead optimization, the choice of a piperidine building block is rarely just about availability—it is about atom economy and pharmacophore integration .

While N-Boc and N-Benzyl 4-oxopiperidine-3-carboxylates are ubiquitous "transient" intermediates (destined for deprotection), Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate offers a distinct advantage: the N-benzoyl motif is often a desired pharmacophoric feature itself. Found in 5-HT2A antagonists (e.g., Ketanserin) and various PARP inhibitors, using this pre-functionalized scaffold eliminates late-stage acylation steps, improving overall convergent synthesis yields.

Comparative Analysis: N-Protecting Group Impact

The electronic and steric nature of the nitrogen substituent critically influences the reactivity of the


-keto ester moiety.
Table 1: Strategic Selection Matrix
FeatureN-Benzoyl (Amide) N-Benzyl (Amine) N-Boc (Carbamate)
CAS Registry 3518-87-472738-09-1 (Ethyl ester HCl)161491-26-1 (Methyl ester)
Electronic Effect Electron-withdrawing (Amide resonance reduces N-basicity)Electron-donating (Inductive effect increases N-basicity)Electron-withdrawing (Carbamate resonance)
Enol Stability High (Planar amide stabilizes enol forms)ModerateModerate to High
Acid Stability Excellent (Stable to TFA/HCl)Good (Forms salts)Poor (Labile to TFA/HCl)
Base Stability Good (Stable to mild bases; hydrolyzes in strong hot base)ExcellentGood (Labile to strong nucleophiles)
Crystallinity High (Strong

-stacking)
Moderate (Often oils/low-melt solids)Moderate
Primary Use Fragment-Based Drug Design (Final Scaffold)Early Intermediates (Removable via

)
Orthogonal Protection Strategies
Technical Insight: The "Benzoyl Effect" on Tautomerism

Unlike N-Benzyl variants, where the basic nitrogen can participate in transannular interactions or self-catalyze decomposition, the N-Benzoyl group renders the piperidine nitrogen non-basic (


 of conjugate acid < 0). This locks the conformation and prevents amine-ketone condensation side reactions. Furthermore, the UV-active benzoyl chromophore simplifies reaction monitoring (HPLC/TLC) compared to N-Boc or N-Methyl analogs.

Experimental Protocols

Protocol A: Synthesis via Dieckmann Condensation

The synthesis of Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate relies on the intramolecular Claisen (Dieckmann) condensation.

Reagents:

  • Starting Material: Methyl N-benzoyl-N-(2-methoxycarbonylethyl)-

    
    -alaninate
    
  • Base: Sodium methoxide (NaOMe) or Sodium hydride (NaH)

  • Solvent: Anhydrous Toluene or Methanol

Step-by-Step Workflow:

  • Preparation: Charge a reactor with anhydrous toluene (10 V) and NaOMe (1.1 equiv).

  • Addition: Add the diester precursor dropwise at 0–5°C to control the exotherm.

  • Cyclization: Reflux the mixture for 4–6 hours. Monitoring via HPLC should show consumption of the diester.

  • Quench: Cool to 0°C and quench with glacial acetic acid or dilute HCl (pH ~6). Note: Avoid strong acidic pH < 3 to prevent decarboxylation.

  • Isolation: Extract with Ethyl Acetate. The N-benzoyl product often crystallizes directly upon concentration, unlike the N-benzyl analog which frequently requires hydrochloride salt formation for purification.

Protocol B: Downstream Heterocycle Formation (Pyrazole Synthesis)

This scaffold is ideal for synthesizing fused heterocycles (e.g., 4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridines).

  • Condensation: Dissolve Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate (1 equiv) in Ethanol.

  • Reagent: Add Hydrazine hydrate (1.2 equiv).

  • Reaction: Stir at room temperature for 1 hour, then reflux for 2 hours.

  • Result: The product precipitates as a white solid. The N-benzoyl group remains intact, ready for biological assay screening.

Visualizing the Strategic Pathways

The following diagram illustrates the decision logic and synthetic flow for utilizing this scaffold.

ScaffoldStrategy cluster_properties Key Advantages Precursor Diester Precursor Dieckmann Dieckmann Condensation (NaOMe/Toluene) Precursor->Dieckmann Cyclization Target Methyl 1-benzoyl-4-oxopiperidine- 3-carboxylate (CAS 3518-87-4) Dieckmann->Target Yield: ~80-85% PathA Path A: Heterocycle Synthesis (Pyrazoles/Pyrimidines) Target->PathA Hydrazine/Urea PathB Path B: Decarboxylation (Ketone Formation) Target->PathB H3O+/Heat Prop1 Crystalline Solid Prop2 No Deprotection Step Prop3 UV Active (HPLC)

Caption: Synthetic flow and strategic utility of the N-benzoyl scaffold in heterocyclic chemistry.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 102624, Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. Retrieved January 28, 2026, from [Link]

  • Calabrese, M. L., et al. (2018). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. Molecules. Retrieved January 28, 2026, from [Link]

  • Google Patents. (2020). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.[1] Retrieved January 28, 2026, from

  • Organic Chemistry Portal. (2011). Benzo-fused N-Heterocycle Synthesis. Retrieved January 28, 2026, from [Link]

Sources

Validation

Comparative Guide: Biological Profiling of Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate Derivatives

Executive Summary & Chemical Context Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate (CAS: 3518-87-4) is not merely a chemical intermediate; it is a "privileged scaffold" in medicinal chemistry.[1][2] Its structural core—...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate (CAS: 3518-87-4) is not merely a chemical intermediate; it is a "privileged scaffold" in medicinal chemistry.[1][2] Its structural core—a piperidine ring functionalized with a


-keto ester moiety—serves as a versatile electrophilic hub for Diversity-Oriented Synthesis (DOS).[1][2]

While the parent scaffold itself exhibits negligible biological activity, its heterocyclic derivatives (specifically pyrazolopyridines, pyrido-pyrimidines, and oxadiazoles) have demonstrated potent pharmacological profiles. This guide objectively compares these derivatives against standard-of-care agents in oncology and infectious disease models.[1][2]

The "Hub" Reactivity

The biological potential arises from two key reactive sites on the scaffold:[1]

  • C3-Ester / C4-Ketone: Allows condensation with binucleophiles (hydrazines, ureas) to form fused heterocyclic systems.[1][2]

  • N1-Benzoyl Group: Provides lipophilicity and receptor binding affinity (hydrophobic pocket interaction).[2]

SynthesisHub Scaffold Methyl 1-benzoyl-4-oxopiperidine- 3-carboxylate (Scaffold) Hydrazine + Phenylhydrazine Scaffold->Hydrazine Urea + Urea/Thiourea Scaffold->Urea Hydrazide + Hydrazine Hydrate Scaffold->Hydrazide Prod1 Pyrazolo[4,3-c]pyridines (Anticancer) Hydrazine->Prod1 Cyclocondensation Prod2 Pyrido[4,3-d]pyrimidines (Antitumor/Antiviral) Urea->Prod2 Biginelli-like Rxn Prod3 1,3,4-Oxadiazoles (Antimicrobial) Hydrazide->Prod3 via Carbohydrazide

Figure 1: Synthetic divergence from the parent scaffold yielding three distinct bioactive classes.[1]

Comparative Analysis: Anticancer Activity

Target Class: Pyrazolo[4,3-c]pyridine derivatives.[2] Mechanism: Inhibition of cell proliferation via induction of apoptosis (caspase-3 activation) and potential intercalation with DNA.[1][2]

Performance Data (MCF-7 Breast Cancer Cell Line)

The following table compares the most potent derivative (Compound 10e: N-nitrobenzylidene substituted) against the clinical standard, Doxorubicin.[1]

Compound IDSubstituent (R)IC50 (µM)Selectivity Index (SI)Toxicity Profile
Scaffold (Parent) None> 100N/AInactive
Derivative 10e 4-NO₂-benzylidene11.0 ± 1.2 > 10 (vs. Fibroblasts)Moderate
Derivative 10d 4-Cl-benzylidene12.5 ± 0.88.5Low
Doxorubicin (Standard)4.2 ± 0.5> 20High (Cardiotoxic)

Analysis:

  • Potency: Derivative 10e is approx.[2] 2.5x less potent than Doxorubicin but shows a favorable safety profile with lower cytotoxicity against normal fibroblast cells.[2]

  • SAR Insight: Electron-withdrawing groups (NO₂, Cl) at the para-position of the phenyl ring significantly enhance cytotoxic activity compared to electron-donating groups (OCH₃, IC50 > 25 µM).[1]

Experimental Protocol: MTT Cytotoxicity Assay

Self-Validating Step: Use a blank control (media only) and a solvent control (DMSO 0.1%) to ensure cell viability is not compromised by the vehicle.

  • Seeding: Seed MCF-7 cells (5 × 10³ cells/well) in 96-well plates containing DMEM supplemented with 10% FBS. Incubate for 24h at 37°C/5% CO₂.

  • Treatment: Dissolve derivatives in DMSO (stock 10 mM). Prepare serial dilutions (0.1 – 100 µM) in culture media. Add 100 µL to wells (triplicate).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm (ref 630 nm) using a microplate reader.

  • Calculation:

    
    
    

Comparative Analysis: Antimicrobial Activity

Target Class: 1,3,4-Oxadiazole derivatives (synthesized via the hydrazide intermediate).[3] Mechanism: Disruption of bacterial cell membranes and inhibition of DNA gyrase.[2]

Performance Data (Bacterial Pathogens)

Comparison of Derivative 4c (2,4-dichlorophenyl substituted) against Ciprofloxacin.

OrganismStrainDerivative 4c (MIC µg/mL)Ciprofloxacin (MIC µg/mL)Activity Classification
S. aureus ATCC 2592316 0.5Moderate
E. coli ATCC 25922640.25Weak
P. aeruginosa ATCC 278531281.0Inactive
C. albicans ATCC 1023132 2.0 (Fluconazole)Moderate (Antifungal)

Analysis:

  • Selectivity: The derivatives show a clear preference for Gram-positive bacteria (S. aureus).[2] The outer membrane of Gram-negative bacteria (P. aeruginosa) likely acts as a barrier to these lipophilic benzoyl-piperidine structures.[1][2]

  • SAR Insight: The presence of the piperidine ring fused to the oxadiazole provides a "linker" effect that improves solubility compared to oxadiazoles alone.

Experimental Protocol: Broth Microdilution (CLSI Standards)

Self-Validating Step: Include a sterility control (media only) and a growth control (bacteria + media + DMSO) on every plate.[2]

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth.[1][2]
    
  • Plate Setup: Dispense 100 µL of broth into 96-well plates.

  • Dilution: Add 100 µL of test compound (stock 1024 µg/mL) to column 1. Perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 100 µL of diluted bacterial suspension to all wells. Final volume 200 µL.[2]

  • Incubation: 37°C for 18-24 hours (Bacteria) or 48 hours (Fungi).

  • Readout: The MIC is the lowest concentration showing no visible turbidity .[2] Verify with Resazurin dye (blue = no growth, pink = growth) for higher sensitivity.

Screening Workflow & Mechanism

The following diagram illustrates the logical flow from chemical synthesis to "Hit" identification, ensuring a closed-loop validation process.

ScreeningFlow Start Methyl 1-benzoyl-4-oxopiperidine- 3-carboxylate Synth Derivatization (Condensation/Cyclization) Start->Synth Purify Purification (Recrystallization/Column Chrom.) Synth->Purify QC QC: NMR / MS / HPLC (>95% Purity Required) Purify->QC QC->Purify Fail Screen Biological Screening QC->Screen Pass Assay1 MTT Assay (Cytotoxicity) Screen->Assay1 Assay2 Microdilution (Antimicrobial) Screen->Assay2 Hit Hit Identification (IC50 < 10µM / MIC < 16µg/mL) Assay1->Hit Data Analysis Assay2->Hit

Figure 2: Integrated workflow for the synthesis and biological validation of piperidine derivatives.

References

  • Chemical Identity & Properties: PubChem. (2025).[2] Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate. National Library of Medicine.[2] [Link]

  • Anticancer Activity (Pyrazolopyridines): Fayed, E. A., et al. (2021). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. National Institutes of Health (NIH).[2] [Link]

  • Antimicrobial Activity (Piperidine Carboxylates): ResearchGate. (2025).[2][4] Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. [Link]

  • Oxadiazole Derivatives (Mechanism): MDPI. (2022).[2] Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. [Link][5][6]

  • Malaria & Resistance (Scaffold Optimization): Malaria World. (2024).[2][7][8] Optimization of pyrazolopyridine 4-carboxamides with potent antimalarial activity. [Link]

Sources

Comparative

Technical Guide: X-ray Crystallography of N-Benzoyl Piperidine Derivatives

Executive Summary: The Structural Imperative In the landscape of medicinal chemistry, the N-benzoyl piperidine scaffold is a "privileged structure," serving as the pharmacophore for numerous acetylcholinesterase (AChE) i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

In the landscape of medicinal chemistry, the N-benzoyl piperidine scaffold is a "privileged structure," serving as the pharmacophore for numerous acetylcholinesterase (AChE) inhibitors, antipsychotics (e.g., Ketanserin), and anti-Alzheimer's agents. While solution-state NMR provides dynamic conformational data, it often fails to resolve the precise stereochemical and supramolecular interactions that dictate receptor binding affinity.

This guide serves as a comparative technical manual for characterizing these derivatives using Single Crystal X-ray Diffraction (SC-XRD). It contrasts SC-XRD with NMR and Computational (DFT) alternatives, establishing a self-validating protocol for determining absolute configuration and crystal packing forces.

Comparative Analysis: Validating the "Gold Standard"

To establish the necessity of SC-XRD, we must objectively compare it with its primary alternatives: Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT).

Table 1: Technical Comparison of Structural Elucidation Methods
FeatureSC-XRD (Gold Standard) Solution NMR (

H/

C)
DFT (Computational)
Primary Output Absolute 3D atomic coordinates (x, y, z) & packing.Connectivity & solution dynamics.Theoretical energy minima.
State of Matter Solid (Single Crystal).Liquid (Solution).[1]Gas/Solvent Model.[2]
Stereochemistry Absolute determination (Chirality/Torsion).Relative (NOESY/ROESY required).Predicted.
Intermolecular Forces Directly observes H-bonds &

stacking.
Inferred via concentration dependence.Calculated (often underestimates dispersion).
Limitation Requires a high-quality single crystal.Rapid exchange averages signals.Heavily dependent on basis set choice.
Expert Insight: The Conformation Trap

In N-benzoyl piperidine derivatives, the amide bond (


) exhibits partial double-bond character, creating restricted rotation. NMR often shows line broadening due to slow rotation on the NMR timescale, making precise conformational assignment difficult. SC-XRD freezes this rotation , revealing the exact torsion angle (

) favored in the solid state—a critical parameter for docking studies.

Experimental Protocol: From Synthesis to Structure

This protocol is designed to be self-validating: if the refinement parameters (R-factor) are high, the crystallization or data collection step must be revisited.

Phase 1: Synthesis & Crystallization
  • Synthesis: Standard Schotten-Baumann reaction (Acyl chloride + Piperidine derivative + Base).

  • Crystallization (The Critical Step):

    • Method: Slow Evaporation.

    • Solvent System: Ethanol/Acetone (1:1) or Ethyl Acetate/Hexane.

    • Protocol: Dissolve 50 mg of the derivative in 5 mL solvent. Filter through a 0.45

      
      m PTFE filter (removes nucleation sites). Cover with parafilm, poke 3-5 pinholes, and store at 4°C.
      
    • Why: N-benzoyl piperidines are often lipophilic; rapid evaporation yields amorphous powder. Slow evaporation at low temperature promotes ordered lattice formation.

Phase 2: Data Collection & Refinement[1]
  • Diffractometer: Bruker D8 QUEST or equivalent.

  • Radiation: Mo-K

    
     (
    
    
    
    Å) is preferred to minimize absorption, though Cu-K
    
    
    is better for absolute configuration of light-atom organic molecules.
  • Temperature: 100 K (Cryostream). Crucial for reducing thermal vibration of the flexible piperidine ring.

  • Refinement Software: SHELXL (Sheldrick, 2015).[3][4]

Workflow Visualization

The following diagram illustrates the critical path from synthesis to structural validation.

G Synth Synthesis (Schotten-Baumann) Cryst Crystallization (Slow Evap @ 4°C) Synth->Cryst Purified Solid Screen Microscopy Screening (Polarized Light) Cryst->Screen Crystal Growth Diffraction SC-XRD Data (Mo-Kα, 100K) Screen->Diffraction Single Crystal Solve Structure Solution (Direct Methods) Diffraction->Solve Raw Frames Refine Refinement (SHELXL) Solve->Refine Phase Problem Refine->Refine Least Squares Minimization

Caption: Operational workflow for crystallographic characterization of piperidine derivatives.

Structural Insights & Data Interpretation

When analyzing the solved structure of an N-benzoyl piperidine derivative, focus on these three specific geometric parameters. These are the "fingerprints" of biological activity.

A. The Piperidine Chair Conformation

The piperidine ring almost invariably adopts a chair conformation .

  • Check: Calculate the puckering parameters (

    
    ).
    
  • Relevance: Substituents at the C4 position (e.g., in Donepezil analogs) will prefer the equatorial position to minimize 1,3-diaxial interactions. If X-ray shows an axial substituent, it indicates a specific stabilizing intramolecular interaction (e.g., H-bonding).

B. Amide Bond Planarity & Sterics

The


 moiety should be planar. However, ortho-substitution on the benzoyl ring can force the phenyl ring to twist out of plane relative to the amide.
  • Metric: Measure the torsion angle

    
    .
    
  • Impact: A twisted conformation often reduces metabolic stability but may enhance selectivity for deep receptor pockets.

C. Supramolecular Assembly

N-benzoyl piperidines lack strong hydrogen bond donors (unless functionalized). Therefore, crystal packing is dominated by:

  • C-H...O Interactions: Weak hydrogen bonds between the carbonyl oxygen and adjacent aromatic protons.

  • 
     Stacking:  Face-to-face or edge-to-face interactions between benzoyl rings.
    
Structure-Activity Relationship (SAR) Logic

The following diagram details how X-ray data directly feeds into drug design cycles for this scaffold.

SAR cluster_params Structural Parameters Xray X-ray Structure (Static Conformation) Torsion Amide Torsion Angle (Steric Twist) Xray->Torsion Pucker Piperidine Chair (Equatorial vs Axial) Xray->Pucker Packing Intermolecular Contacts (C-H...O) Xray->Packing Docking Molecular Docking (Receptor Fit) Torsion->Docking Defines Shape Pucker->Docking Defines Volume Design Scaffold Optimization (Next Gen Synthesis) Packing->Design Solubility Prediction BioActivity Biological Activity (IC50 / Ki) Docking->BioActivity Predicts BioActivity->Design Validates Design->Xray New Cycle

Caption: Integration of crystallographic data into the Structure-Activity Relationship (SAR) cycle.

Supporting Experimental Data (Typical Values)

The table below summarizes typical geometric parameters observed in N-benzoyl piperidine structures, derived from aggregate Cambridge Structural Database (CSD) trends for this scaffold. Use these values to validate your solved structure.

Table 2: Typical Geometric Parameters for N-Benzoyl Piperidines
ParameterTypical Value (Å / °)Structural Significance
C-N Amide Bond Length 1.33 - 1.35 ÅIndicates partial double bond character (shorter than single C-N ~1.47 Å).
C=O Bond Length 1.21 - 1.23 ÅStandard carbonyl; lengthening >1.24 Å suggests strong H-bonding.
N-C(Piperidine) Length 1.46 - 1.48 ÅStandard

nitrogen-carbon bond.
C-N-C Bond Angle 118° - 124°Planarity around the amide nitrogen.
Piperidine Torsion ~55° (avg magnitude)Classic chair conformation puckering.

References

  • Medicinal Context & Scaffold Importance: Rubio-Morales, A., et al. (2024).[2][5][6][7] "The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review." Molecules, 29(9), 1930.[2] [Link]

  • Refinement Methodology (SHELXL): Sheldrick, G. M. (2015).[3][4] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[3] [Link]

  • Comparison of Techniques (NMR vs X-ray): News-Medical. (2019). "X-Ray Crystallography vs. NMR Spectroscopy." [Link]

  • Specific Structural Example (AChE Inhibitors): Sugimoto, H., et al. (1990).[8] "Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives." Journal of Medicinal Chemistry, 33(7), 1880-1887.[8] [Link]

Sources

Validation

Spectroscopic identification of rotational isomers in N-acyl piperidines

Executive Summary: The "Partial Double Bond" Challenge In drug development, N-acyl piperidines (e.g., derivatized pharmacophores like Donepezil or Ritalin analogs) present a unique stereochemical challenge. The amide bon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Partial Double Bond" Challenge

In drug development, N-acyl piperidines (e.g., derivatized pharmacophores like Donepezil or Ritalin analogs) present a unique stereochemical challenge. The amide bond (N-C=O) possesses significant double-bond character due to resonance (


), creating a rotational energy barrier typically between 15–20 kcal/mol (60–85 kJ/mol) .

This restricted rotation leads to the existence of distinct rotational isomers (rotamers)—specifically E (Entgegen) and Z (Zusammen)—observable on the NMR timescale at ambient temperatures. Misidentifying these rotamers as impurities or diastereomers is a common pitfall in purity analysis. This guide provides an authoritative workflow to identify, quantify, and energetically characterize these isomers.

Comparative Analysis of Detection Methods

While multiple techniques can detect isomerism, they differ significantly in resolution and thermodynamic insight.

FeatureDynamic NMR (DNMR) FT-IR / Raman X-Ray Crystallography DFT Computation
Primary Utility Quantification & Kinetics (

)
Functional Group ConfirmationAbsolute Configuration (Solid State)Prediction & Validation
Resolution High: Distinct peaks for E/Z rotamers.Low: Carbonyl bands often overlap.Single State: Only one conformer typically crystallizes.Theoretical: Ideal gas/solvation models.
Sample State Solution (mimics biological state)Solid or SolutionSolid CrystalIn silico
Throughput Medium (requires VT setup)HighLowMedium
Limit of Detection ~1-2% minor rotamer>5% minor rotamerN/AN/A

Verdict: DNMR is the Gold Standard. While X-ray provides a snapshot, only solution-state NMR can observe the dynamic equilibrium relevant to biological binding.

The NMR Approach: Mechanisms and Assignment

The Spectral Signature

In N-acyl piperidines, the anisotropy of the carbonyl group differentially shields/deshields the


-protons (positions 2 and 6 of the piperidine ring).
  • Z-Rotamer (Syn): The carbonyl oxygen is syn to a specific

    
    -methylene group. This group typically experiences a downfield shift  (deshielding) due to the magnetic anisotropy of the C=O bond.
    
  • E-Rotamer (Anti): The carbonyl oxygen is anti, leading to a relative upfield shift .

Distinguishing Ring Inversion vs. Amide Rotation

A critical expert insight is separating two dynamic processes:

  • Ring Inversion: Piperidine chair-chair interconversion (Barrier: ~10 kcal/mol). Fast at room temperature (averaged signals).

  • Amide Rotation: Restricted N-C(O) rotation (Barrier: ~15-20 kcal/mol). Slow at room temperature (distinct signals).

Diagnostic Check: If your spectrum shows broadened or doubled peaks at 25°C that sharpen into a single set at 80°C, you are observing amide rotation, not ring inversion.

2D-NMR Assignment Strategy (NOESY/ROESY)

To assign E vs. Z definitively, Nuclear Overhauser Effect (NOE) experiments are required.

  • Target Interaction: Look for cross-peaks between the N-acyl substituent (e.g., a methyl group in an acetyl) and the piperidine

    
    -protons.
    
  • Logic: Strong NOE indicates spatial proximity (< 5 Å). The rotamer with the substituent closer to the

    
    -protons is the E isomer (carbonyl oxygen is away).
    

Experimental Protocol: Determining the Rotational Barrier ( )

This protocol utilizes Variable Temperature (VT) NMR to calculate the free energy of activation using the coalescence temperature (


).
Step 1: Sample Preparation
  • Solvent: Use a high-boiling deuterated solvent (e.g., DMSO-

    
    , Toluene-
    
    
    
    , or Tetrachloroethane-
    
    
    ). Avoid CDCl
    
    
    if
    
    
    is expected > 50°C.
  • Concentration: 10–20 mg/mL to ensure good signal-to-noise for minor rotamers.

Step 2: The VT-NMR Experiment
  • Ambient Scan: Acquire a standard

    
    H spectrum at 25°C. Identify the split signals (usually the 
    
    
    
    -protons or the acyl-methyl group).
  • Slow Heating: Increase temperature in 10°C increments.

  • Identify

    
    :  Locate the temperature where the two distinct peaks broaden and merge into a single flat-topped peak.[1] This is the Coalescence Temperature (
    
    
    
    ).[1][2][3]
  • Fast Exchange: Continue heating 20°C past

    
     to observe the sharpened, averaged peak.
    
Step 3: Calculation (The Eyring Equation)

To calculate the activation energy (


) at the coalescence temperature, use the derived Eyring equation for NMR:


  • 
     : Free energy of activation (kcal/mol).[2][4][5]
    
  • 
     : Coalescence temperature (Kelvin).[1][2][3]
    
  • 
     : Separation of the rotamer signals in the slow-exchange limit (Hz) (measured at low temp).[2]
    

Note: If using SI units (kJ/mol), replace the constant


 with 

.

Workflow Visualization

The following diagram outlines the decision tree for characterizing N-acyl piperidine isomers.

RotamerAnalysis Start Unknown N-Acyl Piperidine Sample Screening 1. Ambient 1H NMR (25°C) Solvent: DMSO-d6 Start->Screening Decision Are signals split/broad? Screening->Decision SinglePeak Single Set of Peaks Decision->SinglePeak No SplitPeak Split/Doubled Peaks Decision->SplitPeak Yes CheckSym Check Symmetry/Sterics (Fast Exchange or Symmetric) SinglePeak->CheckSym VT_Setup 2. Variable Temperature (VT) NMR Range: 25°C to 120°C SplitPeak->VT_Setup NOESY 4. 2D NOESY/ROESY (Assign E vs Z Geometry) SplitPeak->NOESY Coalescence 3. Determine Coalescence Temp (Tc) & Max Separation (Δν) VT_Setup->Coalescence Calculation 5. Calculate ΔG‡ using Eyring Eq. Coalescence->Calculation FinalReport Final Output: Rotamer Ratio (Keq) & Barrier (ΔG‡) NOESY->FinalReport Calculation->FinalReport

Caption: Workflow for the spectroscopic identification and energetic characterization of N-acyl piperidine rotamers.

Case Study Data: N-Acetyl-4-Phenylpiperidine

To illustrate the magnitude of these effects, consider the following representative data for a 4-substituted piperidine derivative.

ParameterValue / ObservationInterpretation
Solvent DMSO-

High boiling point, polar aprotic.

(at 25°C)
45 Hz (at 400 MHz)Chemical shift difference between rotamers.
Rotamer Ratio 60:40Thermodynamic equilibrium (

).
Coalescence (

)
335 K (62°C)Temperature where signals merge.
Calculated

16.8 kcal/mol Indicates a standard amide rotational barrier.
NOESY Cross-peak Acetyl-CH


H-2

(Major)
Major isomer is E (Acetyl-CH

is syn to H-2).

References

  • Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Molecules (2023). Link

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances (2019). Link

  • Barriers to amide rotation in piperidides and related systems. Journal of Organic Chemistry. Link

  • Determining the Energy of Activation Parameters from Dynamic NMR Experiments. University of Colorado Boulder NMR Facility. Link

  • Eyring equation. Chemistry LibreTexts. Link

Sources

Safety & Regulatory Compliance

Safety

Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate proper disposal procedures

Executive Summary & Compound Identification Objective: This guide provides a self-validating, compliant workflow for the disposal of Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate . As a beta-keto ester intermediate comm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identification

Objective: This guide provides a self-validating, compliant workflow for the disposal of Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate . As a beta-keto ester intermediate commonly used in pharmaceutical synthesis (e.g., piperidine-based alkaloids), its disposal requires strict adherence to organic waste protocols to prevent environmental contamination and ensuring laboratory safety.[1]

Critical Distinction: Do not confuse this compound with its benzyl or methyl analogs. The benzoyl group (C₆H₅-CO-) imparts specific stability and reactivity profiles distinct from the benzyl (C₆H₅-CH₂-) derivatives often found in similar search results.[1]

Chemical Profile Table
ParameterDataOperational Implication
Chemical Name Methyl 1-benzoyl-4-oxopiperidine-3-carboxylatePrimary identifier for waste tags.
CAS Number 3518-87-4 Use this for specific SDS lookup and inventory reconciliation.
Molecular Formula C₁₄H₁₅NO₄Non-halogenated organic (unless mixed with solvents).[1]
Molecular Weight 261.27 g/mol Heavy organic; likely solid or viscous oil at RT.[1]
Hazard Class Irritant (Predicted) Treat as Skin/Eye Irritant (H315, H319) and Respiratory Irritant (H335).[1][2]
Storage 2-8°C (Hygroscopic/Thermo-labile)Allow to warm to room temp before disposal handling to prevent condensation.[1]

Hazard Forensics & Pre-Disposal Stabilization

Scientific Rationale: This compound is a


-keto ester .[1] In the presence of strong bases or acids during the disposal consolidation process, it can undergo hydrolysis or decarboxylation, potentially releasing carbon dioxide (pressure buildup) or generating piperidine derivatives.

The "Self-Validating" Safety Check: Before adding this waste to a central carboy, you must perform a Compatibility Aliquot Test .[1]

  • The Test: Take 1 mL of the waste solution containing the compound.

  • The Challenge: Add 1 mL of the target waste container's contents (e.g., the main non-halogenated organic waste stream).

  • Observation: Watch for 5 minutes.

    • Bubbling/Heat:STOP. Do not combine. Segregate into a separate container.

    • No Reaction: Proceed with bulk disposal.[1][3]

Disposal Workflow & Decision Logic

The disposal path depends entirely on the physical state of the waste.[1] Follow this logic gate to determine the correct waste stream.

Disposal Decision Tree (Graphviz)

DisposalWorkflow Start Waste Containing Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate CheckState Physical State? Start->CheckState Solid Solid / Pure Substance (Expired or Excess) CheckState->Solid Powder/Crystal Liquid Liquid / Solution CheckState->Liquid Dissolved SolidBin Solid Hazardous Waste Bin (Double Bagged) Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains >2% Halogens NonHalo Non-Halogenated Solvent (MeOH, EtOAc, Acetone) SolventCheck->NonHalo No Halogens HaloCarboy Halogenated Waste Carboy (Red Tag) Halo->HaloCarboy NonHaloCarboy Non-Halogenated Waste Carboy (Clear/Yellow Tag) NonHalo->NonHaloCarboy Labeling MANDATORY LABELING: List 'Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate' & Approximate % Concentration SolidBin->Labeling HaloCarboy->Labeling NonHaloCarboy->Labeling

Caption: Operational logic flow for segregating Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate based on solvent matrix and physical state.

Detailed Step-by-Step Protocols

Scenario A: Disposal of Solid Pure Substance

Context: You have an expired bottle or excess solid material (CAS 3518-87-4).[1]

  • PPE Requirement: Nitrile gloves (double gloving recommended), safety goggles, lab coat.[1] Use a fume hood to avoid inhaling dust.[1]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or the original container if compatible.[1]

  • Transfer: Transfer the solid into the waste container. Do not dissolve it solely for disposal purposes unless required by your facility's specific EHS rules (solid waste is generally cheaper to incinerate than liquid).[1]

  • Labeling:

    • Chemical Name: Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate.[1][4]

    • Hazards: Check "Irritant" and "Toxic" (Conservative classification).[1]

  • Tagging: Affix a "Solid Hazardous Waste" tag.[1]

Scenario B: Disposal of Reaction Mixtures (Liquid)

Context: The compound is dissolved in a solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Identify the Solvent:

    • If the solvent is Dichloromethane (DCM) or Chloroform : Use the Halogenated waste stream.[1]

    • If the solvent is Ethyl Acetate, Methanol, Ethanol, or Hexanes : Use the Non-Halogenated waste stream.

  • The pH Check (Crucial):

    • Dip a pH strip into the waste solution.[1]

    • Requirement: pH must be between 5 and 9.[1]

    • Correction: If acidic (pH < 4), neutralize slowly with saturated Sodium Bicarbonate (

      
      ).[1] If basic (pH > 10), neutralize with dilute Citric Acid.[1]
      
    • Why? Extreme pH can degrade the plastic carboys or react with other wastes.[1]

  • Transfer: Pour into the appropriate carboy using a funnel. Leave at least 10% headspace in the container to allow for expansion.[1]

Scenario C: Trace Contaminated Consumables

Context: Vials, pipettes, and weighing boats.

  • Sharps: Glass vials and pipettes must go into the Sharps Container (Puncture-proof).

  • Dry Waste: Weighing boats, gloves, and paper towels contaminated with trace amounts go into the Solid Hazardous Waste bag (often a yellow or red bio/chem bag depending on facility).[1] Do not throw in regular trash.

Regulatory Classification & Waste Codes

For US-based laboratories operating under RCRA (Resource Conservation and Recovery Act):

Waste CharacteristicCodeApplicability to CAS 3518-87-4
Ignitability D001 Applicable if the compound is dissolved in flammable solvents (Flash point < 60°C).[1]
Corrosivity D002 Applicable only if the waste solution has pH < 2 or > 12.[1]5.
Toxicity (Listed) N/A This specific CAS is not on the EPA "P" or "U" lists.[1] It is classified as a "Characteristic Waste" based on the solvent.[1]
Disposal Method Incineration The ultimate fate of this organic intermediate is high-temperature incineration (Fuel Blending).[1]

References

  • U.S. Environmental Protection Agency (EPA) . (2024).[1][5][6] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved October 26, 2025, from [Link]

  • PubChem . (n.d.).[1] Compound Summary: Methyl 1-benzyl-4-oxopiperidine-3-carboxylate (Structural Analog for Hazard Prediction). Retrieved October 26, 2025, from [Link]

Sources

Handling

Personal protective equipment for handling Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate

This guide outlines the operational safety protocols for handling Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate (CAS: 3518-87-4).[1] As a Senior Application Scientist, I have structured this document to prioritize the "...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety protocols for handling Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate (CAS: 3518-87-4).[1] As a Senior Application Scientist, I have structured this document to prioritize the "Universal Precautions" approach essential for pharmaceutical intermediates where comprehensive toxicological data may be incomplete.

Executive Safety Assessment

  • Compound Class:

    
    -Keto Ester / N-Benzoyl Piperidine Derivative.[1]
    
  • Primary Hazard Classification: Irritant (Warning) .

    • H315: Causes skin irritation.[2][3][4]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[3]

  • Hidden Risk: As a functionalized piperidine intermediate used in drug discovery (e.g., PARP inhibitor synthesis), this compound possesses lipophilic moieties (benzoyl group) that may facilitate transdermal absorption . Treat as a Potent Compound (Band 2/3) until specific toxicology proves otherwise.

Personal Protective Equipment (PPE) Specifications

The following PPE selection is based on the chemical's lipophilicity and likely solvation vectors (e.g., Dichloromethane, Ethyl Acetate).

PPE Selection Matrix
Body AreaPPE StandardMaterial SpecificationTechnical Rationale
Hand (Primary) Double Gloving Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)Nitrile provides excellent resistance to the ester functionality.[1] Double gloving creates a sacrificial layer against the "sticky" nature of benzoylated oils/solids.
Hand (Solvent Specific) Laminate Barrier Silver Shield / 4H (If used with DCM/Chloroform)Nitrile degrades rapidly (<5 mins) in halogenated solvents often used to dissolve this compound.
Respiratory Engineering Control VAV Fume Hood (Face velocity: 100 fpm)The primary control. N95 respirators provide no protection against organic vapors if the compound is in solution.
Eye/Face Splash Protection Chemical Goggles (Indirect Venting)Safety glasses are insufficient if the compound is an oil or in solution; the benzoyl group makes it difficult to flush from corneal tissue.
Body Dermal Barrier Tyvek Lab Coat (Closed front)Cotton lab coats absorb organic esters, keeping the irritant against the skin. Tyvek repels spills.

Operational Workflow & Engineering Controls

This workflow integrates safety into the experimental process.[5]

Protocol A: Weighing & Transfer (Solid/Viscous Oil)
  • Context: This compound often exists as a low-melting solid or viscous oil.[1]

  • Static Control: Use an ionizing bar or antistatic gun if the material is a dry powder, as piperidine derivatives can be electrostatically active.

  • Transfer: Do not use metal spatulas if the compound is an oil; use disposable polypropylene spatulas to prevent cross-contamination and facilitate disposal.

Protocol B: Solubilization
  • The Danger Zone: The highest risk of exposure occurs when the compound is dissolved in organic solvents (e.g., DCM, DMF).

  • Procedure:

    • Place the receiving vessel in a secondary container (polypropylene tray).

    • Add solvent slowly down the side of the vessel to prevent aerosolization.

    • Self-Validation: Check glove fingertips for "rippling" (sign of solvent permeation) immediately after handling.[1]

Visualization: Safety Decision Logic

The following diagram illustrates the decision-making process for PPE based on the physical state and solvent system used.

PPE_Decision_Matrix Start Handling Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Solution / Oil State_Check->Liquid PPE_Solid Standard PPE: Nitrile Gloves + Lab Coat (Fume Hood Recommended) Solid->PPE_Solid Dust Risk Solvent_Check Check Solvent Type Liquid->Solvent_Check Halogenated Halogenated (DCM/CHCl3) Solvent_Check->Halogenated NonHalogenated Non-Halogenated (EtOAc/MeOH) Solvent_Check->NonHalogenated PPE_Silver CRITICAL HAZARD: Silver Shield/Laminate Gloves + Chemical Goggles (Fume Hood MANDATORY) Halogenated->PPE_Silver Permeation Risk PPE_Nitrile Enhanced PPE: Double Nitrile Gloves + Chemical Goggles NonHalogenated->PPE_Nitrile Splash Risk

Figure 1: Decision matrix for selecting glove material and respiratory protection based on solvation state.[1]

Decontamination & Disposal

Decontamination (Spills)
  • Isolate: Evacuate the immediate area (3-meter radius).[1]

  • Neutralize: While the compound is an ester, acid/base hydrolysis for cleanup is too slow. Use physical absorption .

    • Solid: Cover with wet paper towels to prevent dust, then scoop.

    • Oil/Solution: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if oxidizers are present in the lab.

  • Surface Clean: Wash the surface with 10% aqueous detergent followed by Isopropanol. The lipophilic benzoyl group requires the alcohol step for complete removal.

Waste Disposal
  • Stream: Segregate into Non-Halogenated Organic Waste (unless dissolved in DCM).

  • Labeling: Must be clearly labeled "Contains Piperidine Derivative - Irritant."[1]

  • Prohibition: Do not mix with strong oxidizers (e.g., nitric acid) in the waste stream, as the secondary amine/amide functionality can form unstable N-nitroso compounds or undergo energetic oxidation.

Emergency Response

  • Eye Contact: Flush for 15 minutes minimum .[2] The lipophilicity of the benzoyl group makes it adhere to membranes; immediate and prolonged flushing is critical to prevent corneal clouding.

  • Skin Contact: Wash with soap and water immediately.[2] Do not use ethanol or acetone on the skin, as this will dissolve the compound and drive it deeper into the dermal layer [1].

References

  • Occupational Safety and Health Administration (OSHA). Dermal Exposure - Chemical Absorption.[1] United States Department of Labor. Available at: [Link][1]

  • PubChem. Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate (Compound).[1] National Library of Medicine. Available at: [Link][1]

  • ECHA (European Chemicals Agency). Substance Information: Piperidine Derivatives. Available at: [Link][1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.